molecular formula C6H8BNO2 B1224232 4-Aminophenylboronic acid CAS No. 89415-43-0

4-Aminophenylboronic acid

Cat. No.: B1224232
CAS No.: 89415-43-0
M. Wt: 136.95 g/mol
InChI Key: MKPDAJWEBQRQCO-UHFFFAOYSA-N
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Description

4-Aminophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8BNO2 and its molecular weight is 136.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPDAJWEBQRQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370395
Record name 4-Aminophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89415-43-0
Record name 4-Aminophenylboronic acid
Source EPA DSSTox
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Record name 4-Aminobenzeneboronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminophenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminophenylboronic acid, its hydrochloride salt, and its pinacol (B44631) ester derivative. It is intended to be a valuable resource for professionals in research, development, and drug discovery, offering detailed information on the chemical and physical properties, synthesis protocols, key applications, and safety and handling of these versatile compounds.

Chemical Identification and Properties

This compound and its derivatives are important building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. The free acid, its hydrochloride salt, and its pinacol ester are the most commonly used forms.

Compound Name Structure CAS Number
This compoundthis compound structure89415-43-0[1]
This compound hydrochloridethis compound structure • HCl80460-73-7[2]
This compound pinacol esterthis compound pinacol ester structure214360-73-3[3]
Physical and Chemical Properties

The physical and chemical properties of these compounds are summarized in the table below, providing a quick reference for experimental planning.

Property This compound This compound hydrochloride This compound pinacol ester
Molecular Formula C₆H₈BNO₂[1]C₆H₈BNO₂ • HCl[2]C₁₂H₁₈BNO₂[3]
Molecular Weight 136.94 g/mol [1]173.41 g/mol [2]219.09 g/mol [3]
Appearance Crystalline powder[1]White to off-white crystal powderWhite or off-white solid[4]
Melting Point 62-66 °C[1]195-200 °C[2]165-169 °C
Boiling Point 355 °C at 760 mmHg[1]Not availableNot available
Solubility Soluble in water and common organic solvents.Soluble in water.Soluble in common organic solvents like chloroform, acetone, and ethyl acetate; insoluble in water.[4]
pKa 8.82 ± 0.10 (Predicted)[1]Not availableNot available

Synthesis and Experimental Protocols

The synthesis of this compound and its pinacol ester can be achieved through various methods. Below are detailed protocols for common synthetic routes.

Synthesis of this compound via Hydrogenation

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-nitrophenylboronic acid.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation reaction kettle, add 16.7 g (0.1 mol) of 4-nitrophenylboronic acid and 300 mL of absolute ethanol.[5]

  • Catalyst Addition: To the mixture, add 0.835 g of palladium on carbon (Pd/C, 0.5 wt%).[5]

  • Inert Atmosphere: Purge the reaction kettle with nitrogen gas five times to ensure an inert atmosphere.[5]

  • Hydrogenation: Heat the mixture to reflux and maintain a hydrogen vapor pressure of 1 atm.[5]

  • Reaction Time: Allow the reaction to proceed for 4 hours.[5]

  • Workup: After cooling the reaction mixture, filter to remove the catalyst.

  • Isolation: The filtrate is then concentrated to yield the product.

  • Purification: The crude product can be further purified by recrystallization to obtain a white solid powder of this compound. The expected yield is approximately 94.8%.[5]

G Synthesis of this compound 4-Nitrophenylboronic_acid 4-Nitrophenylboronic acid Reaction_Mixture Reaction Mixture in Hydrogenation Kettle 4-Nitrophenylboronic_acid->Reaction_Mixture Ethanol Absolute Ethanol Ethanol->Reaction_Mixture Pd_C Pd/C (0.5 wt%) Pd_C->Reaction_Mixture Hydrogen H₂ (1 atm) Hydrogen->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Reflux, 4h Concentration Concentration Filtration->Concentration Remove Catalyst 4-Aminophenylboronic_acid This compound Concentration->4-Aminophenylboronic_acid Isolate Product G Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)L₂-Ar' PdII_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Biaryl Ar-Ar' Transmetalation_complex->Biaryl ArX Aryl Halide (Ar-X) ArX->PdII_complex Boronic_acid 4-Aminophenyl- boronic acid (Ar'-B(OH)₂) Boronic_acid->Transmetalation_complex Base Base Base->Transmetalation_complex

References

An In-depth Technical Guide to the Solubility of 4-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-aminophenylboronic acid hydrochloride, a versatile reagent in pharmaceutical and chemical research. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document consolidates known qualitative information, presents a detailed experimental protocol for solubility determination, and explores its role in relevant biological pathways.

Introduction

This compound hydrochloride (4-APBA HCl) is an organic compound featuring both an amino group and a boronic acid moiety. Its hydrochloride form generally enhances its stability and solubility in aqueous solutions.[1] This compound is a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] In the realm of drug development and biochemical research, it is recognized for its ability to form reversible covalent bonds with diols, making it valuable for the development of sensors, targeted drug delivery systems, and as an inhibitor of certain enzymes like serine proteases.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

PropertyValueReference
CAS Number 80460-73-7[2]
Molecular Formula C₆H₈BNO₂·HCl[2]
Molecular Weight 173.41 g/mol [2]
Appearance White to off-white crystal powder[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions Store at 0-8 °C[2]

Solubility Profile

For reference, the solubility of related compounds is provided below. It is important to note that these values are for different molecules and should be used as a general guide only.

Solvent(4-Boc-aminophenyl)boronic acidThis compound pinacol (B44631) esterPhenylboronic acid
DMSO 100 mg/mL (with sonication)[3]100 mg/mL (with sonication)[4]High
Water --1.9 g/100 g H₂O (at 20°C)[5]
Chloroform --Moderate[5]
Acetone --High[5]
Dipropyl ether --High[5]
Methylcyclohexane --Very low[5]

Note: The solubility of boronic acids can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from the dynamic (or synthetic) method, is recommended.[6][7] This method involves determining the temperature at which a known concentration of the solute completely dissolves in a solvent.

4.1. Materials

  • This compound hydrochloride (high purity)

  • High-purity anhydrous solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a calibrated thermometer or temperature probe

  • Turbidity meter or a device to measure light transmission (e.g., luminance probe)

4.2. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound hydrochloride into a glass vial.

    • Add a precise volume or weight of the chosen solvent to the vial to achieve a known concentration.

    • Add a small magnetic stir bar.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration and Measurement:

    • Place the sealed vial in the controlled temperature bath and begin stirring.

    • Slowly increase the temperature of the bath at a constant rate (e.g., 0.2–0.5 °C/min).

    • Continuously monitor the turbidity of the solution.

  • Determination of Dissolution Temperature:

    • The temperature at which the last solid particles disappear, and the solution becomes clear, is the solubility temperature for that specific concentration.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of the solute in the same solvent.

    • Plot the solubility (in mg/mL or mol/L) against the corresponding dissolution temperature to generate a solubility curve.

Below is a workflow diagram illustrating this experimental protocol.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh 4-APBA HCl prep2 Add Solvent prep1->prep2 prep3 Add Stir Bar prep2->prep3 prep4 Seal Vial prep3->prep4 meas1 Place in Temp. Bath prep4->meas1 meas2 Stir and Heat meas1->meas2 meas3 Monitor Turbidity meas2->meas3 ana1 Record Dissolution Temp. meas3->ana1 ana2 Repeat for Different Conc. ana1->ana2 ana3 Plot Solubility Curve ana2->ana3

A flowchart of the dynamic method for determining solubility.

Role in Signaling Pathways

This compound and its derivatives are utilized in the development of kinase inhibitors, suggesting their involvement in modulating cellular signaling pathways.[8] For instance, they have been used as reactants in the preparation of chromen-4-ones, which act as inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of this pathway can be a therapeutic strategy in cancer treatment.

Additionally, this compound has been employed in the discovery of multi-target receptor tyrosine kinase (RTK) inhibitors.[8] RTKs are key regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers.

The diagram below illustrates a simplified representation of a signaling pathway where a 4-APBA HCl-derived inhibitor might act.

G Potential Role of 4-APBA HCl Derivatives in Kinase Inhibition cluster_pathway Cellular Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) rtk->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor 4-APBA HCl-derived Kinase Inhibitor inhibitor->rtk dna_damage DNA Damage dna_pk DNA-PK dna_damage->dna_pk nhej NHEJ Pathway dna_pk->nhej repair DNA Repair nhej->repair inhibitor2 4-APBA HCl-derived Kinase Inhibitor inhibitor2->dna_pk

Inhibition of kinase signaling pathways by 4-APBA HCl derivatives.

Conclusion

This compound hydrochloride is a compound of significant interest in drug discovery and materials science. While comprehensive quantitative solubility data remains to be published, this guide provides a framework for its use and characterization. The provided experimental protocol offers a reliable method for determining its solubility in various solvents. Furthermore, its application in the synthesis of kinase inhibitors highlights its potential for modulating key signaling pathways involved in cancer and other diseases. Further research to quantify its solubility and explore its biological activities will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Stability and Storage of 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-aminophenylboronic acid pinacol (B44631) ester, a critical reagent in organic synthesis and pharmaceutical development. Understanding the stability profile of this compound is essential for ensuring its quality, efficacy, and the reproducibility of experimental results. This document summarizes key data on its degradation pathways, provides recommended experimental protocols for stability assessment, and offers guidance on proper storage and handling.

Core Concepts: Stability and Degradation

This compound pinacol ester is a valued building block due to the enhanced stability and solubility conferred by the pinacol protecting group compared to the free boronic acid.[1] However, it is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.

Hydrolysis: The most significant degradation pathway for this compound pinacol ester is hydrolysis, which cleaves the boronic ester to form this compound and pinacol.[2] This reaction is catalyzed by the presence of water and is accelerated under both acidic and basic conditions.[3] The rate of hydrolysis is also influenced by the pH of the solution.[2]

Oxidation: The boron-carbon bond in arylboronic acids and their esters is susceptible to oxidation, which can lead to the formation of the corresponding phenol.[3] This degradation can be initiated by oxidizing agents and reactive oxygen species.[4]

Quantitative Stability Data

The following table summarizes the available quantitative data on the hydrolytic stability of this compound pinacol ester.

ConditionTime (minutes)Remaining Ester (%)Reference
Deionized Water (Room Temperature)0100[2]
5~75[2]
10~60[2]
15~50[2]
30~30[2]
50 mM Sodium Phosphate (B84403) Buffer (pH 7.4)0100[2]
(Room Temperature)5~5[2]

Note: The hydrolysis is significantly faster at a physiological pH of 7.4 compared to deionized water.[2] Data on the effect of temperature on the hydrolysis rate is limited, and further studies are warranted to establish a comprehensive temperature stability profile.

Degradation Pathways and Influencing Factors

The primary degradation pathways for this compound pinacol ester are hydrolysis and oxidation. The following diagram illustrates the key factors influencing the stability of the compound.

cluster_main This compound Pinacol Ester Stability cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_factors Influencing Factors A This compound Pinacol Ester B Hydrolysis A->B H₂O (Acid/Base Catalyzed) C Oxidation A->C Oxidizing Agents (e.g., H₂O₂) D This compound + Pinacol B->D E 4-Aminophenol C->E F Moisture/Humidity F->B G pH G->B H Temperature H->B I Light I->C J Presence of Oxidants J->C

Factors influencing the degradation of this compound pinacol ester.

Experimental Protocols

Accurate assessment of the stability of this compound pinacol ester requires robust analytical methods. The following are detailed protocols for monitoring its stability.

Protocol 1: Monitoring Hydrolytic Stability by Reverse-Phase HPLC

This method is adapted from the study by Achilli et al. and is suitable for quantifying the rate of hydrolysis.[2]

1. Sample Preparation:

  • Prepare a stock solution (100 mM) of this compound pinacol ester in anhydrous ethanol.

  • To initiate the hydrolysis study, dilute the stock solution to 0.5 mM in the desired aqueous medium (e.g., deionized water or a 50 mM sodium phosphate buffer at a specific pH).

  • Incubate the solution at a controlled room temperature.

2. HPLC System and Conditions:

  • Column: Supelcosil LC-18-T (25 cm × 4.6 mm, 5 µm particle size) or a similar C18 column.

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Methanol with 0.1% (v/v) formic acid.

  • Gradient Program:

    • 20% B for 5 min

    • 20% to 70% B in 5 min

    • 70% B for 5 min

    • 70% to 20% B in 1 min

    • Re-equilibration at 20% B for 14 min

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 250 µL.

  • Detection: UV at 280 nm.

  • Retention Time for this compound: Approximately 5.3 ± 0.4 min.[2]

3. Data Analysis:

  • Monitor the decrease in the peak area of the this compound pinacol ester and the increase in the peak area of the this compound over time.

  • Calculate the percentage of the remaining ester at each time point to determine the hydrolysis kinetics.

Protocol 2: Assessing On-Column Hydrolysis during HPLC Analysis

Due to the susceptibility of boronic acid pinacol esters to on-column hydrolysis, the following workflow is recommended to develop a stability-indicating HPLC method.

A Start: Method Development for Stability Testing B Prepare Sample in Aprotic Solvent (e.g., ACN) A->B C Select HPLC Column (Low Silanol Activity) B->C D Optimize Mobile Phase (pH, Organic Modifier) C->D E Inject Standard and Stressed Samples D->E F Monitor for Degradation Products (e.g., Boronic Acid Peak) E->F G Quantify On-Column Hydrolysis F->G H Method Suitable? G->H I Refine Method (Adjust pH, Temperature, Gradient) H->I No J End: Validated Stability-Indicating Method H->J Yes I->D

Workflow for developing a stability-indicating HPLC method.

Storage and Handling Recommendations

To ensure the long-term stability and quality of this compound pinacol ester, the following storage and handling guidelines should be strictly followed.

ParameterRecommendationRationale
Temperature Keep refrigerated (2-8 °C).[5] For long-term storage, -20°C is recommended.Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation.
Light Exposure Protect from light.Light can potentially catalyze oxidative degradation.
Incompatible Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]These substances can accelerate the degradation of the compound.
Handling Handle in a dry environment. Avoid contact with skin and eyes. Do not breathe dust.[5] Use appropriate personal protective equipment (PPE).Prevents accidental hydrolysis from atmospheric moisture and ensures personal safety.
Solutions Stock solutions should be prepared in anhydrous solvents. For aqueous experiments, solutions should be prepared fresh and used promptly.[5]To prevent hydrolysis in solution. Stock solutions at -20°C may be stable for up to a month, and at -80°C for up to six months.[5]

References

Synthesis of 4-Aminophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Aminophenylboronic Acid Pinacol (B44631) Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound pinacol ester is a critical building block in modern organic and medicinal chemistry. Its stability, solubility, and reactivity make it a preferred reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds in complex molecules.[1] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this versatile compound, complete with detailed experimental protocols, comparative data, and graphical representations of reaction pathways and workflows. The information is intended to serve as a practical resource for researchers engaged in pharmaceutical synthesis, materials science, and organic methodology development.

Introduction

This compound pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is an aromatic boronic ester widely employed in organic synthesis. The pinacol ester group enhances the stability of the boronic acid, making it less prone to protodeboronation and easier to handle and purify compared to the free boronic acid.[1][2] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that forges C-C bonds between aryl or vinyl halides and organoboron compounds.[1][3]

The presence of both an amino group and a boronic ester on the same aromatic ring makes it a bifunctional reagent. The amino group can be further functionalized, expanding its utility in creating diverse molecular architectures for various applications, including:

  • Pharmaceuticals: Synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors for anticancer activity and other biologically active compounds.[4][5]

  • Organic Electronics: An intermediate in the synthesis of organic light-emitting materials (LEDs).[3]

  • Chemical Sensors: Used in the preparation of fluorescent sensors for detecting metal ions like mercury(II).[6][7]

Synthetic Methodologies

Several effective methods for the synthesis of this compound pinacol ester have been developed. The most common approaches start from either 4-bromoaniline (B143363) or this compound.

Palladium-Catalyzed Borylation of 4-Bromoaniline (Miyaura Borylation)

This is one of the most direct and widely used methods. It involves the cross-coupling of 4-bromoaniline with bis(pinacolato)diboron (B136004) (B₂pin₂) using a palladium catalyst and a base.[8]

Two-Step Synthesis via Amine Protection

For large-scale synthesis, a practical two-step process is often employed. This route involves first protecting the amino group of 4-bromoaniline, followed by a metal-halogen exchange and subsequent reaction with a boron source and pinacol.[4][9] This method can be scaled to kilogram quantities with good yield and high purity.[4][9]

Direct Esterification

A straightforward approach involves the direct esterification of this compound (often as its hydrochloride salt) with pinacol. This method is efficient for converting the free boronic acid to its more stable pinacol ester.[3]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data from various reported synthetic procedures for this compound pinacol ester.

Method Starting Material Key Reagents Catalyst Solvent Temp. Time Yield (%)
Miyaura Borylation 4-BromoanilineBis(pinacolato)diboron, Potassium Acetate (B1210297)PdCl₂(dppf)Dioxane100 °C6 h50.8%[3]
Two-Step (Metalation) 4-BromoanilineDiphenyl ketone, i-Bu(n-Bu)₂MgLi, Trimethyl borate (B1201080), PinacolNoneToluene (B28343), THF-20 °C1 h (metalation)70%[4]
Esterification This compound HClPinacol, Anhydrous MgSO₄NoneTHFRoom Temp.5 h76%[3]

Table 1: Summary of key quantitative data for the synthesis of this compound pinacol ester.

Compound Molecular Formula Molecular Weight Melting Point (°C) Appearance
This compound pinacol esterC₁₂H₁₈BNO₂219.09 g/mol 164-169[4][6][10]Light yellow to white solid[3][4]

Table 2: Physicochemical properties of this compound pinacol ester.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Borylation of 4-Bromoaniline[3]
  • To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL), add potassium acetate (1.71 g, 17.4 mmol) with stirring.

  • Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.

  • Add the palladium catalyst, PdCl₂(dppf) (0.21 g, 0.3 mmol).

  • Stir the reaction mixture at 100 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the dioxane under reduced pressure.

  • Quench the residue with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography (e.g., CombiFlash™) with 20% ethyl acetate in hexane (B92381) as the eluent to yield this compound pinacol ester (0.65 g, 50.78%) as a light yellow solid.

Protocol 2: Scalable Two-Step Synthesis from 4-Bromoaniline[4]

Step A: Protection of 4-Bromoaniline

  • In a reaction vessel, combine 4-bromoaniline (172 g, 1.0 mol), diphenyl ketone (182 g, 1.0 mol), and boron trifluoride etherate (1.4 g, 0.01 mol) in toluene (1 L).

  • Reflux the mixture for 12 hours.

  • Remove the solvent via vacuum evaporation to obtain a thick yellow residue.

  • Add triethylamine (B128534) (5 mL) and recrystallize the residue from methanol (B129727) to afford 4-bromo-N-(diphenylmethylidene)aniline as a yellow solid (yield: 86%).

Step B: Borylation and Deprotection

  • Prepare a solution of isobutylmagnesium bromide (from 3.9 g Mg and 20.4 g isobutyl bromide in 60 mL THF). Add n-butyllithium (80.4 g, 2.5 M in hexanes) at 0 °C and stir for 10 minutes to form lithium trialkylmagnesiate.

  • Cool the resulting yellow solution to -20 °C.

  • Add a solution of 4-bromo-N-(diphenylmethylidene)aniline (100.8 g, 0.3 mol) in dry THF (600 mL) dropwise under a nitrogen atmosphere.

  • Stir the mixture for 1 hour at -20 °C.

  • Add trimethyl borate (47.1 g, 0.45 mol) and stir for another hour at the same temperature.

  • Add pinacol (53.1 g, 0.45 mol) and allow the mixture to warm to room temperature.

  • Add 2N HCl (100 mL) and stir for 45 minutes.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Rinse the vessel with additional ethyl acetate (3 x 120 mL).

  • Wash the combined organic phases, dry, filter, and concentrate under reduced pressure.

  • Recrystallize the residue from ethanol (B145695) to afford this compound pinacol ester as a light yellow solid (45.8 g, 70% yield).

Protocol 3: Esterification of this compound Hydrochloride[3]
  • In a 500 mL round-bottom flask, combine this compound hydrochloride (20 g), pinacol (19.2 g), and anhydrous magnesium sulfate (46.6 g).

  • Add tetrahydrofuran (B95107) (THF, 250 mL) and stir the reaction mixture at room temperature for 5 hours.

  • After the reaction, filter the mixture to remove solids.

  • Wash the organic phase (filtrate) twice with a saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the solvent to obtain this compound pinacol ester as a white solid (21.5 g, 76% yield).

Visualizations

General Synthetic Workflow

G General Workflow for Synthesis and Purification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Starting Materials (e.g., 4-Bromoaniline) reaction Chemical Reaction (e.g., Miyaura Borylation) start->reaction reagents Reagents & Catalyst (e.g., B₂pin₂, PdCl₂(dppf)) reagents->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Chromatography / Recrystallization) concentrate->purify product This compound Pinacol Ester purify->product characterize Characterization (NMR, MS, mp) product->characterize

Caption: A generalized workflow for the synthesis of this compound pinacol ester.

Miyaura Borylation Catalytic Cycle

G Simplified Catalytic Cycle for Miyaura Borylation pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-(Bpin)L₂ pd_complex1->pd_complex2 Transmetalation xbpin X-Bpin pd_complex1->xbpin pd_complex2->pd0 Reductive Elimination product Product (Ar-Bpin) pd_complex2->product ar_x 4-Bromoaniline (Ar-X) ar_x->pd_complex1 b2pin2 B₂pin₂ + Base b2pin2->pd_complex1 G Logical Flow: Application in Drug Synthesis start_a This compound pinacol ester (Building Block A) reaction Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) start_a->reaction start_b Aryl/Heteroaryl Halide (Building Block B) start_b->reaction product Biaryl Compound (Drug Precursor / Final Product) reaction->product

References

An In-depth Technical Guide to the Safety and Handling of 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 4-Aminophenylboronic acid (CAS No: 89415-43-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this compound.

Chemical Identification and Properties

This compound and its derivatives are important reagents in organic synthesis and medicinal chemistry.[1] Understanding their physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈BNO₂[2]
Molecular Weight 136.95 g/mol [2]
CAS Number 89415-43-0[3]
Appearance White or off-white solid/powder[4][5]
Melting Point 62-66 °C[6]
Boiling Point 355 °C at 760 mmHg[6]
Flash Point 168.5 °C[6]
Density 1.23 g/cm³[6]
Solubility Soluble in common organic solvents like chloroform, acetone, and ethyl acetate. Insoluble in water.[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Signal Word: Warning [2]

Hazard Pictograms:

alt text

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][7]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][7]
Acute Toxicity (Oral) - Hydrochloride saltCategory 4H302: Harmful if swallowed

Precautionary Statements (Summary):

  • Prevention (P261, P264, P271, P280): Avoid breathing dust. Wash hands and skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[2][6]

  • Response (P302+P352, P304+P340, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help if you feel unwell.[2][6]

  • Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][6]

  • Disposal (P501): Dispose of contents/container to an approved waste disposal plant.

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated place, such as a chemical fume hood.[3]

  • Ensure eyewash stations and safety showers are close to the workstation.[7][8]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield may be required for splash hazards.[6][9]
Skin Protection Impervious, flame-resistant lab coat. Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Closed-toe shoes and long pants.[6][9]
Respiratory Protection A full-face respirator or NIOSH/MSHA-approved respirator is required if exposure limits are exceeded, dust is generated, or irritation is experienced.[6][8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

Caption: First aid response protocol for this compound exposure.

Protocol for First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[6][10]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical help.[6][10]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[6][11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][11]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

  • Specific Hazards: Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[6][7]

Accidental Release Measures: In case of a spill, follow a structured protocol to ensure safety and proper cleanup.

Spill_Response_Workflow spill Accidental Spill Occurs step1 1. Evacuate & Ventilate - Evacuate non-essential personnel. - Ensure adequate ventilation. - Remove ignition sources. spill->step1 step2 2. Personal Protection - Wear full PPE:  - Respirator  - Chemical goggles  - Impermeable gloves  - Protective clothing step1->step2 step3 3. Containment & Cleanup - Prevent entry into drains. - Avoid generating dust. - Sweep up and shovel material. step2->step3 step4 4. Disposal - Collect into a suitable, closed container  for disposal. - Use spark-proof tools. step3->step4 step5 5. Decontamination - Clean the affected area. - Dispose of contaminated PPE  as hazardous waste. step4->step5

Caption: Step-by-step workflow for handling an accidental spill.

Protocol for Spills:

  • Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment as detailed in Section 3. Ensure adequate ventilation and evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

  • Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Adhered or collected material should be promptly disposed of according to regulations.[3][6]

Handling and Storage

Proper handling and storage are key to maintaining the chemical's stability and preventing accidents.

Handling_Storage_Logic cluster_handling Safe Handling Protocol cluster_storage Safe Storage Conditions handling_node Handling this compound ventilation Use in a well-ventilated area (e.g., fume hood) handling_node->ventilation ppe Wear appropriate PPE (gloves, goggles, lab coat) handling_node->ppe avoid_contact Avoid contact with skin and eyes. Avoid dust formation and inhalation. handling_node->avoid_contact tools Use non-sparking tools. handling_node->tools storage_node Storing this compound container Keep container tightly closed. storage_node->container location Store in a dry, cool, and well-ventilated place. storage_node->location incompatibles Store away from incompatible materials (e.g., strong oxidizing agents). storage_node->incompatibles refrigeration Refrigeration may be recommended. storage_node->refrigeration

Caption: Logical flow for safe handling and storage procedures.

Precautions for Safe Handling:

  • Handle in a well-ventilated area.[3]

  • Wear suitable protective clothing and avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Keep refrigerated as recommended.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

  • The pinacol (B44631) ester derivative is stable but should be kept away from acidic volatile substances and oxidizing agents.[4]

Stability and Reactivity

  • Reactivity: No data available, but it is generally stable under normal conditions.[6][7]

  • Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature) and recommended storage conditions.[7]

  • Conditions to Avoid: Incompatible products, heat, and exposure to moist air or water.[7][8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Hazardous Decomposition Products: In case of fire, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[7]

Toxicological and Ecological Information

  • Toxicological Information: No acute toxicity data is available for the parent compound.[3][7] It is known to cause skin, eye, and respiratory irritation.[2] The toxicological properties have not been fully investigated.[7]

  • Ecological Information: Do not let the product enter drains or the environment.[6] The environmental impact has not been fully investigated.

References

An In-depth Technical Guide to the Crystal Structure and Biological Activity of 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylboronic acid (4-APBA) is a versatile organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique ability to form reversible covalent bonds with diols, particularly with saccharides on cell surfaces, has positioned it as a valuable molecular tool for targeted therapies, diagnostics, and the study of cellular signaling. This technical guide provides a comprehensive overview of the structural and biological aspects of this compound, with a focus on its crystal structure, experimental protocols for its synthesis and analysis, and its role in key signaling pathways relevant to cancer research. While the specific crystal structure of this compound is not publicly available, this guide leverages data from closely related compounds to infer its structural characteristics and provides a robust framework for its application in research and development.

Introduction

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). They serve as crucial building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] In the realm of medicinal chemistry, their ability to interact with diols has been extensively exploited. This interaction is particularly relevant for targeting glycoproteins, which are often overexpressed on the surface of cancer cells.[2]

This compound, with an amino group at the para position, is of particular interest due to its potential for further functionalization and its influence on the electronic properties of the boronic acid moiety. This amino group can be used to attach 4-APBA to polymers, nanoparticles, or therapeutic agents for targeted delivery.[3][4]

Crystal Structure of this compound and Related Compounds

A definitive, publicly accessible crystal structure of this compound could not be located in the Cambridge Structural Database (CSD) or in the surveyed literature. However, the crystal structures of closely related aminophenylboronic acid derivatives have been determined, providing valuable insights into the likely solid-state conformation and intermolecular interactions of 4-APBA.

The crystal structure of 4-amino-3-fluorophenylboronic acid reveals key features that are likely shared with 4-APBA.[3][5] Boronic acid groups tend to form hydrogen-bonded dimers or chains in the solid state.[3] The presence of the amino group introduces additional hydrogen bonding capabilities, further influencing the crystal packing.

Similarly, the crystal structure of m-aminophenylboronic acid hydrochloride demonstrates the intricate network of hydrogen bonds that can be formed. In this structure, each chloride ion is connected to four m-aminophenylboronic acid cations through N-H···Cl and O-H···Cl hydrogen bonds.[6]

The crystallographic data for these related compounds are summarized in the table below for comparative analysis.

Parameter4-Amino-3-fluorophenylboronic acidm-Aminophenylboronic acid hydrochloride
Formula C₆H₇B F N O₂C₆H₉B Cl N O₂
Crystal System Not specified in abstractMonoclinic
Space Group Not specified in abstractP2₁/c
a (Å) Not specified in abstract5.193(3)
b (Å) Not specified in abstract15.802(14)
c (Å) Not specified in abstract10.307(8)
α (°) Not specified in abstract90
β (°) Not specified in abstractNot specified
γ (°) Not specified in abstract90
Volume (ų) Not specified in abstractNot specified
Z Not specified in abstract4

Table 1: Crystallographic data for compounds related to this compound. Data extracted from available research abstracts.[3][5][6]

Based on these related structures, it can be inferred that the crystal structure of this compound would likely exhibit a planar or near-planar phenyl ring. The boronic acid group and the amino group would be involved in an extensive network of intermolecular hydrogen bonds, likely forming dimeric or polymeric structures.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reduction of 4-nitrophenylboronic acid.

Protocol: Reduction of 4-Nitrophenylboronic Acid

  • Dissolution: Dissolve 4-nitrophenylboronic acid in a suitable solvent, such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Single-Crystal X-ray Diffraction (General Protocol)

Obtaining high-quality single crystals is a prerequisite for structure determination by X-ray diffraction.

Protocol: Crystallization and Data Collection

  • Crystallization: Dissolve the purified this compound in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature. Alternatively, vapor diffusion or solvent layering techniques can be employed.

  • Crystal Selection: Select a well-formed single crystal of appropriate size under a microscope.

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structural model.

Role in Signaling Pathways

Recent research has highlighted the potential of phenylboronic acids, including 4-APBA, as inhibitors of cancer cell migration and proliferation.[7][8] These effects are often mediated through the modulation of key cellular signaling pathways.

Inhibition of the Rho GTPase Signaling Pathway

The Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and play a pivotal role in cell migration.[8] In many cancer types, these proteins are hyperactivated, leading to increased cell motility and metastasis.

Studies have shown that phenylboronic acid can decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[8] This inhibition, in turn, affects downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK). The reduced activity of ROCK leads to decreased phosphorylation of myosin light chain kinase (MLCK), which ultimately impairs actomyosin-based contractility and inhibits cell migration.[8]

Rho_GTPase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Rho_GTPases RhoA, Rac1, Cdc42 (Active) Receptor->Rho_GTPases Activation ROCK ROCK Rho_GTPases->ROCK Activation MLCK MLCK (Phosphorylated) ROCK->MLCK Phosphorylation Actomyosin Actomyosin Contractility MLCK->Actomyosin Activation Migration Cell Migration & Metastasis Actomyosin->Migration APBA This compound APBA->Rho_GTPases Inhibition Sialic_Acid_Targeting cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular APBA_Drug 4-APBA-Drug Conjugate Sialic_Acid Sialic Acid (Overexpressed) APBA_Drug->Sialic_Acid Binding (Boronate Ester Formation) Internalization Internalization & Drug Release Sialic_Acid->Internalization Glycoprotein Glycoprotein Glycoprotein->Sialic_Acid

References

An In-depth Technical Guide to 4-Aminophenylboronic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 4-aminophenylboronic acid (4-APBA) derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing their work in this promising area of medicinal chemistry.

Introduction

This compound (4-APBA) and its derivatives have emerged as a versatile class of compounds with significant applications in medicinal chemistry and drug discovery. The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols and serine residues, have positioned these compounds as valuable tools for targeting a range of biological molecules, including carbohydrates and enzymes. This technical guide provides a detailed exploration of 4-APBA derivatives and analogs, covering their synthesis, quantitative biological data, experimental protocols, and their roles in modulating key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of 4-APBA and its derivatives, most notably the pinacol (B44631) ester, is crucial for their application in research and development. Various methods have been established, offering different advantages in terms of yield, scalability, and reaction conditions.

Table 1: Synthesis of this compound (4-APBA)
Starting MaterialKey Reagents and ConditionsProductYieldReference
4-Nitrobenzeneboronic acidH₂, Pd/C, Ethanol, 0.2-1 atm H₂ pressure, reflux for 4-6hThis compound94.8-96.5%[1]
Table 2: Synthesis of this compound Pinacol Ester
Starting MaterialKey Reagents and ConditionsProductYieldReference
4-Bromoaniline (B143363)Bis(pinacolato)diboron (B136004), PdCl₂(dppf), Potassium acetate (B1210297), Dioxane, 100°C for 6hThis compound pinacol ester50.78%[2]
This compound hydrochloridePinacol, Anhydrous magnesium sulfate, Tetrahydrofuran, Room temperature for 5hThis compound pinacol ester76%[2]
o-PhenylenediamineMethanol, HCl, Sodium nitrite, Bis(pentane-2,4-dionato)boron, Room temperature for 1hThis compound pinacol ester53%[2]
4-Bromo-N-(diphenylmethylidene)anilineIsobutylmagnesium bromide, n-Butyllithium, Trimethyl borate, Pinacol, -20°C to 25°CThis compound pinacol ester70%[3]

Biological Activity and Therapeutic Potential

4-APBA derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology and as enzyme inhibitors. Their mechanism of action often involves the targeting of specific signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

Boronic acid-containing compounds are well-established as potent enzyme inhibitors, particularly of serine proteases and the proteasome. The electrophilic boron atom can form a stable, reversible tetrahedral intermediate with the hydroxyl group of a serine residue in the enzyme's active site.[4]

The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis.[5] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle inhibitors, making it an attractive target for cancer therapy.[5] Boronic acid derivatives, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors.[6] The interaction involves the formation of a covalent bond between the boron atom and the N-terminal threonine residue of the proteasome's catalytic subunits.[7]

Proteasome_Inhibition Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Enters Degradation Protein Degradation Proteasome->Degradation Catalyzes Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Leads to accumulation of cyclin-dependent kinase inhibitors Apoptosis Apoptosis Proteasome->Apoptosis Leads to accumulation of pro-apoptotic factors Boronic_Acid Boronic Acid Derivative (e.g., 4-APBA analog) Boronic_Acid->Inhibition Inhibition->Proteasome

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in various cancers.[2][8] They play a crucial role in cell survival, proliferation, and drug resistance by phosphorylating downstream targets involved in apoptosis and cell cycle progression.[2][9] Consequently, Pim kinases are attractive targets for the development of novel anticancer agents. Several small molecule inhibitors targeting Pim kinases have been developed.[10][11]

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1_Gene Pim-1 Gene Transcription JAK_STAT->Pim1_Gene Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translation BAD BAD Pim1_Kinase->BAD Phosphorylates (inactivates) p27 p27Kip1 Pim1_Kinase->p27 Phosphorylates (inactivates) c_Myc c-Myc Pim1_Kinase->c_Myc Phosphorylates (activates) Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression c_Myc->Cell_Cycle_Progression Pim1_Inhibitor 4-APBA Derivative (Pim-1 Inhibitor) Pim1_Inhibitor->Inhibition Inhibition->Pim1_Kinase

Anticancer Activity

The anticancer potential of 4-APBA derivatives has been evaluated against a variety of cancer cell lines. The cytotoxicity is often measured as the half-maximal inhibitory concentration (IC50).

Table 3: Cytotoxicity of Boronic Acid Derivatives Against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Boronic acid analog of Combretastatin A-4MCF-7 (Breast)Low nanomolar[12]
Boronic-chalcone derivativeMDA-MB-231 (Breast)~0.5[6]
Tyropeptin-boronic acid derivative (AS-06)RPMI8226 (Multiple Myeloma)~0.01[5]
Tyropeptin-boronic acid derivative (AS-29)RPMI8226 (Multiple Myeloma)~0.01[5]
4-Aminoquinoline derivative (6a)HCT-116 (Colon)0.97
Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[13] Small molecule tyrosine kinase inhibitors (TKIs) are a major class of drugs that target EGFR.[14] While not all are boronic acid-based, the development of inhibitors for this pathway is a major focus of cancer research.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR_dimer->PI3K_AKT JAK_STAT_path JAK/STAT Pathway EGFR_dimer->JAK_STAT_path Proliferation Proliferation RAS_RAF->Proliferation Metastasis Metastasis RAS_RAF->Metastasis Survival Survival PI3K_AKT->Survival JAK_STAT_path->Proliferation TKI Tyrosine Kinase Inhibitor (TKI) TKI->Inhibition Inhibition->EGFR_dimer

Experimental Protocols

General Procedure for Synthesis of this compound Pinacol Ester

A common method for the synthesis of this compound pinacol ester involves the palladium-catalyzed cross-coupling of 4-bromoaniline with bis(pinacolato)diboron.[2]

  • Materials: 4-bromoaniline, bis(pinacolato)diboron, PdCl₂(dppf) (palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene), potassium acetate, dioxane, ethyl acetate, water, hexane.

  • Procedure:

    • To a solution of 4-bromoaniline (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in dioxane, add potassium acetate (3.0 eq).

    • Deaerate the mixture with nitrogen for 30 minutes.

    • Add PdCl₂(dppf) (0.05 eq).

    • Heat the reaction mixture at 100°C for 6 hours, monitoring the progress by TLC.

    • After completion, remove the dioxane under reduced pressure.

    • Quench the residue with water and extract the product with ethyl acetate.

    • Concentrate the organic layer and purify the crude product by column chromatography (e.g., 20% ethyl acetate in hexane).[2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16]

  • Materials: 96-well plates, cell culture medium, test compounds (4-APBA derivatives), MTT solution (e.g., 5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).[16]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[16][17]

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 4-APBA derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_1_4h Incubate for 1-4h Add_MTT->Incubate_1_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_1_4h->Solubilize Measure_Absorbance Measure absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[15][17]

  • Materials: Recombinant Pim-1 kinase, peptide substrate, ATP, test inhibitor (4-APBA derivative), ADP-Glo™ Kinase Assay Kit, kinase buffer.[15]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 384-well plate, add the test inhibitor, followed by a solution containing the Pim-1 kinase and the peptide substrate.

    • Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).[17]

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[17]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[17]

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their synthetic accessibility, coupled with their ability to effectively inhibit key biological targets such as the proteasome and Pim kinases, underscores their importance in the field of oncology. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these compounds. The provided data and protocols aim to serve as a valuable resource for researchers and scientists working to harness the therapeutic potential of 4-APBA derivatives and their analogs. Further exploration of structure-activity relationships and the development of more selective and potent derivatives will undoubtedly pave the way for novel cancer therapeutics.

References

Spectroscopic Profile of 4-Aminophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-aminophenylboronic acid, a versatile building block in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and its common derivative, the pinacol (B44631) ester.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound Pinacol Ester

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.63Doublet (d)2HAromatic C-H (ortho to -B(O)₂)
6.65Doublet (d)2HAromatic C-H (ortho to -NH₂)
3.83Broad (b)2H-NH₂
1.32Singlet (s)12H-C(CH₃)₂

Note: Data is for the pinacol ester derivative in CDCl₃. The chemical shifts for the free boronic acid may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data of this compound Pinacol Ester

Chemical Shift (δ, ppm)Assignment
156.9C-NH₂
150.4 (broad)C-B
141.9, 123.3Aromatic Carbons
83.1-O-C(CH₃)₂
23.9-C(CH₃)₂

Note: Data is for the pinacol ester derivative in CDCl₃. The carbon attached to boron often shows a broad signal.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Phenylboronic Acids

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3500-3300N-H StretchPrimary Amine (-NH₂)
3100-3000Aromatic C-H StretchPhenyl Ring
1600-1585, 1500-1400C-C Stretch (in-ring)Phenyl Ring
1335–1250C–N StretchAromatic Amine
1090-1000B-C StretchBoron-Carbon Bond
750-500Out-of-plane vibrationsBoronate Esters

Note: These are characteristic ranges. The exact peak positions for this compound may vary based on the sample preparation and physical state.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ for the pinacol ester). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the specific solvent.

    • Acquire a ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Scan the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the chemical structure and the resulting spectroscopic data.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Placement on ATR Crystal (IR) Sample->Dissolution Spectrometer NMR or FTIR Spectrometer Dissolution->Spectrometer Sample Introduction Acquisition Acquisition of Raw Data (FID for NMR, Interferogram for IR) Spectrometer->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Referencing Referencing to Standard Processing->Referencing Analysis Peak Picking, Integration, and Structural Assignment Referencing->Analysis Report Final Spectroscopic Report Analysis->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

Structure_Data_Relationship Relationship between Structure and Spectroscopic Data cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Structure This compound (C₆H₈BNO₂) H1_NMR ¹H NMR - Aromatic Protons - Amine Protons - B(OH)₂ Protons Structure->H1_NMR Proton Environments C13_NMR ¹³C NMR - Aromatic Carbons - Carbon-Boron Bond Structure->C13_NMR Carbon Skeleton IR_Vibrations IR Vibrations - N-H Stretch - Aromatic C-H Stretch - B-O Stretch Structure->IR_Vibrations Functional Group Vibrations

Caption: Relationship between Structure and Spectroscopic Data.

Commercial Suppliers of 4-Aminophenylboronic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in any experimental workflow. 4-Aminophenylboronic acid hydrochloride (4-APBA HCl) is a versatile building block used in a variety of applications, including Suzuki-Miyaura cross-coupling reactions, the development of sensors for biologically relevant molecules, and as a targeting moiety in drug delivery systems. This guide provides an in-depth overview of commercial suppliers, key technical data, and relevant experimental protocols involving 4-APBA HCl.

Supplier and Product Specifications

A number of chemical suppliers offer this compound hydrochloride. The following table summarizes the publicly available data on their product offerings to facilitate easy comparison. It is important to note that purity and other specifications can vary by batch, and it is always recommended to consult the lot-specific Certificate of Analysis (CoA) for the most accurate information.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayFormMelting Point (°C)
Sigma-Aldrich (MilliporeSigma) 70888780460-73-7C₆H₈BNO₂ · HCl173.41≥95%Powder195-200
Fisher Scientific 708887250MG80460-73-7C₆H₈BNO₂ · HCl173.41---
LGC Standards TRC-A62927380460-73-7C₆H₈BNO₂ · HCl173.04---
Santa Cruz Biotechnology sc-22345780460-73-7C₆H₈BNO₂ · HCl173.41---
Parchem -80460-73-7C₆H₈BNO₂ · HCl173.41---
Biosynth FA3374080460-73-7C₆H₈BNO₂ · HCl173.40---
ECHEMI -80460-73-7C₆H₈BNO₂ · HCl173.41---

Experimental Protocols

This compound hydrochloride is a key reagent in several important chemical transformations. Below are detailed methodologies for some of its common applications.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. 4-APBA HCl can be used to introduce an aminophenyl group onto an aromatic or vinylic halide.

General Procedure: [1][2][3][4][5]

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 eq.), this compound hydrochloride (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide (1 eq) 4-APBA HCl (1.1-1.5 eq) Pd Catalyst (0.02-0.05 eq) SolventBase Solvent (e.g., Toluene) Aqueous Base (e.g., 2M Na2CO3) Inert Purge with Ar/N2 SolventBase->Inert Combine Heat Heat (80-100 °C) with Stirring Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Dilute with H2O Extract with Organic Solvent Cool->Extract Purify Dry, Concentrate Column Chromatography Extract->Purify Product Purified Product Purify->Product

Suzuki-Miyaura Coupling Workflow
Preparation of a Glucose-Responsive Material

Phenylboronic acids are known to interact with diols, such as those found in sugars. This property can be exploited to create materials that respond to the presence of glucose.

Example Protocol for a Glucose-Sensitive Hydrogel:

  • Polymer Backbone Synthesis: Synthesize or procure a suitable polymer backbone containing amine or hydroxyl groups (e.g., polyvinyl alcohol or a modified alginate).

  • Functionalization with 4-APBA:

    • Dissolve the polymer in an appropriate aqueous buffer.

    • Activate the carboxyl groups of this compound using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-Hydroxysuccinimide) to form an amine-reactive NHS ester.

    • Add the activated 4-APBA to the polymer solution and stir at room temperature to allow for the formation of amide bonds.

  • Purification: Purify the functionalized polymer by dialysis against deionized water to remove unreacted reagents.

  • Hydrogel Formation: The resulting polymer can then be cross-linked to form a hydrogel. The glucose-responsive properties arise from the reversible binding of glucose to the boronic acid moieties, which can alter the swelling or mechanical properties of the hydrogel.

Signaling Pathway: Phenylboronic Acid in Cancer Cell Targeting

Phenylboronic acid and its derivatives have gained attention for their potential in targeted cancer therapy. This is due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[6][7][8] This interaction can be exploited for both diagnostic and therapeutic purposes.

The diagram below illustrates the principle of phenylboronic acid-mediated targeting of cancer cells. Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to sialic acid residues on the cancer cell surface, leading to enhanced uptake of the therapeutic or imaging agent into the cancer cell via endocytosis. This targeted delivery can increase the efficacy of the treatment while minimizing off-target effects on healthy cells.

Phenylboronic_Acid_Targeting cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PBA_Drug PBA-Functionalized Nanoparticle/Drug SialicAcid Sialic Acid Residues (Overexpressed) PBA_Drug->SialicAcid Selective Binding (Boronate Ester Formation) Endosome Endosome SialicAcid->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Internalization TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Phenylboronic Acid-Mediated Cancer Cell Targeting

References

An In-depth Technical Guide to the pKa Values of 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of 4-aminophenylboronic acid, a versatile building block in medicinal chemistry and sensor technology. Understanding the pKa values of its two key functional groups—the aromatic amino group and the boronic acid moiety—is critical for predicting its ionization state, solubility, and interaction with biological targets at physiological pH.

Quantitative pKa Data

The pKa values of this compound are crucial for understanding its chemical behavior in aqueous solutions. The molecule possesses two ionizable groups: the amino group and the boronic acid group. The table below summarizes the available quantitative data for these pKa values.

Functional GroupIonization EquilibriumpKa ValueTypeReference
Boronic AcidB(OH)₂ + H₂O ⇌ B(OH)₃⁻ + H⁺~8.8-8.9Predicted/Experimental[1]
Amino Group (Anilinium ion)-NH₃⁺ + H₂O ⇌ -NH₂ + H₃O⁺~4.6Estimated[2][3][4]

Note: The pKa of the boronic acid is based on a predicted value for this compound and experimental data for the closely related 3-aminophenylboronic acid. The pKa of the amino group is an estimation based on the pKa of aniline, which is 4.6. The boronic acid group is an electron-withdrawing group, which is expected to slightly decrease the pKa of the anilinium ion.

Acid-Base Equilibria of this compound

This compound can exist in different ionization states depending on the pH of the solution. The following diagram illustrates the two distinct acid-base equilibria.

pKa_Equilibria cluster_amino Amino Group Equilibrium (pKa ~ 4.6) cluster_boronic Boronic Acid Equilibrium (pKa ~ 8.8-8.9) protonated_amine H₃N⁺-Ph-B(OH)₂ deprotonated_amine H₂N-Ph-B(OH)₂ protonated_amine->deprotonated_amine + H₂O - H₃O⁺ deprotonated_amine->protonated_amine + H₃O⁺ - H₂O trigonal_boronic H₂N-Ph-B(OH)₂ tetragonal_boronate H₂N-Ph-B(OH)₃⁻ trigonal_boronic->tetragonal_boronate + H₂O - H⁺ tetragonal_boronate->trigonal_boronic + H⁺ - H₂O Potentiometric_Titration_Workflow start Start calibrate Calibrate pH Meter (Standard Buffers) start->calibrate prepare_sample Prepare Sample Solution (4-APB, H₂O, KCl) calibrate->prepare_sample setup Assemble Titration Apparatus prepare_sample->setup purge Purge with Inert Gas (Ar or N₂) setup->purge titrate Perform Titration (Add titrant, record pH) purge->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Points (Derivatives of the curve) plot->analyze calculate Calculate pKa Values (pH at half-equivalence points) analyze->calculate end End calculate->end Diol_Binding cluster_condition Condition cluster_equilibrium Boronic Acid State cluster_binding Diol Interaction pH Solution pH trigonal Trigonal Boronic Acid B(OH)₂ pH->trigonal < pKa tetragonal Tetragonal Boronate B(OH)₃⁻ pH->tetragonal > pKa no_binding Weak/No Diol Binding trigonal->no_binding strong_binding Strong Diol Binding (Boronic Ester Formation) tetragonal->strong_binding

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide. This application note provides a detailed protocol for the Suzuki coupling of 4-aminophenylboronic acid with a variety of aryl halides. The resulting 4-aminobiphenyl (B23562) derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the amino group in this compound can influence the reaction conditions, necessitating specific protocols for optimal yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, the 4-aminophenyl group) to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Yields

The following table summarizes the yields obtained from the Suzuki coupling of this compound with various aryl halides under optimized reaction conditions. These reactions demonstrate the versatility of the protocol with a range of electronically and sterically diverse coupling partners.

EntryAryl HalideR GroupProductYield (%)
14-Bromoacetophenone-COCH₃4'-Amino-[1,1'-biphenyl]-4-yl)(phenyl)methanone92
24-Bromobenzonitrile-CN4'-Amino-[1,1'-biphenyl]-4-carbonitrile88
31-Bromo-4-nitrobenzene-NO₂4'-Amino-4-nitro-1,1'-biphenyl95
44-Bromotoluene-CH₃4'-Amino-4-methyl-1,1'-biphenyl85
54-Bromoanisole-OCH₃4'-Amino-4-methoxy-1,1'-biphenyl82
61-Bromo-4-fluorobenzene-F4'-Amino-4-fluoro-1,1'-biphenyl89
71-Bromo-2-methylbenzene2-CH₃4'-Amino-2-methyl-1,1'-biphenyl78
8Iodobenzene-H4-Amino-1,1'-biphenyl91

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki coupling of this compound with an aryl halide.

Materials and Reagents
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply line

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

General Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Addition of Base and Solvents: Add potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed toluene (10 mL) and deionized water (2 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 4-aminobiphenyl derivative.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetal->PdII_ArAr HalideSalt X-B(OH)₂ Transmetal->HalideSalt Byproduct RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product 4-Aminobiphenyl (Ar-Ar') RedElim->Product Product Formed ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Enters Cycle BoronicAcid This compound (Ar'-B(OH)₂) BoronicAcid->Transmetal Enters Cycle Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup in Schlenk Flask (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvents Add Degassed Solvents (Toluene/Water) Inert->Solvents Reaction Heat and Stir (e.g., 90°C, 4-6h) Solvents->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Cool, Dilute, Extract) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols: Electrochemical Glucose Sensing using 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of Detection

4-Aminophenylboronic acid (4-APBA) has emerged as a versatile recognition element in the development of non-enzymatic electrochemical sensors for glucose. Unlike traditional enzyme-based sensors, which can suffer from instability related to temperature and pH, 4-APBA offers a robust, chemical-based alternative.[1] The sensing mechanism is predicated on the specific and reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in glucose molecules.[2][3]

This interaction forms a stable five or six-membered cyclic ester, which alters the electrochemical properties of the electrode surface.[2] This change, which can be a modulation of current or impedance, is proportional to the glucose concentration and can be measured using various electrochemical techniques.[3][4] Additionally, 4-APBA can serve as a redox mediator in enzymatic sensors, enhancing selectivity by enabling detection at lower potentials.[2][5]

These application notes provide detailed protocols for fabricating and utilizing 4-APBA-based electrochemical sensors for glucose detection through both non-enzymatic and enzyme-mediated approaches.

cluster_0 Principle of Non-Enzymatic Glucose Sensing APBA 4-Aminophenylboronic Acid (4-APBA) Complex Cyclic Boronate Ester (Complex Formation) APBA->Complex Reversible Binding Glucose Glucose (with cis-diol groups) Glucose->Complex Signal Measurable Electrochemical Change (Current / Impedance) Complex->Signal Causes

Caption: Reversible binding of 4-APBA to glucose forms a cyclic ester, inducing a detectable electrochemical signal.

Application Note 1: Non-Enzymatic Sensing with 4-APBA Modified Graphene

This protocol details the fabrication of a highly sensitive glucose sensor by modifying a glassy carbon electrode (GCE) with a composite of reduced graphene oxide (rGO) and 4-APBA. In this process, 4-APBA serves a dual role: it reduces the graphene oxide (GO) and simultaneously becomes incorporated into the rGO matrix.[6][7] Detection is achieved using Differential Pulse Voltammetry (DPV).[6]

Protocol 1.1: Fabrication of rGO/4-APBA Modified Glassy Carbon Electrode

Materials:

  • Graphene Oxide (GO) suspension

  • This compound (4-APBA) hydrochloride (Sigma-Aldrich, Product No. 708887 or equivalent)[6]

  • Phosphate Buffered Saline (PBS)

  • Glassy Carbon Electrodes (GCE)

  • Ultrapure water

  • Alumina (B75360) slurry for polishing

Procedure:

  • Electrode Preparation: Polish the bare GCE with alumina slurry on a polishing pad, followed by rinsing and sonicating in ultrapure water to ensure a clean surface.

  • Composite Formation: Prepare a suspension of GO in water. Add 4-APBA to the GO suspension and stir vigorously. The 4-APBA will induce the reduction of GO to rGO, resulting in the formation of a water-insoluble rGO/4-APBA composite precipitate.[6][7]

  • Electrode Modification: Collect the rGO/4-APBA precipitate and resuspend it in a suitable solvent (e.g., water or DMF) to form a stable ink.

  • Casting: Drop-cast a small, precise volume (e.g., 5-10 µL) of the rGO/4-APBA ink onto the cleaned GCE surface.

  • Drying: Allow the electrode to dry completely at room temperature or under a gentle heat lamp to form a stable film.

Protocol 1.2: Glucose Detection using Differential Pulse Voltammetry (DPV)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (rGO/4-APBA GCE as working, Pt wire as counter, Ag/AgCl as reference)

Procedure:

  • Setup: Assemble the three-electrode cell with the modified GCE as the working electrode.

  • Electrolyte: Use a suitable buffer solution (e.g., PBS, pH 7.4) as the electrolyte. For some applications, a redox probe such as [Fe(CN)6]3-/4- may be added to the electrolyte.[3]

  • Measurement: Immerse the electrodes in the electrolyte containing a known concentration of glucose.

  • DPV Scan: Perform a DPV scan over a predefined potential range. The binding of glucose to the 4-APBA on the electrode surface will cause a change in the DPV peak current.[6]

  • Calibration: Repeat the measurement for a series of glucose standards to generate a calibration curve (peak current vs. glucose concentration).

cluster_1 rGO/4-APBA Sensor Fabrication and Use start Start: Clean GCE mix Mix GO Suspension with 4-APBA start->mix reduce Stir to form rGO/4-APBA Precipitate mix->reduce cast Drop-cast Composite onto GCE reduce->cast dry Dry Electrode cast->dry measure Perform DPV Measurement in Glucose Sample dry->measure end End: Correlate Signal to Concentration measure->end

Caption: Workflow for fabricating and using an rGO/4-APBA modified electrode for glucose sensing.

Application Note 2: Non-Enzymatic Sensing via Electrochemical Impedance

This protocol describes a non-enzymatic sensor using a screen-printed carbon electrode (SPCE) functionalized with aminophenylboronic acid. The functionalization is achieved via an in situ diazonium reaction.[4][8] Glucose detection is performed using Electrochemical Impedance Spectroscopy (EIS), which measures the change in charge-transfer resistance at the electrode-solution interface.[8][9]

Protocol 2.1: Functionalization of SPCE with this compound

Materials:

  • Screen-Printed Carbon Electrodes (SPCE)

  • 3-Aminophenylboronic acid (or this compound)[8]

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄, 0.1 M)

  • Potassium chloride (KCl)

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Ultrapure water

Procedure:

  • SPCE Pre-treatment: To clean the electrode and enhance surface electroactivity, perform potential cycling (e.g., from -2.5 V to +2.5 V vs. Ag/AgCl) in 0.05 M H₂SO₄.[4]

  • Diazonium Salt Formation: Prepare a fresh, cold solution by mixing 20 µL of 0.4 M this compound (in 0.1 M H₂SO₄) and 20 µL of 0.4 M NaNO₂ (in 0.1 M H₂SO₄).[8] This generates the in situ diazonium salt.

  • Grafting: Immediately apply the mixture to the working area of the pre-treated SPCE.

  • Reaction: Allow the reaction to proceed for approximately 10 minutes.[4][8]

  • Rinsing: Thoroughly wash the electrode with a large volume of ultrapure water to remove any unreacted species and dry gently.

Protocol 2.2: Glucose Detection using Electrochemical Impedance Spectroscopy (EIS)

Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • SPCE connector

Procedure:

  • Electrolyte Preparation: Prepare an electrolyte solution containing a redox probe, for example, 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl.[8]

  • Measurement Setup: Connect the functionalized SPCE to the potentiostat. Apply a small drop of the electrolyte containing the desired glucose concentration onto the electrode area, ensuring all three electrodes are covered.

  • EIS Measurement: Perform an EIS scan over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox couple. The data is typically visualized as a Nyquist plot.

  • Data Analysis: The binding of glucose to the boronic acid layer forms a non-conductive barrier, which impedes the charge transfer of the redox probe.[4] This is observed as an increase in the diameter of the semicircle in the Nyquist plot, corresponding to an increase in charge-transfer resistance (Rct).

  • Calibration: Generate a calibration curve by plotting the change in Rct against the glucose concentration.

cluster_2 SPCE Functionalization and Impedimetric Sensing start Start: Pre-treat SPCE diazonium In-situ Diazonium Salt Generation (4-APBA + NaNO₂) start->diazonium graft Apply mixture to SPCE (10 min reaction) diazonium->graft rinse Rinse and Dry Functionalized SPCE graft->rinse measure Perform EIS Measurement with Redox Probe + Glucose rinse->measure end End: Analyze Change in Charge-Transfer Resistance measure->end

Caption: Workflow for SPCE functionalization and glucose detection using EIS.

Performance Data of 4-APBA Based Glucose Sensors

The performance of electrochemical glucose sensors based on this compound varies depending on the fabrication method, electrode material, and detection technique. The following table summarizes key quantitative data from cited research.

Sensor ConfigurationDetection MethodLinear RangeLimit of Detection (LOD)Key FeaturesReference
rGO/4-APBA on Glassy Carbon Electrode Differential Pulse Voltammetry (DPV)Wide linear range~800 nMNon-enzymatic, high sensitivity.[6][7]
3-APBA on Screen-Printed Carbon Electrode Electrochemical Impedance Spectroscopy (EIS)Broad range8.53 nM (8.53 x 10⁻⁹ M)Non-enzymatic, highly sensitive, label-free.[8][9][10]
GOx with 4-APBA mediator on SPCE Amperometry / OtherNot specified0.86 mMEnzymatic, uses 4-APBA as a redox mediator.[2][5]
pTTCA with 3-APBA Cyclic Voltammetry (CV)0.9 - 9.1 µM0.49 µMNon-enzymatic, tested in human saliva.[2]

Safety and Materials

  • Reagents: Handle all chemicals, including this compound, sodium nitrite, and acidic solutions, with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

  • Equipment: All electrochemical measurements should be performed using a certified and properly grounded potentiostat to avoid electrical hazards.

This document provides a starting point for researchers. Optimization of specific parameters such as reagent concentrations, reaction times, and electrochemical settings may be required for specific applications.

References

Application Notes and Protocols: 4-Aminophenylboronic Acid Functionalization of Graphene for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the functionalization of graphene oxide (GO) with 4-aminophenylboronic acid (4-APBA). This functionalization imparts new capabilities to graphene-based materials, particularly for targeted drug delivery and biosensing applications. The boronic acid moiety is known to form reversible covalent bonds with cis-diols present in various biological molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells.[1] This specific interaction allows for targeted delivery of therapeutic agents to diseased sites, enhancing efficacy and minimizing off-target effects.

Overview of the Functionalization Process

The primary method for covalently attaching this compound to the graphene surface is through a diazotization reaction. This process involves the conversion of the amino group of 4-APBA into a highly reactive diazonium salt, which then readily reacts with the sp2-hybridized carbon atoms of the graphene lattice. Graphene oxide is often used as the starting material due to its excellent dispersibility in aqueous solutions and the presence of oxygen-containing functional groups that can facilitate the reaction.

Experimental Protocols

Synthesis of Graphene Oxide (GO)

Graphene oxide is typically synthesized from graphite (B72142) powder using modified Hummers' methods.

Materials:

  • Graphite flakes

  • Sodium nitrate (B79036) (NaNO₃)

  • Potassium permanganate (B83412) (KMnO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Add graphite flakes and NaNO₃ to concentrated H₂SO₄ in an ice bath.

  • Slowly add KMnO₄ to the mixture while keeping the temperature below 20 °C.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Dilute the mixture with DI water in an ice bath.

  • Add H₂O₂ to the suspension to reduce residual permanganate.

  • Wash the resulting graphite oxide with HCl and DI water repeatedly via centrifugation until the pH is neutral.

  • Exfoliate the graphite oxide into graphene oxide in DI water using ultrasonication.

Functionalization of Graphene Oxide with this compound (4-APBA)

This protocol details the covalent functionalization of GO with 4-APBA via a diazotization reaction.

Materials:

  • Graphene oxide (GO) dispersion in water

  • This compound (4-APBA)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized (DI) water

  • Ethanol (B145695)

Procedure:

  • Disperse a known amount of GO in DI water to obtain a homogeneous suspension.

  • In a separate flask, dissolve this compound in an acidic aqueous solution (e.g., dilute HCl).

  • Cool the 4-APBA solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the 4-APBA solution with constant stirring. Maintain the temperature between 0-5 °C. This step generates the in-situ diazonium salt.

  • After stirring for 30 minutes, add the freshly prepared diazonium salt solution dropwise to the GO dispersion.

  • Allow the reaction to proceed at room temperature for several hours with continuous stirring.

  • The functionalized graphene oxide (GO-APBA) can be purified by repeated washing with DI water and ethanol via centrifugation to remove unreacted reagents.

  • Finally, dry the GO-APBA product under vacuum.

Characterization of 4-APBA Functionalized Graphene Oxide

The successful functionalization of graphene oxide with this compound can be confirmed using various analytical techniques.

Data Presentation

Table 1: Elemental Analysis of Pristine and 4-APBA Functionalized Graphene Oxide

SampleC (%)O (%)N (%)B (%)C/O Ratio
Pristine GO44.0152.970.20-0.83[2]
GO-APBA--2.3-4.1-5.12-5.61[2]

Note: Specific elemental composition for GO-APBA can vary depending on the reaction conditions and the degree of functionalization.

Table 2: Raman Spectroscopy Data for Pristine and 4-APBA Functionalized Graphene Oxide

SampleD Band (cm⁻¹)G Band (cm⁻¹)I(D)/I(G) Ratio
Pristine GO~1350~1594Increased compared to graphite[3]
GO-APBA~1356~1608Higher than pristine GO[4]

The increase in the I(D)/I(G) ratio after functionalization indicates the introduction of sp³ defects in the graphene lattice due to the covalent attachment of the this compound groups.[4]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and functionalization of graphene oxide with this compound.

experimental_workflow cluster_synthesis GO Synthesis cluster_functionalization Functionalization cluster_application Application Graphite Graphite Flakes Oxidation Oxidation (Hummers' Method) Graphite->Oxidation Exfoliation Exfoliation (Ultrasonication) Oxidation->Exfoliation GO Graphene Oxide (GO) Exfoliation->GO Reaction Reaction with GO GO->Reaction APBA 4-Aminophenylboronic acid (4-APBA) Diazotization Diazotization (NaNO₂, HCl) APBA->Diazotization Diazotization->Reaction GO_APBA 4-APBA Functionalized GO (GO-APBA) Reaction->GO_APBA Drug_Loading Drug Loading GO_APBA->Drug_Loading Targeting Targeted Delivery Drug_Loading->Targeting Release Drug Release Targeting->Release

Caption: Experimental workflow for the synthesis and functionalization of graphene oxide.

Targeted Drug Delivery Mechanism

This diagram illustrates the proposed mechanism for targeted drug delivery to cancer cells using 4-APBA functionalized graphene oxide.

drug_delivery_mechanism cluster_carrier Drug Carrier cluster_cell Cancer Cell cluster_interaction Targeting & Internalization cluster_release Drug Release GO_APBA GO-APBA (Drug Loaded) Binding Boronic Acid - Sialic Acid Binding GO_APBA->Binding Targeting Cell Cancer Cell Membrane (Overexpressed Sialic Acid) Binding->Cell Endocytosis Endocytosis Binding->Endocytosis Acidic_pH Acidic Endosomal pH Endocytosis->Acidic_pH Release Drug Release Acidic_pH->Release

Caption: Targeted drug delivery to cancer cells via boronic acid-sialic acid interaction.

Signaling Pathway Inhibition

Phenylboronic acid and its derivatives have been shown to inhibit key signaling pathways involved in cancer cell migration, such as the Rho GTPase pathway.[5][6]

signaling_pathway cluster_rho Rho GTPase Signaling PBA Phenylboronic Acid Derivatives (e.g., GO-APBA) RhoA RhoA PBA->RhoA Inhibition Rac1 Rac1 PBA->Rac1 Inhibition Cdc42 Cdc42 PBA->Cdc42 Inhibition Migration Cell Migration & Proliferation RhoA->Migration Rac1->Migration Cdc42->Migration

Caption: Inhibition of Rho GTPase signaling pathway by phenylboronic acid derivatives.

References

Application Note: Selective Enrichment of Glycoproteins using 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a vital role in a myriad of biological processes, including protein folding, cell-cell recognition, and immune responses. The study of glycoproteins, however, is often hampered by their low abundance and the heterogeneity of their glycan structures. Selective enrichment is therefore a crucial step in glycoproteomics. 4-Aminophenylboronic acid (4-APBA) has emerged as a powerful tool for the selective capture of glycoproteins. This application note provides detailed protocols and data for the use of 4-APBA in glycoprotein (B1211001) enrichment.

The principle behind this method lies in the specific and reversible covalent interaction between the boronic acid moiety of 4-APBA and the cis-diol groups present in the sugar residues of glycoproteins.[1] This interaction forms a stable five- or six-membered cyclic ester under alkaline conditions, allowing for the capture of glycoproteins from complex biological mixtures. Subsequent elution is achieved by lowering the pH or by introducing a competitive binding agent, such as sorbitol, which disrupts the boronate-diol ester linkage and releases the bound glycoproteins.[1]

Principle of 4-APBA Glycoprotein Interaction

The selective enrichment of glycoproteins using 4-APBA is based on the formation of a reversible covalent bond with cis-diol groups on the glycan moieties. This interaction is pH-dependent, with optimal binding occurring under alkaline conditions (typically pH 8.0-9.0), which facilitates the conversion of the boronic acid to the tetrahedral boronate ion, the active binding species. Acidic conditions or the presence of competitive diol-containing molecules will dissociate the complex, allowing for the elution of the captured glycoproteins.

Interaction of 4-APBA with a glycoprotein cis-diol.

Materials and Reagents

  • Affinity Matrix: this compound-agarose beads (e.g., Sigma-Aldrich A8312, A8530) or 4-APBA functionalized magnetic beads.

  • Binding/Wash Buffer: 50 mM Ammonium Acetate, pH 8.8, or 0.1 M Boric Acid, 0.15 M NaCl, pH 8.5.

  • Elution Buffer: 0.1 M Formic Acid or 100 mM Sorbitol in Binding/Wash Buffer.

  • Sample: Protein mixture containing glycoproteins (e.g., cell lysate, serum).

  • Chromatography Columns: Gravity-flow or spin columns.

  • For Magnetic Beads: Magnetic stand.

  • Buffers for sample preparation and analysis: PBS, lysis buffer, SDS-PAGE loading buffer.

  • Instrumentation: Spectrophotometer, SDS-PAGE system, Western blot apparatus, or Mass Spectrometer.

Quantitative Data

The binding capacity and recovery of glycoproteins can vary depending on the support matrix, ligand density, and the specific glycoprotein. The following table summarizes representative data from commercially available products.

Matrix TypeLigandLigand DensityBinding CapacityReference
6% Beaded Agarosem-Aminophenylboronic acid40-90 µmoles/mL8-14 mg Peroxidase/mL--INVALID-LINK--
Cross-linked 6% Beaded Agarosem-Aminophenylboronic acid5-20 µmoles/mLNot specified--INVALID-LINK--
Beaded Spherical Polyacrylamidem-Aminophenylboronic acid100 µmol/mL≥ 99% binding of 110 µmol AMP/mL--INVALID-LINK--

Experimental Protocols

Protocol 1: Glycoprotein Enrichment using 4-APBA-Agarose Beads

This protocol is a general guideline for using 4-APBA-agarose beads in a gravity-flow column.

  • Resin Preparation:

    • Gently swirl the bottle of 4-APBA-agarose to obtain a uniform suspension.

    • Transfer the desired amount of slurry to a gravity-flow column.

    • Allow the storage buffer to drain.

  • Equilibration:

    • Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

    • Allow the buffer to drain completely.

  • Sample Preparation and Loading:

    • Prepare the protein sample in Binding/Wash Buffer. Ensure the pH is adjusted to the optimal binding pH (8.0-9.0).

    • Clarify the sample by centrifugation or filtration to remove any particulate matter.

    • Load the prepared sample onto the equilibrated column.

  • Incubation and Washing:

    • Allow the sample to flow through the resin. For enhanced binding, the column outlet can be capped, and the resin and sample can be incubated for 30-60 minutes at room temperature with gentle mixing.

    • Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Collect the flow-through for analysis.

  • Elution:

    • Elute the bound glycoproteins by adding 3-5 column volumes of Elution Buffer.

    • Collect the eluate in fractions.

    • Monitor the protein concentration in the fractions using a spectrophotometer at 280 nm.

  • Regeneration:

    • To reuse the column, wash with 5 column volumes of Elution Buffer followed by 5 column volumes of Binding/Wash Buffer.

    • For long-term storage, equilibrate the resin in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) and store at 4°C.

Protocol 2: Glycoprotein Enrichment using 4-APBA Functionalized Magnetic Beads

This protocol provides a general workflow for glycoprotein enrichment using magnetic beads.

  • Bead Preparation and Equilibration:

    • Resuspend the magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

    • Wash the beads twice with Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer.

  • Sample Incubation:

    • Add the prepared protein sample to the equilibrated magnetic beads.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Washing:

    • Place the tube on the magnetic stand and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 5-10 minutes with occasional vortexing.

    • Place the tube on the magnetic stand and carefully collect the supernatant containing the enriched glycoproteins.

Visualization of Experimental Workflow

cluster_prep Preparation cluster_enrichment Enrichment cluster_analysis Downstream Analysis SamplePrep Sample Preparation (Adjust pH to 8.0-9.0) Incubation Incubation (Sample + Beads) SamplePrep->Incubation BeadEquilibration Bead Equilibration (Binding Buffer) BeadEquilibration->Incubation Washing Washing (Remove non-bound proteins) Incubation->Washing Elution Elution (Acidic pH or Sorbitol) Washing->Elution Analysis SDS-PAGE, Western Blot, Mass Spectrometry Elution->Analysis

Workflow for glycoprotein enrichment using 4-APBA.

Downstream Applications

Enriched glycoproteins can be analyzed by a variety of downstream techniques, including:

  • SDS-PAGE and Western Blotting: To visualize the enriched protein profile and confirm the presence of specific glycoproteins.

  • Mass Spectrometry: For in-depth characterization of the enriched glycoproteome, including protein identification and glycosylation site analysis.

Troubleshooting

IssuePossible CauseSolution
Low Yield Suboptimal binding pH.Ensure the pH of the sample and binding buffer is between 8.0 and 9.0.
Inefficient elution.Try a stronger elution buffer (e.g., lower pH) or increase the concentration of the competitive eluent.
Glycoprotein degradation.Perform all steps at 4°C and include protease inhibitors in the sample.
High Non-specific Binding Insufficient washing.Increase the number of washes or the volume of the wash buffer.
Hydrophobic interactions.Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.

Conclusion

This compound-based affinity chromatography is a robust and versatile method for the selective enrichment of glycoproteins from complex biological samples. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively implement this technique in their glycoproteomics workflows, paving the way for new discoveries in drug development and disease biomarker research.

References

Application Notes and Protocols: Bioconjugation of Proteins with 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of a biomolecule to another molecule, is a cornerstone of modern biotechnology and pharmaceutical development. 4-Aminophenylboronic acid (APBA) is a versatile reagent for protein bioconjugation due to the unique ability of its boronic acid moiety to form reversible covalent bonds with cis-1,2- and -1,3-diols. This property makes APBA-protein conjugates particularly useful for targeting glycoproteins and other glycosylated structures, which are often overexpressed on the surface of cancer cells and are involved in various cell signaling pathways.[1][2]

The primary amine group on 4-APBA provides a convenient handle for conjugation to proteins, typically by forming a stable amide bond with the carboxyl groups of aspartic and glutamic acid residues. This is commonly achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5]

These application notes provide detailed protocols for the bioconjugation of proteins with this compound, methods for purification and characterization of the conjugates, and an overview of their application in targeting cell surface glycans.

Applications

APBA-protein conjugates are powerful tools for a range of applications in research and drug development, primarily centered around their affinity for diol-containing molecules.

  • Targeted Drug Delivery: By conjugating a therapeutic protein or antibody to APBA, the resulting bioconjugate can be targeted to cells with high levels of surface glycoproteins, such as cancer cells that overexpress sialic acid residues.[6][7]

  • Glycoprotein (B1211001) Analysis and Enrichment: Immobilized APBA-protein conjugates can be used in affinity chromatography to capture and enrich glycoproteins from complex biological samples for further analysis.[8][9]

  • Diagnostic and Imaging Agents: When conjugated to imaging agents or antibodies, APBA facilitates the targeting of glycosylated biomarkers for diagnostic purposes.

  • Modulation of Cellular Signaling: By binding to specific cell surface glycans, APBA-protein conjugates can be used to study or interfere with signaling pathways that are dependent on glycoprotein interactions.[10]

Experimental Protocols

Protocol 1: EDC-NHS Mediated Conjugation of 4-APBA to a Model Protein (Bovine Serum Albumin - BSA)

This protocol describes the covalent attachment of this compound to the carboxyl groups of Bovine Serum Albumin (BSA) using EDC and NHS chemistry.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound (APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve BSA in Activation Buffer to a final concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the BSA solution. For BSA (MW ~66.5 kDa), this corresponds to approximately 1.5 mg EDC and 2.3 mg NHS per 10 mg of BSA.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Dissolve 4-APBA in a minimal amount of DMSO and then dilute with Coupling Buffer.

    • Add a 50-fold molar excess of 4-APBA to the activated BSA solution.

    • Adjust the pH of the reaction mixture to 7.4 using Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification:

    • Purify the APBA-BSA conjugate from excess reagents and byproducts using a pre-equilibrated Size Exclusion Chromatography (SEC) column.[11][12]

    • Equilibrate the SEC column with Coupling Buffer (PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column and collect fractions.

    • Monitor the protein elution by measuring the absorbance at 280 nm. The first peak corresponds to the purified APBA-BSA conjugate.

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DOL) of the purified conjugate (see Protocol 2).

    • Confirm the successful conjugation and determine the molecular weight of the conjugate using mass spectrometry.[13]

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of APBA molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified APBA-protein conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of APBA (approximately 260 nm, A260).

  • Calculate the concentration of the protein, correcting for the absorbance of APBA at 280 nm.

    • Correction Factor (CF) = A280 of free APBA / Amax of free APBA

    • Corrected Protein Absorbance (Aprotein) = A280 - (AAPBA_max × CF)

    • Protein Concentration (M) = Aprotein / (εprotein × path length)

      • εBSA at 280 nm = 43,824 M-1cm-1

  • Calculate the concentration of the conjugated APBA.

    • APBA Concentration (M) = AAPBA_max / (εAPBA × path length)

      • εAPBA at ~260 nm needs to be determined empirically or sourced from literature.

  • Calculate the Degree of Labeling (DOL).

    • DOL = [APBA Concentration (M)] / [Protein Concentration (M)]

Data Presentation

The following tables summarize typical quantitative data obtained from the bioconjugation of 4-APBA to BSA.

Table 1: Reaction Parameters for APBA-BSA Conjugation

ParameterValue
ProteinBovine Serum Albumin (BSA)
Protein Concentration10 mg/mL
Molar Ratio (Protein:EDC:NHS)1:10:20
Molar Ratio (Protein:APBA)1:50
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Reaction pH6.0 (Activation), 7.4 (Conjugation)

Table 2: Characterization of Purified APBA-BSA Conjugate

ParameterResult
Purification MethodSize Exclusion Chromatography
Yield~75%
Degree of Labeling (DOL)5-10 moles APBA per mole BSA
Molecular Weight (by MS)~67.5 - 68.5 kDa
Purity (by SDS-PAGE)>95%

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the bioconjugation of a protein with this compound is depicted below.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization protein Protein (e.g., BSA) in Activation Buffer activated_protein NHS-activated Protein protein->activated_protein 15-30 min, RT edc_nhs EDC + NHS edc_nhs->activated_protein conjugated_protein APBA-Protein Conjugate (Crude) activated_protein->conjugated_protein 2 hours, RT, pH 7.4 apba This compound (APBA) apba->conjugated_protein quenching Quenching (e.g., Tris) conjugated_protein->quenching 15 min sec Size Exclusion Chromatography quenching->sec purified_conjugate Purified APBA-Protein Conjugate sec->purified_conjugate characterization Characterization (DOL, MS, SDS-PAGE) purified_conjugate->characterization G cluster_cell Cancer Cell cluster_conjugate APBA-Antibody Conjugate cluster_interaction Targeting & Signaling glycoprotein Glycoprotein sialic_acid Sialic Acid glycoprotein->sialic_acid binding Binding sialic_acid->binding Boronate Ester Formation apba APBA apba->binding antibody Antibody (Therapeutic/Imaging Agent) antibody->apba downstream Downstream Effects (e.g., Cell Death, Immune Modulation) binding->downstream

References

4-Aminophenylboronic Acid: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylboronic acid (4-APB) and its derivatives have emerged as crucial building blocks in modern medicinal chemistry. Their unique chemical properties, particularly the presence of a reactive boronic acid moiety and a versatile amino group, make them invaluable for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of 4-APB in drug discovery, with a focus on its application in the development of enzyme inhibitors and anti-angiogenic agents.

The boronic acid group can form reversible covalent bonds with diols, a feature exploited in the design of sensors and targeted drug delivery systems.[1] The amino group serves as a convenient handle for further chemical modifications, allowing for the construction of complex molecular architectures through reactions like Suzuki-Miyaura cross-coupling.[2][3] The pinacol (B44631) ester of 4-APB is often preferred in synthesis due to its enhanced stability and solubility.[2]

Applications in Drug Discovery

This compound is a key precursor for the synthesis of various therapeutic agents, most notably tyrosine kinase inhibitors and compounds with anti-angiogenic properties.

Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and differentiation.[4] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for drug development.[4] 4-APB can be incorporated into various heterocyclic scaffolds, such as quinazolines and pyrrolo[2,3-d]pyrimidines, which are known to be effective tyrosine kinase inhibitors.[1][5] These compounds often target receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]

Table 1: Examples of Tyrosine Kinase Inhibitors with Potential Structural Relation to 4-APB Derivatives

Compound ClassTarget Kinase(s)Reported IC₅₀ ValuesReference(s)
4-(Phenylamino)quinazolinesEGFR0.029 nM - 9.0 nM[5][7]
4-AminopyrazolopyrimidinesLCK, Fyn, RET3 nM - 6 nM[8]
Bis([9][10]triazolo)[4,3-a:3',4'-c]quinoxalinesVEGFR-23.7 nM - 11.8 nM[6]
4-(Arylaminomethyl)benzamidesEGFR, HER-4, KDRInhibition of 91-92% at 10 nM[11]

Note: The IC₅₀ values presented are for representative compounds within the specified class and may not be direct derivatives of this compound, but illustrate the potency achievable with related structural motifs.

Anti-Angiogenesis Agents

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[12] Inhibiting angiogenesis is a key strategy in cancer therapy.[13] Compounds derived from 4-APB have shown potential as anti-angiogenic agents, primarily through the inhibition of VEGFR signaling pathways, which are critical for endothelial cell proliferation and migration.[6]

Table 2: Anti-Angiogenic and Anti-Proliferative Activity of Compounds Potentially Synthesized Using 4-APB Building Blocks

Compound/AssayTarget/Cell LineReported IC₅₀ Values/EffectReference(s)
Pyridone-embedded Cortistatin A analogsHUVECs0.001 µM[14]
c(RGDyK) Peptide ConjugatesHUVECs, HeLa, K562, MDA-MB231, MCF7Low micromolar IC₅₀ values[15][16][17]
Rat Aortic Ring AssayMicrovessel OutgrowthInhibition of sprouting[1][12][18][19]
Carbothioamide derivativeHUVECs, A549 lung cancer cells76.3 µg/mL (HUVECs), 45.5 µg/mL (A549)[20]

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental method for creating carbon-carbon bonds and synthesizing biaryl compounds, which are common motifs in drug candidates.[3][21]

Workflow for Suzuki-Miyaura Coupling

reagents Prepare Reagents: - Aryl Halide - 4-APB Pinacol Ester - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) setup Reaction Setup: - Combine reagents in a flask - Degas the mixture reagents->setup reaction Reaction: - Heat the mixture under inert atmosphere - Monitor progress by TLC setup->reaction workup Work-up: - Quench the reaction - Extract with organic solvent reaction->workup purification Purification: - Column chromatography workup->purification product Final Product purification->product seed Seed cells in a 96-well plate treat Treat cells with compounds at various concentrations seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at ~570 nm solubilize->read analyze Analyze data and calculate IC₅₀ read->analyze dissect Dissect thoracic aorta from a rat prepare Clean and section aorta into 1 mm rings dissect->prepare embed Embed aortic rings in collagen or Matrigel prepare->embed treat Add culture medium with test compounds embed->treat incubate Incubate for 7-14 days treat->incubate image Image microvessel outgrowth incubate->image quantify Quantify angiogenesis (e.g., sprout length, area) image->quantify prepare Prepare reagents: - Recombinant VEGFR-2 - Kinase buffer - ATP, Substrate - Test compound reaction Set up kinase reaction: - Incubate enzyme, substrate, and inhibitor prepare->reaction initiate Initiate reaction with ATP reaction->initiate incubate Incubate at 30°C initiate->incubate detect Detect kinase activity (e.g., luminescence) incubate->detect analyze Analyze data and calculate IC₅₀ detect->analyze VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2_Shc Grb2/Shc EGFR->Grb2_Shc Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2_Shc->SOS Activates RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

References

Application Notes and Protocols: Immobilization of 4-Aminophenylboronic Acid on Sensor Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the immobilization of 4-Aminophenylboronic acid (APBA) onto various sensor surfaces. APBA is a versatile molecule for the development of sensors targeting cis-diol-containing molecules such as carbohydrates (e.g., glucose), glycoproteins, and certain reactive oxygen species.[1][2][3] Its ability to form reversible covalent bonds with diols makes it an ideal recognition element for a wide range of biosensing applications.[1][2][3]

This document outlines common immobilization strategies, including the formation of self-assembled monolayers (SAMs) on gold surfaces, covalent coupling to carboxylated surfaces, and modification of graphene-based electrodes. Detailed experimental protocols, quantitative data summaries, and visualizations of workflows and signaling pathways are provided to guide researchers in the successful development of APBA-based sensors.

Immobilization Strategies and Sensor Platforms

The choice of immobilization strategy and sensor platform is critical and depends on the specific application, target analyte, and desired sensitivity. This section details three widely used methods for immobilizing APBA.

Self-Assembled Monolayers (SAMs) on Gold Surfaces (for QCM and SPR)

Gold surfaces are extensively used in Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) biosensors due to their stability and the ease with which they can be modified using thiol chemistry.[4][5][6] 4-Mercaptophenylboronic acid (4-MPBA), a derivative of APBA containing a thiol group, can form a stable self-assembled monolayer on gold surfaces.[4][5][6]

Key Advantages:

  • Ordered Monolayer: Forms a well-defined and ordered surface.

  • Direct Immobilization: Simple, one-step immobilization process.

  • High Sensitivity: Suitable for highly sensitive detection methods like QCM and SPR.

Covalent Coupling to Carboxylated Surfaces (e.g., Magnetic Beads, Carboxyl-Functionalized Sensors)

APBA can be covalently attached to surfaces functionalized with carboxylic acid groups via amide bond formation. This is a versatile method applicable to various materials, including magnetic beads for separation and enrichment, as well as sensor surfaces pre-coated with carboxyl-containing polymers. The reaction is typically mediated by carbodiimide (B86325) chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

Key Advantages:

  • Versatility: Applicable to a wide range of materials.

  • Stable Linkage: Forms a robust and stable covalent bond.

  • High Capacity: Can achieve a high density of immobilized APBA.[7]

Modification of Graphene-Based Electrodes

Graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), are attractive materials for electrochemical sensors due to their large surface area, excellent conductivity, and ease of functionalization. APBA can be immobilized onto graphene-based electrodes through various methods, including covalent bonding to oxygen-containing functional groups on GO or by direct electrochemical grafting.[8]

Key Advantages:

  • Enhanced Signal: The high surface area of graphene can amplify the electrochemical signal.[8]

  • Direct Electron Transfer: Facilitates efficient electron transfer for electrochemical sensing.

  • Versatile Functionalization: Graphene oxide offers abundant functional groups for covalent modification.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on APBA-based sensors, providing a comparative overview of their performance.

Table 1: Performance Characteristics of APBA-Based Glucose Sensors

Sensor TypeImmobilization MethodLinear RangeDetection LimitReference
Electrochemical (rGO)Stirring GO with APBA-800 nM[8]
FluorescentImmobilized on solid phasePhysiological glucose range-[9]
SERS4-MPBA on Au@Ag core-shell0.5 - 8.0 mM0.15 mM[10]

Table 2: Performance Characteristics of APBA-Based Glycoprotein and Sialic Acid Sensors

Sensor TypeTarget AnalyteImmobilization MethodDetection LimitReference
QCMHemagglutinin (via Sialic Acid)Thiol modification and APBA immobilization4.7 x 10⁻² µM[11]
SPRHemagglutinin (via Sialic Acid)Thiol modification and APBA immobilization1.28 x 10⁻¹ µM[11]
MALDI-QIT-TOF MSGlycopeptides4-MPBA on gold nanoparticles-[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the immobilization of APBA on different sensor surfaces.

Protocol for Immobilization of 4-Mercaptophenylboronic Acid (4-MPBA) on Gold QCM Sensors

Materials:

  • Gold-coated QCM sensors

  • 4-Mercaptophenylboronic acid (4-MPBA)

  • Ethanol (B145695) (absolute)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Cleaning the Gold Surface:

    • Immerse the gold-coated QCM sensor in piranha solution for 1-2 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the sensor thoroughly with DI water.

    • Rinse with ethanol.

    • Dry the sensor under a gentle stream of nitrogen gas.

  • Preparation of 4-MPBA Solution:

    • Prepare a 1 mM solution of 4-MPBA in absolute ethanol.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned, dry gold sensor in the 1 mM 4-MPBA solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Washing and Drying:

    • Remove the sensor from the 4-MPBA solution.

    • Rinse thoroughly with ethanol to remove any non-specifically bound molecules.

    • Dry the sensor under a gentle stream of nitrogen gas.

  • Characterization (Optional but Recommended):

    • Characterize the 4-MPBA monolayer using techniques such as contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy (XPS) to confirm successful immobilization and monolayer quality.[5][6]

Protocol for Covalent Coupling of this compound (APBA) to Carboxylated Magnetic Beads

Materials:

  • Carboxyl-terminated magnetic beads

  • This compound (APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • Quenching Buffer: 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Magnetic rack

Procedure:

  • Washing the Magnetic Beads:

    • Resuspend the magnetic beads in their storage buffer.

    • Place the tube on a magnetic rack and wait for the beads to pellet.

    • Remove and discard the supernatant.

    • Wash the beads twice with Activation Buffer.

  • Activation of Carboxyl Groups:

    • Resuspend the washed beads in Activation Buffer.

    • Add EDC (final concentration ~2 mg/mL) and NHS (final concentration ~5 mg/mL).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing after Activation:

    • Place the tube on the magnetic rack, pellet the beads, and discard the supernatant.

    • Wash the beads three times with cold Coupling Buffer.

  • Coupling of APBA:

    • Immediately resuspend the activated beads in Coupling Buffer containing APBA (e.g., 1-5 mg/mL).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching Unreacted Sites:

    • Pellet the beads using the magnetic rack and discard the supernatant.

    • Resuspend the beads in Quenching Buffer.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Final Washing:

    • Pellet the beads and discard the quenching buffer.

    • Wash the beads three times with Wash Buffer.

    • Resuspend the APBA-functionalized beads in a suitable storage buffer (e.g., PBS).

Protocol for Modification of Glassy Carbon Electrode with Reduced Graphene Oxide and APBA

Materials:

  • Glassy carbon electrode (GCE)

  • Graphene oxide (GO) dispersion

  • This compound (APBA)

  • Deionized (DI) water

  • Alumina (B75360) slurry (for polishing)

Procedure:

  • Polishing the Glassy Carbon Electrode:

    • Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with DI water and sonicate in DI water for 5 minutes.

    • Allow the electrode to dry at room temperature.

  • Preparation of rGO/APBA Composite:

    • In a vial, mix a suspension of graphene oxide (GO) with this compound (APBA).[8]

    • Stir the mixture for a specified period (e.g., 12 hours) to allow for the reduction of GO and incorporation of APBA into the reduced graphene oxide (rGO) matrix.[8]

  • Modification of the Electrode:

    • Drop-cast a small volume (e.g., 5-10 µL) of the rGO/APBA suspension onto the polished GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

  • Electrochemical Characterization:

    • Characterize the modified electrode using cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) in a suitable electrolyte solution (e.g., KCl or a redox probe like [Fe(CN)₆]³⁻/⁴⁻) to confirm successful modification.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and signaling mechanisms described in these application notes.

experimental_workflow_sam cluster_cleaning Surface Cleaning cluster_immobilization Immobilization cluster_finalization Finalization Clean_Au Clean Gold Surface Rinse_DI Rinse with DI Water Clean_Au->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_N2_1 Dry with Nitrogen Rinse_EtOH->Dry_N2_1 Prepare_MPBA Prepare 4-MPBA Solution Immerse Immerse Sensor in 4-MPBA Solution Dry_N2_1->Immerse Prepare_MPBA->Immerse Incubate Incubate (18-24h) Immerse->Incubate Rinse_EtOH_2 Rinse with Ethanol Incubate->Rinse_EtOH_2 Dry_N2_2 Dry with Nitrogen Rinse_EtOH_2->Dry_N2_2 Characterize Characterize Surface Dry_N2_2->Characterize

Caption: Workflow for SAM formation of 4-MPBA on a gold sensor surface.

experimental_workflow_covalent cluster_prep Bead Preparation cluster_activation Activation cluster_coupling Coupling & Quenching Wash_Beads Wash Magnetic Beads Activate Activate with EDC/NHS Wash_Beads->Activate Wash_Activated Wash Activated Beads Activate->Wash_Activated Couple_APBA Couple with APBA Wash_Activated->Couple_APBA Quench Quench with Ethanolamine Couple_APBA->Quench Final_Wash Final Wash Quench->Final_Wash

Caption: Workflow for covalent coupling of APBA to carboxylated magnetic beads.

signaling_pathway_fluorescent cluster_mechanism Signaling Mechanism APBA_Fluorophore APBA-Fluorophore Conjugate Complex APBA-Analyte Complex APBA_Fluorophore->Complex Binding Analyte cis-Diol Analyte (e.g., Glucose) Analyte->Complex Fluorescence_Change Change in Fluorescence Complex->Fluorescence_Change Signal Transduction PET Photoinduced Electron Transfer (PET) Modulation Fluorescence_Change->PET ICT Intramolecular Charge Transfer (ICT) Change Fluorescence_Change->ICT FRET Förster Resonance Energy Transfer (FRET) Modulation Fluorescence_Change->FRET

Caption: Generalized signaling pathway for a fluorescent APBA-based sensor.

signaling_pathway_electrochemical cluster_signal_type Signal Type Electrode APBA-Modified Electrode Binding Binding Event Electrode->Binding Interaction Analyte cis-Diol Analyte (e.g., Glucose) Analyte->Binding Signal_Change Change in Electrochemical Signal Binding->Signal_Change Alters Electrode Properties Impedance Change in Impedance (EIS) Signal_Change->Impedance Current Change in Current (Amperometry) Signal_Change->Current Potential Change in Potential (Potentiometry) Signal_Change->Potential

Caption: Signaling pathway for an electrochemical APBA-based sensor.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 4-aminophenylboronic acid with various aryl halides. This reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds to produce substituted 4-aminobiphenyls, which are key structural motifs in numerous pharmaceutical compounds and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of biaryls. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. The use of this compound as a coupling partner is of particular interest due to the prevalence of the 4-aminobiphenyl (B23562) scaffold in medicinal chemistry.

The presence of the amino group in this compound can influence the reaction outcome. It can potentially coordinate to the palladium catalyst, affecting its activity and stability. Therefore, careful selection of the catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura cross-coupling of substrates analogous to this compound, providing valuable insights for catalyst selection.

Table 1: Coupling of 4-Bromoaniline with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O7010621378138[1]
Pd-poly(AA) hybrid (0.9 mol% Pd)K₃PO₄Toluene/H₂O7012>951069[1]

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h) Pd-poly(AA) refers to a palladium-poly(acrylic acid) hybrid catalyst.

Table 2: Coupling of 4-Chlorotoluene with Phenylboronic Acid (Aryl Chloride Activation)

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.5 mol%)XPhos (1.2 equiv.)K₃PO₄MeOH/THFRT2484[2]
Pd(allyl)Cl]₂ (0.25 mol%)XPhos (1.0 equiv.)K₃PO₄MeOH/THFRT2495[2]

This table provides data for the coupling of an aryl chloride, which is generally less reactive than an aryl bromide or iodide, highlighting catalyst systems effective for more challenging substrates.

Experimental Protocols

Below are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These protocols can be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-aminobiphenyl derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 mmol, 1.5 equiv.)

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.)

  • Ethanol (B145695) (10 mL)

  • Deionized water (10 mL)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl halide, 10% Pd/C, and potassium carbonate.

  • Add ethanol and deionized water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetal Ar'B(OH)₂ / Base PdII_Ar Ar-Pd(II)-Ar' (L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Experimental_Workflow start Start: Assemble Reactants reactants This compound + Aryl Halide + Pd Catalyst & Ligand + Base start->reactants inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reactants->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-Aminobiphenyl Derivative purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Boronate Affinity Chromatography using 4-Aminophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Aminophenylboronic acid (4-APBA) in boronate affinity chromatography. This technique is a powerful tool for the selective separation and enrichment of molecules containing cis-diol groups, such as glycoproteins, carbohydrates, and ribonucleosides.

Principle of Boronate Affinity Chromatography

Boronate affinity chromatography relies on the reversible covalent interaction between the boronic acid ligand and cis-diol-containing molecules.[1][2][3] The this compound ligand is immobilized on a solid support, typically agarose (B213101) beads.

The binding and elution are controlled by pH.[1][2]

  • Binding: At alkaline pH (typically pH 8.0-9.5), the boronic acid is in a tetrahedral boronate anion form, which readily reacts with cis-diol groups to form a stable five- or six-membered cyclic ester.[1][2][4]

  • Elution: At acidic pH (typically below 6.5), the equilibrium shifts, and the cyclic ester is hydrolyzed, releasing the bound molecule.[1][5] Elution can also be achieved by using a competing diol, such as sorbitol, at a neutral pH.[5]

Key Applications

Boronate affinity chromatography using this compound has a broad range of applications in life science research and drug development.

  • Glycoprotein (B1211001) Enrichment: A primary application is the selective enrichment of glycoproteins from complex biological samples like serum, plasma, or cell lysates.[4][5][6] This is crucial for downstream analyses such as mass spectrometry in proteomics research.[2][3]

  • Purification of cis-Diol-Containing Compounds: The technique is effective for the purification of various biomolecules, including:

    • Carbohydrates and Sugars [5][7]

    • Nucleosides, Nucleotides, and RNA [2][5][8]

    • Catecholamines [2][3]

  • Analysis of Glycated Proteins: It is widely used for the quantification of glycated proteins, such as glycated hemoglobin (HbA1c) and glycoalbumin, which are important biomarkers for diabetes management.[2][9]

  • Enzyme Purification: Certain enzymes can be purified based on the presence of carbohydrate moieties or through interactions with the boronic acid at their active site.[5][10]

Quantitative Data Summary

The following table summarizes typical quantitative data for boronate affinity chromatography using this compound.

Analyte/SampleMatrixBinding CapacityRecoveryPurity/EnrichmentReference
GlycoproteinsGeneral10 - 20 g/L of resin> 90% in some casesHigh[5]
CarbohydratesGeneralUp to 30 g/L of resinNot specifiedHigh[5]
GlycoalbuminNon-diabetic plasmaNot applicableNot specified1.64% ± 0.06%[9]
GlycoalbuminDiabetic plasmaNot applicableNot specified4.02% ± 0.12%[9]
Amadori peptidesSpiked plasmaHigh recovery ratesHighHigh[1]
NucleosidesSpiked sampleNot specified76.58 - 83.01%High[11]

Experimental Protocols

Protocol for Glycoprotein Enrichment from Serum

This protocol is adapted from commercially available glycoprotein enrichment kits utilizing m-aminophenylboronic acid coupled to agarose beads.[4]

Materials:

  • This compound agarose resin

  • Binding/Wash Buffer: 50 mM sodium phosphate, pH 8.0[5] (Note: some protocols recommend a pH range of 8.0-8.5[4] and the addition of 10-300 mM NaCl[5])

  • Elution Buffer: 0.1 M Glycine-HCl, pH 4.0[5] OR 100-200 mM Sorbitol in Binding/Wash Buffer

  • Empty gravity-flow columns

  • Centrifuge and tubes

  • Shaker/rotator

Procedure:

  • Resin Preparation:

    • If using a slurry, transfer the desired amount of resin to an empty column and allow the storage buffer to drain.

    • Wash the resin with 5 bed volumes of deionized water.

    • Equilibrate the column with 10 bed volumes of Binding/Wash Buffer. Ensure the pH of the effluent is between 8.0 and 8.5.[4]

  • Sample Preparation:

    • Dilute the serum sample (e.g., 50-100 µl) to a final volume of 2.5 ml with Binding/Wash Buffer.[4]

    • For certain glycoproteins, adding 20-50 mM MgCl₂ to the buffer may enhance binding.[4]

  • Binding:

    • Add the diluted serum sample to the equilibrated resin.

    • Incubate on a shaker at room temperature for 20 minutes to allow for binding.[4]

  • Washing:

    • Allow the unbound sample to flow through the column.

    • Wash the resin with at least 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Acidic Elution: Add 1-2 bed volumes of Elution Buffer (0.1 M Glycine-HCl, pH 4.0) to the column and collect the eluate in fractions.

    • Competitive Elution: Add 1-2 bed volumes of Elution Buffer (containing sorbitol) to the column and collect the eluate in fractions.

    • Repeat the elution step 2-3 times to ensure complete recovery of the bound glycoproteins.

  • Analysis:

    • The collected fractions can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Purification of Small cis-Diol-Containing Molecules

This protocol is a general guideline for the purification of small molecules like nucleosides or catecholamines.

Materials:

  • This compound polyacrylamide resin (low molecular weight exclusion limit)

  • Binding Buffer: 0.1 M HEPES, pH 8.5[12]

  • Elution Buffer: 0.1 M Sodium Phosphate, pH 6.0[12]

  • Chromatography column

Procedure:

  • Column Preparation:

    • Hydrate the dry resin in the Binding Buffer.

    • Pack a column with the hydrated resin to the desired bed volume.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Dissolve the sample containing the cis-diol molecule in the Binding Buffer.

    • Load the sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound molecules.

  • Elution:

    • Apply the Elution Buffer to the column.

    • Collect fractions and monitor for the presence of the target molecule using an appropriate detection method (e.g., UV absorbance).

Visualizations

Chemical Principle of Boronate Affinity Chromatography

G cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH) BoronicAcid 4-APBA Ligand (Trigonal) BoronateIon Boronate Anion (Tetrahedral) BoronicAcid->BoronateIon + OH- Complex Cyclic Boronate Ester (Bound Complex) BoronateIon->Complex CisDiol cis-Diol Molecule CisDiol->Complex ElutedComplex Cyclic Boronate Ester (Bound Complex) ElutedBoronicAcid 4-APBA Ligand (Trigonal) ElutedComplex->ElutedBoronicAcid + H+ ElutedCisDiol Released cis-Diol Molecule ElutedComplex->ElutedCisDiol + H+

Caption: pH-dependent binding and elution in boronate affinity chromatography.

Experimental Workflow for Glycoprotein Enrichment

G Start Complex Sample (e.g., Serum) SamplePrep Sample Preparation (Dilution in Binding Buffer) Start->SamplePrep Binding Binding Step (Incubation) SamplePrep->Binding ColumnPrep Column Equilibration (Alkaline pH) ColumnPrep->Binding Wash Washing Step (Remove Unbound Proteins) Binding->Wash Unbound Unbound Proteins Binding->Unbound Elution Elution Step (Acidic pH or Sorbitol) Wash->Elution Analysis Downstream Analysis (MS, SDS-PAGE, etc.) Elution->Analysis

Caption: Workflow for enriching glycoproteins from a complex biological sample.

Role in Proteomics Research

G cluster_proteomics Proteomics Workflow cluster_outcomes Research Outcomes BiologicalSample Biological Sample (Cells, Tissue, Fluid) ProteinExtraction Protein Extraction BiologicalSample->ProteinExtraction BAC Boronate Affinity Chromatography (Glycoprotein Enrichment) ProteinExtraction->BAC EnzymaticDigest Enzymatic Digestion (e.g., Trypsin) BAC->EnzymaticDigest MassSpec Mass Spectrometry (LC-MS/MS) EnzymaticDigest->MassSpec DataAnalysis Data Analysis (Glycoprotein Identification & Quantification) MassSpec->DataAnalysis Biomarker Biomarker Discovery DataAnalysis->Biomarker Pathway Glycosylation Pathway Analysis DataAnalysis->Pathway Disease Disease Mechanism Insights DataAnalysis->Disease

Caption: Integration of boronate affinity chromatography in a typical proteomics workflow.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Aminophenylboronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 4-aminophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with this compound can stem from several factors. The most critical to investigate are:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is crucial.[1][2][3] The electron-rich nature of the 4-aminophenyl group can influence the catalytic cycle.

  • Reaction Conditions: Parameters such as the choice of base, solvent, reaction temperature, and reaction time must be optimized.[4][5]

  • Quality and Stability of Reagents: The purity of this compound and the aryl halide is paramount. Boronic acids can degrade over time, and the presence of impurities can inhibit the catalyst.[1]

  • Oxygen Contamination: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[6]

  • Side Reactions: The presence of the amino group can lead to side reactions, such as protodeboronation or catalyst inhibition.[7]

Q2: Can the amino group on this compound interfere with the Suzuki coupling reaction?

A2: Yes, the amino group can interfere in several ways. It can coordinate to the palladium catalyst, potentially altering its reactivity or inhibiting it. Additionally, the basicity of the amino group might influence the overall basicity of the reaction mixture, affecting the catalytic cycle.

Q3: What are common side products observed in Suzuki couplings with this compound?

A3: Common byproducts include:

  • Homocoupling Product: Biphenyl species formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.[5][8]

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, resulting in aniline.[7][9] This can be exacerbated by high temperatures or the presence of excess water.

  • Oxidation Products: Oxidation of the boronic acid can lead to the formation of boroxines or other related species.[8]

Q4: How can I improve the stability of this compound during the reaction?

A4: To mitigate degradation, consider the following:

  • Use fresh, high-purity this compound.

  • Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (this compound pinacol ester) or a trifluoroborate salt.[10][11] These are often more robust and less prone to protodeboronation.[11]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you observe minimal to no formation of the desired product, follow this troubleshooting workflow:

LowYieldTroubleshooting start Start: Low/No Yield check_reagents 1. Verify Reagent Quality - Purity of this compound - Purity of aryl halide - Activity of Palladium Catalyst start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere (N2 or Ar)? - Degassed solvents? - Appropriate base and solvent? check_reagents->check_conditions Reagents OK success Success: Improved Yield check_reagents->success Impurity Found & Corrected optimize_catalyst 3. Optimize Catalyst System - Screen different Pd catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) - Screen ligands (e.g., Buchwald ligands) check_conditions->optimize_catalyst Conditions OK check_conditions->success Atmosphere/Solvent Issue Corrected optimize_params 4. Optimize Reaction Parameters - Vary base (e.g., K2CO3, Cs2CO3, K3PO4) - Screen solvents (e.g., Dioxane/H2O, Toluene/H2O) - Adjust temperature optimize_catalyst->optimize_params No Improvement optimize_catalyst->success Improved Yield boronic_acid_derivative 5. Use a Boronic Acid Derivative - Convert to pinacol ester or trifluoroborate salt optimize_params->boronic_acid_derivative Still Low Yield optimize_params->success Improved Yield boronic_acid_derivative->success Improved Yield

Caption: Troubleshooting workflow for low yield in this compound Suzuki coupling.

Issue 2: Significant Formation of Side Products

If you are isolating a significant amount of homocoupled or protodeboronated products, consider the following adjustments:

Side ProductPotential CauseRecommended Action
Homocoupling of Aryl Halide Inefficient transmetalation or slow reaction.Increase catalyst loading; screen different ligands to accelerate oxidative addition.
Homocoupling of Boronic Acid Presence of oxygen.[6]Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Argon) and that all solvents are thoroughly degassed.[5]
Protodeboronation (Aniline formation) Excess water, high temperature, or prolonged reaction time.[7]Use a less aqueous solvent system, lower the reaction temperature, or shorten the reaction time. Consider using a more stable boronic acid derivative.[9]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol serves as a starting point and may require optimization for specific substrates.

SuzukiProtocol reagents 1. Reagent Preparation - Aryl halide (1.0 equiv) - this compound (1.2 equiv) - Base (2.0 equiv) - Pd Catalyst (1-5 mol%) setup 2. Reaction Setup - Add solids to a dry flask - Seal with a septum - Purge with N2 or Ar for 10-15 min reagents->setup solvents 3. Solvent Addition - Add degassed solvent via syringe setup->solvents reaction 4. Reaction - Heat to desired temperature (e.g., 80-100 °C) - Stir vigorously for 2-24 h solvents->reaction workup 5. Workup - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purification 6. Purification - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification

Caption: General experimental workflow for this compound Suzuki coupling.

Detailed Steps:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Screening of Reaction Conditions

To optimize the reaction yield, a systematic screening of catalysts, bases, and solvents is recommended.

ParameterConditions to Screen
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF
Temperature Room Temperature, 60 °C, 80 °C, 100 °C

Example Screening Data (Hypothetical)

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (2)K₂CO₃ (2)Dioxane/H₂O (4:1)9045
2Pd(dppf)Cl₂ (2)K₂CO₃ (2)Dioxane/H₂O (4:1)9065
3Pd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane/H₂O (4:1)9078
4Pd(dppf)Cl₂ (2)Cs₂CO₃ (2)Toluene/H₂O (4:1)10085

Signaling Pathways and Catalytic Cycles

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

SuzukiCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Preventing protodeboronation of 4-Aminophenylboronic acid in reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Aminophenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation of this compound and its derivatives in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this process consumes the this compound, leading to the formation of aniline (B41778) as a byproduct and reducing the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the boronic acid.[1]

Q2: How does the amino group in this compound affect its susceptibility to protodeboronation?

A2: The amino group (-NH₂) at the 4-position is an electron-donating group. This increases the electron density on the aromatic ring, which can influence the pKa of the boronic acid and its reactivity. While electron-withdrawing groups often increase the rate of base-catalyzed protodeboronation, the effect of strong electron-donating groups like -NH₂ is more complex. The predicted pKa of this compound is approximately 8.82. The speciation of the boronic acid, which is pH-dependent, is a critical factor in its stability.[2]

Q3: What are the primary mechanisms of protodeboronation for arylboronic acids?

A3: For simple non-basic aromatic boronic acids, two primary mechanisms are recognized: a general acid-catalyzed pathway and a specific base-catalyzed pathway.[1] The base-catalyzed process typically involves the formation of a more reactive boronate species ([ArB(OH)₃]⁻), which then reacts with a proton source like water.[1]

Q4: Can I use this compound directly in a Suzuki-Miyaura coupling, or should I use a derivative?

A4: While this compound can be used directly, its stability can be a concern, especially under harsh reaction conditions (e.g., high temperatures and strongly basic media). To enhance stability and minimize protodeboronation, it is often advantageous to use a more stable derivative, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][3][4] These derivatives offer increased stability and can provide a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Potential Cause Troubleshooting Suggestions
Low yield of desired product and significant formation of aniline. High rate of protodeboronation is competing with the desired reaction.1. Modify Reaction Conditions: Lower the reaction temperature and shorten the reaction time. 2. Use a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or KF). 3. Solvent System: If using an aqueous solvent system, try to minimize the water content or consider using anhydrous conditions. 4. Use a Boronic Acid Derivative: Convert the boronic acid to a more stable pinacol or MIDA ester.
Inconsistent yields between reaction batches. Decomposition of this compound upon storage.1. Use freshly purchased or prepared this compound. 2. Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. 3. For long-term storage, consider converting it to a more stable derivative like a pinacol or MIDA ester.
Reaction fails to go to completion. Catalyst deactivation or insufficient catalyst activity.1. Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst oxidation. 2. Use a Highly Active Catalyst: Employ a more efficient palladium catalyst and ligand system. Electron-rich and bulky phosphine (B1218219) ligands are often effective. 3. Optimize Catalyst Loading: A modest increase in catalyst loading might be beneficial, but excessive amounts can promote side reactions.

Quantitative Data on Protodeboronation

Table 1: Hypothetical Effect of Base and Temperature on Protodeboronation of this compound in a Suzuki-Miyaura Coupling

EntryBase (3.0 equiv.)Temperature (°C)SolventReaction Time (h)Hypothetical Protodeboronation (%)
1KOH100Dioxane/H₂O (4:1)12~45
2K₂CO₃100Dioxane/H₂O (4:1)12~25
3K₃PO₄100Dioxane/H₂O (4:1)12~15
4K₃PO₄80Dioxane/H₂O (4:1)12~10
5K₃PO₄60Dioxane/H₂O (4:1)24<5

Table 2: Hypothetical Comparison of Boronic Acid Stability

EntryBoron ReagentBaseTemperature (°C)SolventHypothetical Protodeboronation (%)
1This compoundK₃PO₄80Dioxane/H₂O (4:1)~10
2This compound pinacol esterK₃PO₄80Dioxane/H₂O (4:1)<5
3This compound MIDA esterK₃PO₄80Dioxane/H₂O (4:1)<2

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a more active pre-catalyst system) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane, 2-MeTHF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 60-80 °C, is recommended) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of the rate of protodeboronation under specific reaction conditions.

  • Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Reaction Setup: In an NMR tube, combine this compound (or its derivative), the chosen base, and the solvent system. Add a known amount of the internal standard stock solution. This setup should mimic your planned reaction conditions but exclude the palladium catalyst and the aryl halide.

  • Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0). Then, heat the NMR tube to the desired reaction temperature in a thermostated oil bath. Acquire subsequent spectra at regular time intervals.

  • Data Analysis: By integrating the signal corresponding to the aromatic protons of this compound and the newly appearing signal for the protodeboronated product (aniline), relative to the internal standard, you can quantify the extent of protodeboronation over time.

Visual Guides

Protodeboronation_Mechanism cluster_base_catalyzed Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ ArH Ar-H ArBOH3_minus->ArH + H₂O BOH3 B(OH)₃ Troubleshooting_Workflow start Low Yield & High Protodeboronation base Is a strong base used? start->base temp Is the temperature high? base->temp No action_base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) base->action_base Yes derivative Using free boronic acid? temp->derivative No action_temp Lower Reaction Temperature temp->action_temp Yes action_derivative Use Pinacol or MIDA Ester derivative->action_derivative Yes end Re-evaluate Reaction derivative->end No action_base->temp action_temp->derivative action_derivative->end

References

Technical Support Center: Chromatography of 4-Aminophenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic purification of 4-aminophenylboronic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound and its derivatives by chromatography?

A1: The primary challenges include the on-column hydrolysis of boronic acid esters (like pinacol (B44631) esters) to the more polar and poorly retained boronic acids, especially in reversed-phase HPLC (RPLC).[1][2] Free boronic acids can also be difficult to purify due to their tendency to form dimer and trimer anhydrides, leading to streaking or poor separation on silica (B1680970) gel.[3] Additionally, the amino group can interact with acidic stationary phases, and the boronic acid moiety can be susceptible to oxidation.[4]

Q2: Which chromatographic techniques are most suitable for purifying these compounds?

A2: Several techniques can be employed, each with its advantages:

  • Reversed-Phase HPLC (RPLC): While challenging due to potential on-column hydrolysis, fast RPLC methods can be optimized to minimize this effect.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often an excellent choice as the high organic content of the mobile phase prevents on-column hydrolysis and provides good solubility for boronate esters.[1]

  • Affinity Chromatography: Boronate affinity chromatography is used for purifying glycoproteins and other cis-diol-containing compounds by forming reversible covalent bonds.[5][6][7]

  • Mixed-Mode Chromatography (MMC): MMC combines multiple interaction modes (e.g., reversed-phase and ion-exchange) and offers adjustable selectivity by changing mobile phase parameters like ionic strength and pH.[8][9][10]

Q3: My this compound pinacol ester appears to be degrading on my silica gel column. What can I do?

A3: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase, which can promote hydrolysis of the ester.[11] Consider the following solutions:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel with a small amount of a non-interfering base, such as triethylamine (B128534), in your mobile phase to neutralize acidic sites.

  • Use a More Stable Protecting Group: While pinacol esters are generally stable enough for chromatography, other protecting groups like MIDA (N-methyliminodiacetic acid) esters are known for their high stability on silica.[11][12]

  • Switch to a Different Stationary Phase: Consider using alumina (B75360) or a less acidic stationary phase.[13]

Q4: I am observing poor peak shape and tailing during HPLC analysis. What are the likely causes?

A4: Poor peak shape can arise from several factors:

  • Secondary Interactions: Residual silanols on C18 columns can interact with the amine group of this compound, causing tailing. Using end-capped columns or adding a competing amine to the mobile phase can mitigate this.

  • On-column Hydrolysis: The conversion of a boronic ester to the corresponding boronic acid during the chromatographic run can lead to broad or tailing peaks.[2]

  • Analyte Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, consequently, the peak shape of both the amino and boronic acid groups.

Troubleshooting Guides

Guide 1: Poor or No Retention in Reversed-Phase HPLC

This guide addresses issues where this compound or its reaction products elute in or near the solvent front during RPLC.

Problem: The target compound shows little to no retention on a C18 column.

Troubleshooting Workflow:

G Troubleshooting Poor Retention in RPLC start Poor or No Retention check_compound Is the compound a free boronic acid or a hydrolyzed ester? start->check_compound yes_polar Yes: Compound is highly polar. check_compound->yes_polar Yes no_ester No: Compound is a boronic ester. check_compound->no_ester No solution1 Option 1: Switch to HILIC. High organic mobile phase will improve retention. yes_polar->solution1 solution2 Option 2: Use Mixed-Mode Chromatography. Provides alternative retention mechanisms. yes_polar->solution2 solution3 Option 3: Derivatize to a less polar ester (if starting from free boronic acid). yes_polar->solution3 check_mobile_phase Is the mobile phase pH appropriate? Is the organic content too high? no_ester->check_mobile_phase adjust_mp Adjust mobile phase. Decrease organic content. Optimize pH to control ionization. check_mobile_phase->adjust_mp

Caption: Troubleshooting workflow for poor retention in RPLC.

Guide 2: On-Column Hydrolysis of Boronic Esters

This guide provides strategies to minimize the breakdown of boronic esters during chromatographic purification.

Problem: The chromatogram shows the appearance of a more polar impurity, corresponding to the hydrolyzed boronic acid, during the run.[1][2]

ParameterRecommended ActionRationale
Chromatographic Mode Switch from RPLC to HILIC.The high organic content in HILIC mobile phases minimizes water-induced hydrolysis.[1]
Mobile Phase pH Maintain a neutral or slightly acidic pH if using RPLC.Boronic esters are more susceptible to hydrolysis under strongly acidic or basic conditions.[2]
Temperature Run the separation at a lower temperature.Hydrolysis is a chemical reaction, and its rate can be reduced at lower temperatures.[2]
Run Time Develop a faster chromatographic method.Shorter residence time on the column reduces the opportunity for hydrolysis to occur.[2]
Protecting Group Use a more robust boronic ester, such as a neopentyl glycol or pinanediol ester.These esters exhibit greater hydrolytic stability compared to pinacol esters.[12]

Experimental Protocols

Protocol 1: HILIC Purification of this compound Pinacol Ester

This protocol is a general starting point for the purification of this compound pinacol ester, a common reaction product.

  • Column: A HILIC column, such as a ZIC-cHILIC, is recommended for its excellent selectivity and retention of both boronate esters and boronic acids.[1]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate (B1210297) in Water

  • Gradient:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) to ensure retention of the ester.

    • Develop a gradient that decreases the concentration of Mobile Phase A to elute the compound. A typical gradient might be from 95% A to 70% A over 15-20 minutes.

  • Flow Rate: 1 mL/min for a standard analytical column (e.g., 4.6 mm ID).

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase conditions or a solvent compatible with high organic content (e.g., acetonitrile). Ensure the sample is fully dissolved and filtered before injection.

Protocol 2: Neutralized Silica Gel Flash Chromatography

This protocol is designed to purify boronic acid derivatives that are sensitive to acidic silica gel.

  • Slurry Preparation:

    • In a fume hood, create a slurry of silica gel in the desired starting mobile phase (e.g., a low polarity mixture like 5% ethyl acetate in hexanes).

    • Add triethylamine (Et3N) to the slurry to a final concentration of 0.5-1% (v/v).

    • Stir the slurry for 15-20 minutes to allow for equilibration.

  • Column Packing:

    • Carefully pack the column with the neutralized silica gel slurry, ensuring a well-packed and level bed.

    • Do not let the solvent level drop below the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.

Logical Relationship Diagram for Method Selection:

G Chromatography Method Selection Guide start Starting Point: Crude Reaction Product check_stability Is the product a boronic ester or a free boronic acid? start->check_stability boronic_ester Boronic Ester check_stability->boronic_ester Ester boronic_acid Free Boronic Acid check_stability->boronic_acid Acid check_hydrolysis Is on-column hydrolysis a concern? boronic_ester->check_hydrolysis check_polarity Is the compound highly polar? boronic_acid->check_polarity yes_hydrolysis Yes check_hydrolysis->yes_hydrolysis Yes no_hydrolysis No check_hydrolysis->no_hydrolysis No hilic HILIC is the preferred method. Minimizes hydrolysis. yes_hydrolysis->hilic rplc Fast RPLC with optimized pH and temperature can be used. no_hydrolysis->rplc yes_polar Yes check_polarity->yes_polar Yes no_polar No check_polarity->no_polar No mmc Mixed-Mode Chromatography offers alternative retention. yes_polar->mmc affinity Affinity Chromatography (if applicable, for cis-diols). yes_polar->affinity silica Neutralized Silica Gel Flash Chromatography. no_polar->silica

Caption: A guide for selecting the appropriate chromatographic method.

References

Technical Support Center: Optimizing Suzuki Reactions of 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-aminophenylboronic acid.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during the Suzuki reaction with this compound, presented in a question-and-answer format.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue. A systematic approach to troubleshooting is crucial.

  • Inactive Catalyst: The Pd(0) active species is prone to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Degas your solvents and reagents thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas.[1][2][3]

  • Inappropriate Ligand: The amino group on this compound can coordinate to the palladium center, inhibiting the catalytic cycle. Using bulky, electron-rich phosphine (B1218219) ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reaction.[4]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and often interdependent. An inappropriate combination can lead to poor solubility of reagents or insufficient activation of the boronic acid. Consider screening different base/solvent combinations.[2][3]

  • Low Reaction Temperature: While some highly active catalyst systems work at room temperature, many Suzuki couplings require elevated temperatures (typically 80-110 °C) to proceed efficiently.[1]

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize these?

A2: Homocoupling and other side reactions can significantly reduce the yield of your desired product.

  • Oxygen Contamination: The presence of oxygen is a primary cause of boronic acid homocoupling.[1] Rigorous degassing of the reaction mixture is essential.

  • Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to homocoupling. Try using a slight excess of the aryl halide or a 1:1 ratio.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This side reaction can be prevalent with electron-rich or heteroaromatic boronic acids. Using anhydrous solvents and stronger, non-nucleophilic bases can sometimes mitigate this issue. Alternatively, using the pinacol (B44631) ester of the boronic acid can enhance stability.[1]

Q3: The purification of my product is difficult due to persistent impurities. What are common impurities and how can I avoid them?

A3: Purification challenges often arise from unreacted starting materials or reaction byproducts.

  • Residual Palladium: Palladium residues can often be removed by filtration through Celite or by using specific scavengers.

  • Phosphine Oxides: If using phosphine ligands, they can be oxidized during the reaction. Chromatographic separation is the most common removal method.

  • Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts can sometimes be removed with an aqueous wash. For example, an acidic wash can help remove the basic this compound.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst is best for the Suzuki coupling of this compound?

A: There is no single "best" catalyst as the optimal choice depends on the specific aryl halide coupling partner. However, for challenging substrates like this compound, pre-catalysts that readily form the active Pd(0) species are often preferred. Systems utilizing bulky, electron-rich phosphine ligands like those developed by Buchwald are generally a good starting point.[4][5] Common choices include Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand like SPhos, XPhos, or RuPhos.

Q: What is the role of the base in the Suzuki reaction and which one should I choose?

A: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[6] The choice of base is critical and often requires screening.[7]

  • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are most commonly used.[2][7]

  • For substrates with base-sensitive functional groups, a milder base like potassium fluoride (B91410) (KF) may be necessary.[2]

  • The solubility of the base is important; often, aqueous solutions of inorganic bases are used in biphasic solvent systems.[1]

Q: What solvent system is recommended for this reaction?

A: The choice of solvent depends on the solubility of the substrates and the base used. Common solvents for Suzuki reactions include:

  • Aprotic polar solvents: Dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[3]

  • Aromatic hydrocarbons: Toluene.

  • Often, a mixture of an organic solvent with water is used to dissolve the inorganic base.[2][3] For example, dioxane/water or toluene/water mixtures are common.

Data Presentation: Catalyst, Ligand, Base, and Solvent Screening

The following tables present illustrative data for the optimization of the Suzuki coupling of this compound with an aryl bromide. Note that optimal conditions can vary significantly with different aryl halides.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(PPh₃)₄ (5)-45
2Pd(OAc)₂ (2)PPh₃ (4)55
3Pd(OAc)₂ (2)SPhos (4)85
4Pd₂(dba)₃ (2)XPhos (4)92

Reaction conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), K₂CO₃ (2.0 equiv), dioxane/water (4:1), 100 °C, 12 h.

Table 2: Base and Solvent Screening

EntryBase (2.0 equiv)SolventYield (%)
1K₂CO₃Toluene/Water (4:1)88
2Cs₂CO₃Toluene/Water (4:1)90
3K₃PO₄Dioxane/Water (4:1)95
4Na₂CO₃DMF/Water (4:1)75
5Et₃NTHF30

Reaction conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), 100 °C, 12 h.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the chosen base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[1][2]

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 dioxane/water mixture) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar' L2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Inert Check Inert Atmosphere (Degas Solvents/Reagents) Start->Check_Inert Screen_Catalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands) Check_Inert->Screen_Catalyst Screen_Base Screen Base (K2CO3, K3PO4, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (Dioxane, Toluene, THF with Water) Screen_Base->Screen_Solvent Increase_Temp Increase Temperature Screen_Solvent->Increase_Temp Check_Purity Check Reagent Purity (Boronic Acid Stability) Increase_Temp->Check_Purity Success Improved Yield Check_Purity->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

Experimental_Workflow Start Start Setup Combine Reagents in Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir (e.g., 100°C, 12h) Solvent->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: 4-Aminophenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-aminophenylboronic acid in organic synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent side reactions are protodeboronation and homocoupling . A third, less common, but important side reaction to consider is the oxidation of the aniline (B41778) moiety .

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of aniline from this compound. This is an undesired side reaction that consumes the boronic acid, reducing the yield of the desired cross-coupled product.[1] The propensity for protodeboronation is highly dependent on the reaction conditions.[1]

  • Homocoupling: This reaction involves the coupling of two molecules of this compound to form 4,4'-diaminobiphenyl. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium species.

  • Oxidation of the Aniline Moiety: The amino group of this compound can be susceptible to oxidation under certain palladium-catalyzed conditions, potentially leading to the formation of nitroarenes or azoxybenzenes, which can further complicate the product mixture.

Troubleshooting Common Issues

Q2: I am observing a significant amount of aniline in my reaction mixture, indicating protodeboronation. How can I minimize this side reaction?

A2: Protodeboronation is a common issue and can be addressed by carefully controlling the reaction conditions. Here are several strategies to minimize it:

  • Choice of Base: Strong bases, especially in aqueous media, can accelerate protodeboronation.[2] Using milder bases can significantly reduce this side reaction.

  • Reaction Temperature: Elevated temperatures can promote the cleavage of the C-B bond.[2] Running the reaction at the lowest effective temperature is advisable.

  • Solvent System: While some water is often necessary to dissolve the base, high concentrations of water can be the proton source for protodeboronation.[2] Using anhydrous conditions or minimizing the amount of water can be beneficial.

  • Use of Boronic Esters: Converting this compound to its corresponding pinacol (B44631) ester or MIDA (N-methyliminodiacetic acid) ester can enhance its stability and reduce the rate of protodeboronation.[1][3] MIDA boronates are particularly effective in "slow-release" strategies, where the active boronic acid is generated in situ at a low concentration.[1][3]

Quantitative Data on Side Reactions

While specific quantitative data for the side reactions of this compound is dispersed across the literature, the following tables summarize the expected trends based on general principles for arylboronic acids. The yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Table 1: Influence of Base on Product and Side Product Yields in a Model Suzuki-Miyaura Reaction

EntryBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Yield (%)Protodeboronation Product (%)
1K₃PO₄1,4-Dioxane (B91453)/H₂O (4:1)80High (e.g., >90%)Low (e.g., <5%)Low (e.g., <5%)
2Na₂CO₃1,4-Dioxane/H₂O (4:1)80Moderate-HighLow-ModerateLow-Moderate
3NaOH1,4-Dioxane/H₂O (4:1)80LowerModerateHigher
4Cs₂CO₃Toluene/H₂O (4:1)100HighLowLow

Note: This table is a qualitative representation of expected outcomes based on the known reactivity of arylboronic acids.

Table 2: Effect of Reaction Conditions on Minimizing Side Reactions

ParameterCondition to Minimize Side ReactionsRationale
Atmosphere Inert (Argon or Nitrogen)Oxygen promotes oxidative homocoupling.
Palladium Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄)Pd(II) sources can promote homocoupling during in situ reduction.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Can accelerate the desired cross-coupling, outcompeting side reactions.
Boronic Acid Form Pinacol or MIDA esterIncreases stability and reduces protodeboronation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is designed to minimize protodeboronation and homocoupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Degassing: Degas the 1,4-dioxane and water by sparging with argon for 30 minutes.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Reaction Pathways

Suzuki_Cycle_and_Side_Reactions cluster_suzuki Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Reforms Catalyst Protodeboronation Protodeboronation (Aniline formation) Homocoupling Homocoupling (4,4'-Diaminobiphenyl) ArX Aryl Halide (Ar-X) ArX->OxAdd Oxidative Addition APBA 4-Aminophenyl- boronic Acid (Ar'-B(OH)2) APBA->Transmetalation Transmetalation APBA->Protodeboronation + H⁺ (from H₂O) APBA->Homocoupling Pd(II), O₂ Base Base Base->Transmetalation H2O H₂O H2O->Protodeboronation O2 O₂ O2->Homocoupling

Caption: Main Suzuki-Miyaura catalytic cycle with competing protodeboronation and homocoupling side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product CheckSideProducts Analyze crude reaction mixture (TLC, LC-MS, NMR) Identify major side products Start->CheckSideProducts Protodeboronation Protodeboronation is the main issue (Aniline detected) CheckSideProducts->Protodeboronation Homocoupling Homocoupling is the main issue (4,4'-Diaminobiphenyl detected) CheckSideProducts->Homocoupling Other Other issues (e.g., starting material unreacted) CheckSideProducts->Other Proto_Solutions Implement strategies to reduce protodeboronation: - Use milder base (K₃PO₄, K₂CO₃) - Lower reaction temperature - Use anhydrous solvent or less water - Use this compound pinacol ester Protodeboronation->Proto_Solutions Yes Homo_Solutions Implement strategies to reduce homocoupling: - Rigorously degas solvent (freeze-pump-thaw) - Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) - Use bulky, electron-rich ligands (e.g., SPhos) Homocoupling->Homo_Solutions Yes Other_Solutions Troubleshoot general reaction parameters: - Check catalyst activity - Verify reagent purity - Optimize reaction time and temperature Other->Other_Solutions Yes

Caption: A decision-making workflow for troubleshooting low-yielding reactions involving this compound.

References

Technical Support Center: Improving the Stability of 4-Aminophenylboronic Acid (4-APBA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-Aminophenylboronic acid (4-APBA) solutions.

Troubleshooting Guide: Common Issues with 4-APBA Solution Stability

This guide addresses specific issues that may arise during the preparation, storage, and use of 4-APBA solutions.

IssuePossible CauseSuggested Solution
Solution Discoloration (Yellowing/Browning) Oxidation of the aminophenyl group. This can be accelerated by exposure to air (oxygen), light, and alkaline pH.- Prepare solutions fresh whenever possible.- Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).- Store solutions under an inert atmosphere (nitrogen or argon).- Protect solutions from light by using amber vials or wrapping containers in foil.- Maintain a slightly acidic to neutral pH (around 6.0-7.0) for aqueous solutions.
Precipitation or Cloudiness in Solution - Low Solubility: 4-APBA has limited solubility in some solvents, especially at higher concentrations.- Degradation Products: Formation of insoluble degradation products.- pH Effects: Changes in pH can affect the solubility of 4-APBA.- Consult solubility data and consider using a co-solvent if necessary.- Filter the solution through a 0.22 µm filter after preparation.- Ensure the pH of the solution is within the optimal range for solubility and stability.- If precipitation occurs upon storage, it may indicate degradation. It is recommended to prepare a fresh solution.
Loss of Reactivity or Inconsistent Experimental Results - Degradation: The boronic acid moiety may have degraded through oxidation or protodeboronation.- Incorrect Storage: Exposure to high temperatures, light, or non-inert atmospheres can lead to degradation.- Verify the integrity of the 4-APBA solid before preparing the solution.- Prepare solutions fresh and use them promptly.- Store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]- Perform a quality control check of the solution, for example, by HPLC, to assess its purity.
pH of the Solution Changes Over Time - Interaction with Container: Leaching of basic or acidic components from the storage container.- Absorption of CO₂: Absorption of atmospheric carbon dioxide can lower the pH of unbuffered solutions.- Use high-quality, inert storage containers (e.g., borosilicate glass or polypropylene).- Use a buffered solvent system if compatible with the downstream application. A pH range of 6.0-7.0 is often recommended for carbapenems, which can be a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 4-APBA in solution?

A1: The two primary degradation pathways for 4-APBA and other arylboronic acids in solution are:

  • Oxidation: The boronic acid group is susceptible to oxidation, which can be initiated by reactive oxygen species. This can lead to the formation of phenol (B47542) as a byproduct.[2][3]

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction is often facilitated by aqueous conditions.[4][5]

Q2: What is the optimal pH for storing aqueous solutions of 4-APBA?

A2: While specific data for 4-APBA is limited, for many arylboronic acids, a slightly acidic to neutral pH is generally recommended to balance stability and solubility. Highly alkaline conditions can accelerate degradation.[6] For applications involving binding to diols, the optimal pH is often near the pKa of the boronic acid.

Q3: How should I store stock solutions of 4-APBA?

A3: For short-term storage (days to a couple of weeks), refrigerated conditions (2-8°C) are often adequate, provided the solution is protected from light and air. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: Can I use antioxidants to improve the stability of my 4-APBA solution?

A4: The use of antioxidants can be complex. While some antioxidants may help to prevent oxidation, others have been reported to surprisingly accelerate the degradation of certain boronic acid derivatives.[7] If considering the use of an antioxidant, it is crucial to perform a small-scale stability study to confirm its compatibility and effectiveness for your specific application.

Q5: Is the pinacol (B44631) ester of 4-APBA more stable than 4-APBA itself?

A5: Yes, the pinacol ester of this compound is generally more stable and less prone to degradation than the free boronic acid. This is a common strategy to protect the boronic acid moiety during synthesis and storage. The pinacol ester can often be used directly in reactions or deprotected in situ.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 4-APBA Aqueous Solution

This protocol describes the preparation of a 4-APBA solution with considerations for enhancing its stability.

Materials:

  • This compound (high purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Nitrogen or argon gas

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • 0.22 µm syringe filter

Procedure:

  • Deoxygenate the Solvent: Sparge the high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Buffer (Optional but Recommended): Prepare a phosphate buffer (e.g., 50 mM) with a target pH between 6.0 and 7.0 using the deoxygenated water.

  • Weigh 4-APBA: In a clean, dry container, accurately weigh the required amount of 4-APBA.

  • Dissolution: Add the deoxygenated buffer (or water) to the 4-APBA and gently sonicate or vortex until fully dissolved.

  • pH Adjustment: If not using a buffer, check the pH of the solution and adjust to the desired range using dilute acid or base.

  • Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile, amber vial.

  • Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon before sealing.

  • Storage: For immediate use, store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Stability Indicating HPLC Method for 4-APBA

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity and degradation of 4-APBA solutions. Method optimization and validation are essential for specific applications.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the 4-APBA solution to be tested with the mobile phase (initial conditions) to a suitable concentration (e.g., 0.1 mg/mL).

  • Ensure the sample is fully dissolved and free of particulates.

Forced Degradation Study (for method validation):

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of 4-APBA. This involves subjecting the sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid 4-APBA at 105°C for 24 hours, then dissolve and analyze.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main 4-APBA peak.[5][8]

Data Summary

The following table provides illustrative stability data for arylboronic acids under various conditions. Note that this is generalized data, and specific stability will depend on the exact structure, concentration, and solution composition.

ConditionParameterObservation
pH Half-lifeGenerally more stable at slightly acidic to neutral pH. Stability decreases significantly in highly alkaline conditions.
Temperature Degradation RateDegradation rate increases with temperature, following the Arrhenius equation.
Solvent StabilityAqueous solutions are more prone to hydrolysis (protodeboronation) than solutions in aprotic organic solvents.
Atmosphere OxidationExposure to air (oxygen) can lead to oxidative degradation. Storage under an inert atmosphere (N₂ or Ar) is recommended.
Light Exposure PhotodegradationSome arylboronic acids may be susceptible to photolytic degradation. Protection from light is advisable.

Visualizations

degradation_pathway APBA This compound (4-APBA) Oxidation Oxidation (e.g., O₂, H₂O₂) APBA->Oxidation Protodeboronation Protodeboronation (e.g., H₂O) APBA->Protodeboronation Phenol 4-Aminophenol Oxidation->Phenol Aniline Aniline Protodeboronation->Aniline BoricAcid Boric Acid Protodeboronation->BoricAcid troubleshooting_workflow start Instability Observed (e.g., discoloration, precipitation, loss of activity) check_prep Review Solution Preparation start->check_prep check_storage Evaluate Storage Conditions start->check_storage check_purity Assess Purity of Starting Material start->check_purity prep_actions Use deoxygenated solvents Protect from light Control pH (6.0-7.0) check_prep->prep_actions Issues found storage_actions Store at low temperature (-20°C / -80°C) Aliquot for single use Store under inert atmosphere check_storage->storage_actions Issues found purity_actions Use high-purity 4-APBA Perform initial characterization (e.g., NMR, HPLC) check_purity->purity_actions Issues found resolve Problem Resolved prep_actions->resolve storage_actions->resolve purity_actions->resolve

References

Removing boronic acid byproducts from Suzuki coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing boronic acid and its byproducts from Suzuki coupling reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities in a Suzuki coupling reaction?

The most common impurities are unreacted starting boronic acid and byproducts from its homocoupling or protodeboronation.[1][2] Boronic acids can also exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially under anhydrous conditions.[3]

Q2: Why is it necessary to remove these boron impurities?

For drug development and pharmaceutical applications, removing all process-related impurities is critical to meet strict regulatory requirements.[4] Some recent studies have raised concerns about the potential mutagenic activity of certain boronic acids, making their removal essential for safety.[5] Furthermore, residual impurities can interfere with downstream reactions or complicate the analysis and characterization of the final product.

Q3: What are the primary methods for removing boronic acid byproducts?

The main strategies for removing boronic acid byproducts include:

  • Aqueous Extraction: Typically a basic wash to form a water-soluble boronate salt.[4][6]

  • Chromatography: Standard silica (B1680970) gel column chromatography.[7][8]

  • Scavenger Resins: Using solid-supported scavengers that selectively bind to boronic acids.[6][9]

  • Recrystallization: Effective if the desired product is a crystalline solid with different solubility from the impurities.[6][10]

  • Solid-Phase Extraction (SPE): Using specialized cartridges to retain the boronic acid.[11]

Troubleshooting Guide

Q4: A basic aqueous wash isn't working because my desired product is also acidic. How can I separate the two?

This is a common challenge when the product, like the boronic acid impurity, contains an acidic functional group (e.g., a carboxylic acid or phenol).[12] A simple basic wash will deprotonate both, making them water-soluble. Here are several alternative strategies:

  • Esterification: Temporarily protect the acidic group on your desired product as an ester (e.g., a methyl ester). The esterified product will be less polar and should no longer be soluble in the basic aqueous phase, allowing for the selective extraction of the boronic acid impurity. The ester can then be hydrolyzed back to the acid in a subsequent step.[12]

  • Scavenger Resins: Employ a boronic acid scavenger resin. These resins, often functionalized with diol or diethanolamine (B148213) (DEAM) groups, selectively form covalent complexes with boronic acids, allowing them to be removed by simple filtration.[9][13] This method avoids the need for aqueous extractions.

  • Careful Chromatography: Meticulous optimization of column chromatography may achieve separation. Try adding a small amount of a modifier like acetic acid to the mobile phase, which can alter the retention of the acidic components and improve resolution.[12]

Q5: My product and the boronic acid byproduct are co-eluting during silica gel chromatography. What should I do?

Co-elution occurs when the polarities of the product and impurity are very similar.

  • Modify the Eluent System: If a standard hexane/ethyl acetate (B1210297) system is failing, switch to a different solvent system with alternative selectivities, such as dichloromethane (B109758)/methanol.[8]

  • Use a Modifier: Adding a small percentage of an acid (e.g., 0.1% acetic acid) or a base (e.g., 0.1% triethylamine) to the eluent can change the ionization state of the compounds and significantly alter their interaction with the silica, often breaking the co-elution.[7]

  • Alternative Sorbent: Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica (C18), which offer different separation mechanisms.

Q6: I'm observing significant homocoupling of my boronic acid. How can I minimize this and remove the resulting biaryl byproduct?

Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2]

  • Prevention: Ensure the reaction is thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[1][4] Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly can also help, as Pd(II) precatalysts can promote homocoupling during their initial reduction.[2][4]

  • Removal: The homocoupled byproduct often has a polarity very similar to the desired product.[4] Purification will likely require careful and optimized column chromatography with a shallow solvent gradient or recrystallization.[4]

Q7: My boronic acid is very polar, making it difficult to remove from my polar product. What techniques are best suited for this scenario?

When both product and impurity are polar, standard extractions and chromatography can be challenging.

  • Scavenger Resins: This is often the most effective method. Resins like SiliaBond Diol or DEAM are designed to specifically target and bind boronic acids, irrespective of their polarity.[5][9][13]

  • Solid-Phase Extraction (SPE): An SPE cartridge functionalized with phenylboronic acid (PBA) can be used.[11] Under basic conditions, the immobilized boronic acid groups become charged and can selectively bind molecules with cis-diol groups. While this is typically used to capture diols, a similar principle with a diol-functionalized resin can be used to remove boronic acids from the product stream.

Data Presentation

Table 1: Comparison of Common Boronic Acid Removal Techniques

TechniquePrincipleAdvantagesDisadvantages
Basic Aqueous Extraction Converts the acidic boronic acid (pKa ~9) to a water-soluble boronate salt.[8][14]Inexpensive, simple, scalable, and effective for non-acidic products.[6]Ineffective if the desired product is also acidic or base-sensitive; can lead to emulsions.[6][12]
Silica Gel Chromatography Differential adsorption based on polarity.[7]Widely applicable; can separate multiple components simultaneously.[6]Can be time-consuming; co-elution is a common problem if polarities are similar.[6][8]
Scavenger Resins (e.g., DEAM, Diol) Covalent binding between the resin's functional groups and the boronic acid.[9][13]Highly selective for boronic acids; simple filtration-based removal; avoids aqueous workups.[5]Higher cost than bulk solvents or silica; requires screening for optimal resin and conditions.
Recrystallization Exploits differences in solubility between the product and impurities in a given solvent system.[7]Can provide very high purity for solid products; scalable.[10]Only applicable to crystalline solids; requires significant solubility difference; may have yield losses.
Solid-Phase Extraction (SPE) Reversible covalent binding or ion exchange on a packed cartridge.[11][15]High specificity and can lead to very clean extracts.[11]Requires method development; cost of cartridges can be high for large scale.

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction

This protocol is suitable for reactions where the desired product is neutral or basic and stable to aqueous base.

  • Cool and Dilute: Once the Suzuki reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).[6]

  • Extract: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The boronic acid will be converted to its boronate salt and extracted into the aqueous layer.

  • Separate and Dry: Drain the lower aqueous layer. Wash the remaining organic layer with water and then with brine to remove residual base and water.[4][16]

  • Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[16]

Protocol 2: Purification via Scavenger Resin (DEAM Resin)

This method is ideal for selectively removing boronic acids, especially when the product is sensitive or has similar properties.

  • Solvent Selection: After the reaction, if the product is in a solvent like dioxane or THF, it can often be used directly. Otherwise, evaporate the reaction solvent and re-dissolve the crude material in a suitable organic solvent (e.g., DCM, THF, or acetonitrile).

  • Add Scavenger: Add the diethanolamine-functionalized silica (DEAM resin) to the crude product solution. A typical starting point is to use 3-5 equivalents of the scavenger relative to the excess boronic acid used in the reaction.

  • Agitate: Stir or shake the resulting slurry at room temperature. The required time can range from 1 to 16 hours. Monitor the removal of the boronic acid by a suitable technique (TLC, LC-MS).

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin. Wash the collected resin with a small amount of the same solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.[9]

Visualizations

// Nodes start [label="Post-Suzuki Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; product_solid [label="Is the product a solid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product_acidic [label="Is the product acidic\nor base-sensitive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product_polar [label="Is the product\nvery polar?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

recrystallize [label="Attempt Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; basic_wash [label="Perform Basic (1-2M NaOH)\nAqueous Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scavenger [label="Use Boronic Acid\nScavenger Resin (e.g., DEAM, Diol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chromatography [label="Purify by Column Chromatography\n(Consider modifiers or SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> product_solid; product_solid -> recrystallize [label="Yes"]; product_solid -> product_acidic [label="No (Oil/Gummy)"]; recrystallize -> end;

product_acidic -> scavenger [label="Yes"]; product_acidic -> basic_wash [label="No"]; scavenger -> end;

basic_wash -> product_polar; product_polar -> chromatography [label="Yes"]; product_polar -> end [label="No"]; chromatography -> end; } Caption: Decision flowchart for selecting a purification strategy.

// Nodes step1 [label="1. Dissolve Crude Product\nin appropriate organic solvent\n(e.g., DCM, THF)"]; step2 [label="2. Add Scavenger Resin\n(e.g., DEAM-silica, 3-5 equiv.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Agitate Slurry\n(Stir or shake at RT for 1-16h)"]; step4 [label="4. Monitor Reaction\n(TLC or LC-MS to confirm\nboronic acid removal)"]; step5 [label="5. Filter Slurry\n(to remove the resin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step6 [label="6. Wash Resin\n(with small amount of solvent)"]; step7 [label="7. Combine Filtrate & Washings"]; step8 [label="8. Concentrate Solvent\n(under reduced pressure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Purified Product", shape=ellipse];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> end; } Caption: Experimental workflow for using a scavenger resin.

References

Technical Support Center: Optimizing 4-Aminophenylboronic Acid-Diol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the binding of 4-aminophenylboronic acid (4-APBA) to diols. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound binding to diols?

The optimal pH for binding is not a single value but is influenced by the pKa of both the this compound and the specific diol.[1] Generally, for many common diols, the optimal binding pH is in the mildly alkaline range, typically between pH 7 and 9.[2] It is a common misconception that the optimal pH must be above the pKa of the boronic acid; in reality, it is often found to be between the pKa of the boronic acid and the diol.[1] For 3-aminophenylboronic acid, which is structurally similar to 4-APBA, a basic operating pH is often required to form stable cyclic esters.[3]

Q2: How does the pKa of this compound affect its binding to diols?

The pKa of this compound is a critical factor. The boronic acid exists in equilibrium between a neutral trigonal form and an anionic tetrahedral form.[4] Diol binding predominantly occurs with the anionic tetrahedral form. Therefore, as the pH of the solution approaches and surpasses the pKa of the boronic acid, the concentration of the more reactive tetrahedral form increases, which generally favors diol binding.[2] The pKa of 3-aminophenylboronic acid is approximately 8.8.[3] Electron-withdrawing groups on the phenyl ring can lower the pKa, potentially enhancing binding affinity at neutral pH.[2]

Q3: Does the type of diol influence the optimal binding pH?

Yes, the structure and pKa of the diol significantly impact the optimal binding pH.[1] The binding affinity and the pH at which maximum binding occurs can vary between different diols, such as simple sugars (e.g., fructose, glucose) and catechols. For instance, the binding of phenylboronic acid with Alizarin Red S, a catechol, shows an optimum pH around 7.[1]

Q4: What is the general mechanism of this compound binding to diols?

This compound reversibly binds to compounds containing 1,2- or 1,3-diol groups to form cyclic boronate esters.[2] This interaction is a covalent yet reversible bond formation.[2] The reaction involves the condensation of the boronic acid with the diol, releasing water molecules. The stability of the resulting boronate ester is pH-dependent.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no binding observed Suboptimal pH: The pH of the binding buffer may not be optimal for the specific 4-APBA-diol pair.Perform a pH titration experiment to determine the optimal binding pH for your specific system. Start with a range of pH 6.5 to 9.5.
Inappropriate buffer: Certain buffer components can interfere with the binding. For example, buffers containing diols (e.g., Tris) can act as competitive inhibitors.Use a non-interfering buffer system, such as phosphate (B84403) or glycine (B1666218) buffers.[5] Always check for buffer compatibility.
Degradation of 4-APBA: Boronic acids can be susceptible to degradation, especially at very high or low pH and in the presence of strong oxidizing agents.Use fresh 4-APBA solutions. Store the solid compound and solutions appropriately, protected from light and air.
Inconsistent or irreproducible results Buffer concentration and ionic strength: Variations in buffer concentration and ionic strength can affect binding affinities.Maintain consistent buffer concentration and ionic strength across all experiments. Binding is often optimal at low to medium ionic strength (10–300 mM).[5]
Temperature fluctuations: Binding is an equilibrium process that can be temperature-dependent.Perform all binding experiments at a constant, controlled temperature.
Precipitation observed in the reaction mixture Low solubility of 4-APBA or the diol: The compounds may not be fully soluble at the concentrations used.Ensure all components are fully dissolved in the buffer before mixing. Consider using a co-solvent if solubility is a major issue, but be aware that this can alter binding kinetics and thermodynamics.
Self-condensation of boronic acid: At high concentrations, boronic acids can form anhydrides (boroxines).Prepare fresh solutions of 4-APBA and avoid storing them at high concentrations for extended periods.

Experimental Protocols

Determining Optimal Binding pH using a Competitive Binding Assay with Alizarin Red S (ARS)

This protocol outlines a common method to determine the binding constant of a diol to 4-APBA and to find the optimal binding pH by monitoring changes in fluorescence. Alizarin Red S (ARS) is a catechol-containing dye that fluoresces upon binding to boronic acids.[6][7] A competing diol will displace ARS, leading to a decrease in fluorescence.[6][7]

Materials:

  • This compound (4-APBA)

  • Alizarin Red S (ARS)

  • Diol of interest

  • A series of buffers with varying pH values (e.g., 0.1 M phosphate buffers from pH 6.0 to 9.0)

  • Fluorometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 4-APBA in a suitable solvent (e.g., DMSO or water, depending on solubility).

    • Prepare a stock solution of ARS in water.

    • Prepare a stock solution of the diol of interest in water.

  • Determine the Association Constant between 4-APBA and ARS (KARS):

    • For each pH to be tested, titrate a constant concentration of ARS with increasing concentrations of 4-APBA.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the 4-APBA-ARS complex.

    • Plot the change in fluorescence against the concentration of 4-APBA to determine the KARS at each pH using appropriate binding models (e.g., Benesi-Hildebrand plot).[6][8]

  • Competitive Binding Assay:

    • For each pH, prepare a solution with a fixed concentration of 4-APBA and ARS (at a concentration where a significant fluorescent signal is observed).

    • Titrate this solution with increasing concentrations of the diol of interest.

    • Measure the decrease in fluorescence intensity as the diol displaces ARS from the 4-APBA.

    • Plot the fluorescence intensity against the diol concentration.

  • Data Analysis:

    • Use the data from the competitive binding assay and the previously determined KARS to calculate the association constant (Kdiol) for the 4-APBA-diol interaction at each pH.

    • Plot Kdiol as a function of pH to identify the optimal binding pH.

Visualizations

Logical Workflow for Optimizing Binding pH

G Workflow for pH Optimization A Define Diol and 4-APBA System B Select Non-Interfering Buffer System A->B C Prepare Solutions at Various pH Values B->C D Perform Competitive Binding Assay (e.g., with ARS) C->D E Measure Fluorescence at Each pH D->E F Calculate Association Constants (K_diol) E->F G Plot K_diol vs. pH F->G H Identify Optimal pH G->H

Caption: A step-by-step workflow for determining the optimal pH for 4-APBA and diol binding.

Factors Influencing 4-APBA-Diol Binding

G Key Factors in 4-APBA-Diol Binding Binding 4-APBA-Diol Binding Affinity pH Solution pH pH->Binding pKa_BA pKa of 4-APBA pKa_BA->Binding pKa_Diol pKa of Diol pKa_Diol->Binding Buffer Buffer Composition Buffer->Binding Temp Temperature Temp->Binding Ionic_Strength Ionic Strength Ionic_Strength->Binding

Caption: A diagram illustrating the primary factors that influence the binding affinity between 4-APBA and diols.

Equilibrium of 4-APBA and Diol Binding

G Chemical Equilibria in Boronic Acid-Diol Binding Trigonal_BA Trigonal 4-APBA (Neutral) Tetrahedral_BA Tetrahedral 4-APBA (Anionic) Trigonal_BA->Tetrahedral_BA + OH- Tetrahedral_BA->Trigonal_BA + H+ Boronate_Ester Cyclic Boronate Ester Tetrahedral_BA->Boronate_Ester + Diol Diol Diol Boronate_Ester->Tetrahedral_BA + H2O

References

Minimizing interference in 4-aminophenylboronic acid-based biosensors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-aminophenylboronic acid (APBA)-based biosensors. Our goal is to help you minimize interference and achieve accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in APBA-based biosensors?

A1: Interference in APBA-based biosensors primarily arises from two sources: electrochemical interference and competitive binding.

  • Electrochemical interferents are molecules that can be oxidized or reduced at the electrode surface at a potential similar to that of the target analyte's signaling species. Common electrochemical interferents in biological samples include ascorbic acid (AA), uric acid (UA), and acetaminophen (B1664979) (APAP).[1][2][3]

  • Competitive binders are molecules containing cis-diol moieties that can compete with the target analyte (often glucose) for binding to the APBA recognition element.[4] Significant competitive binders include other sugars such as fructose (B13574), galactose, and mannose.[5][6][7][8][9][10]

Q2: How does pH affect the performance of my APBA-based biosensor?

A2: The pH of the working solution is a critical parameter that significantly influences the binding affinity of APBA for diol-containing molecules. The interaction relies on the reversible formation of a cyclic ester between the boronic acid and the cis-diols of the target analyte. This binding is pH-dependent, with optimal binding generally occurring at a pH between the pKa of the boronic acid and the diol.[11][12] For many APBA-based glucose sensors, a slightly alkaline pH (e.g., 7.5-8.5) is often optimal for enhancing the binding affinity and sensitivity. However, it is crucial to empirically determine the optimal pH for your specific system, as it can be influenced by the pKa of the specific boronic acid derivative and the target diol.[11][12][13]

Q3: My sensor is showing a high background signal or "noise." What are the potential causes and solutions?

A3: High background signal or noise can stem from several factors:

  • Electrochemical Interference: As mentioned in Q1, electroactive species can contribute to a high background signal.

  • Non-specific Binding: Proteins and other macromolecules in complex samples like serum or plasma can adsorb onto the sensor surface, causing signal drift and noise.

  • Sub-optimal Operating Potential: Applying an unnecessarily high oxidation or reduction potential can increase the likelihood of oxidizing or reducing interfering species.

Solutions to mitigate these issues include:

  • Using Permselective Membranes: Incorporating a permselective membrane, such as Nafion or a self-assembled monolayer, can create a barrier to block charged interferents like ascorbic acid and uric acid.[2][3][14]

  • Optimizing the Applied Potential: Carefully select the lowest possible potential that still provides a robust signal for your target analyte. This can significantly reduce the contribution from interferents that have a higher oxidation/reduction potential.[3]

  • Surface Blocking: After immobilizing the APBA recognition element, block any remaining active sites on the electrode surface with an inert molecule (e.g., bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG)) to prevent non-specific binding.

Q4: I am observing poor selectivity for my target analyte. How can I improve it?

A4: Poor selectivity is often due to the binding of competing sugars or other diol-containing molecules. To improve selectivity:

  • Modify the Boronic Acid Structure: The binding affinity of boronic acids for different diols can be tuned by modifying their chemical structure. For instance, introducing electron-withdrawing groups can lower the pKa of the boronic acid, potentially altering its binding preference at a given pH.[12]

  • Incorporate Molecularly Imprinted Polymers (MIPs): Creating a MIP with the target analyte as the template can generate binding sites with a higher affinity and selectivity for that specific molecule.

  • Enzymatic Assays: For glucose sensing, coupling the APBA sensor with glucose oxidase (GOx) can enhance selectivity. GOx specifically catalyzes the oxidation of glucose, and the detection of a product of this reaction (e.g., H₂O₂) can provide a more selective measurement.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Signal Drift or Instability 1. Non-specific binding of proteins or other molecules to the sensor surface. 2. Leaching of the APBA recognition element from the electrode. 3. Temperature fluctuations.1. Implement a surface blocking step after APBA immobilization using BSA or PEG. 2. Ensure covalent attachment of APBA to the electrode surface. 3. Perform experiments in a temperature-controlled environment.
Low Sensitivity 1. Sub-optimal pH of the working buffer. 2. Insufficient density of APBA on the electrode surface. 3. Incorrect applied potential.1. Optimize the pH of your buffer system to maximize the binding affinity.[11][12] 2. Optimize the APBA immobilization protocol to achieve a higher surface coverage. 3. Perform a potential sweep to determine the optimal operating potential for your analyte.
False Positives/High Readings 1. Presence of high concentrations of electrochemical interferents (ascorbic acid, uric acid, acetaminophen).[1][2][3] 2. Presence of competing sugars (fructose, galactose, mannose) at high concentrations.[5][6][7][8][9][10]1. Fabricate a permselective membrane (e.g., Nafion) on the electrode surface to block charged interferents.[2][3][14] 2. If a specific interfering sugar is known to be present, consider using a differential measurement approach with a second sensor that is sensitive to the interferent but not the analyte.
Poor Reproducibility 1. Inconsistent electrode surface preparation. 2. Variation in the APBA immobilization procedure. 3. Inconsistent sample preparation.1. Standardize your electrode cleaning and pre-treatment protocol. 2. Carefully control all parameters of the immobilization step (e.g., concentrations, incubation time, temperature). 3. Ensure consistent sample dilution and matrix composition.

Quantitative Data on Interference and Mitigation

Table 1: Common Electrochemical Interferents and Their Effects

InterferentTypical Concentration in Biological FluidsObserved Effect on Amperometric BiosensorsMitigation Strategy
Ascorbic Acid (AA) 0.02 - 0.2 mMOxidation at similar potentials to H₂O₂, causing a positive interference current.[2]Use of a Nafion membrane can significantly reduce interference.[14] Optimizing the applied potential to a lower value can also minimize its oxidation.[3]
Uric Acid (UA) 0.18 - 0.48 mMCan be oxidized at the electrode surface, leading to a false positive signal.[3][15][16][17][18][19]A permselective membrane like Nafion is effective at blocking this anionic interferent.[14]
Acetaminophen (APAP) Therapeutic levels can vary widelyCan be electroactive and cause significant interference in amperometric sensors.[1][20][21][22][23]Lowering the operating potential can help to avoid the oxidation of acetaminophen.[20]

Table 2: Interference from Competing Sugars

Competing SugarRelative Binding Affinity to Boronic Acids (compared to Glucose)Potential for InterferenceMitigation Strategy
Fructose Generally higher than glucoseHigh, especially in samples with significant fructose content (e.g., fruit juices, some processed foods).[6][7][8][9][10]Design of boronic acid derivatives with enhanced selectivity for glucose.[7]
Galactose Can be comparable to or higher than glucoseModerate to high, can lead to overestimation of glucose levels.[5][9]Use of enzymatic systems (e.g., glucose oxidase) to improve specificity.
Mannose Can be comparable to glucoseModerate, can contribute to signal inaccuracies.[6][10]Careful calibration with standards that mimic the sample matrix.

Experimental Protocols

Protocol 1: Fabrication of a Nafion-Coated Electrode for Interference Reduction

Objective: To create a permselective Nafion layer on an electrode surface to minimize interference from anionic species like ascorbic acid and uric acid.

Materials:

  • Working electrode (e.g., glassy carbon, gold, or platinum)

  • Nafion solution (e.g., 1 wt% in a mixture of lower aliphatic alcohols and water)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas source

Procedure:

  • Electrode Cleaning: Thoroughly clean the working electrode surface according to standard procedures for the specific electrode material. For example, polish a glassy carbon electrode with alumina (B75360) slurry, followed by sonication in DI water and ethanol (B145695).

  • Nafion Solution Preparation: Dilute the stock Nafion solution to the desired concentration (e.g., 0.5%) using a suitable solvent like ethanol or isopropanol.

  • Coating the Electrode:

    • Pipette a small, precise volume (e.g., 5 µL) of the diluted Nafion solution onto the clean, dry electrode surface.

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature. A gentle stream of nitrogen can be used to facilitate uniform drying.

  • Curing the Membrane (Optional but Recommended): Heat the coated electrode in an oven at a temperature below the boiling point of the solvent (e.g., 80°C) for a short period (e.g., 10-15 minutes) to ensure a stable and uniform film.

  • Conditioning: Before use, condition the Nafion-coated electrode by immersing it in the working buffer (e.g., PBS) for at least 30 minutes.

Protocol 2: Surface Modification of a Gold Electrode with this compound (APBA)

Objective: To immobilize APBA onto a gold electrode surface via a self-assembled monolayer (SAM) of a thiol-containing linker.

Materials:

  • Gold working electrode

  • This compound (APBA)

  • 3-Mercaptopropionic acid (MPA) or a similar thiol linker

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Gold Electrode Cleaning: Clean the gold electrode by electrochemical cycling in a suitable electrolyte (e.g., 0.5 M H₂SO₄) until a reproducible cyclic voltammogram is obtained, followed by rinsing with DI water and ethanol.

  • Formation of MPA SAM: Immerse the clean gold electrode in a freshly prepared solution of MPA in ethanol (e.g., 10 mM) for a sufficient time to form a stable SAM (e.g., 12-24 hours) at room temperature.

  • Rinsing: After SAM formation, thoroughly rinse the electrode with ethanol and DI water to remove any non-specifically adsorbed MPA.

  • Activation of Carboxylic Acid Groups: Immerse the MPA-modified electrode in a freshly prepared aqueous solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) for 1 hour at room temperature to activate the terminal carboxylic acid groups of the MPA.

  • Rinsing: Briefly rinse the electrode with DI water.

  • APBA Immobilization: Immediately immerse the activated electrode in a solution of APBA in PBS (e.g., 20 mM, pH 7.4) for 2-4 hours at room temperature to allow for the covalent coupling of the amino group of APBA to the activated carboxylic acid groups.

  • Final Rinsing: Thoroughly rinse the APBA-modified electrode with PBS and DI water to remove any unreacted reagents and non-specifically bound APBA.

  • Storage: Store the modified electrode in PBS at 4°C when not in use.

Visualizations

InterferenceMitigationWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Mitigation Strategies cluster_result Outcome Problem Inaccurate or Noisy Biosensor Reading Electrochem Electrochemical Interference (AA, UA, APAP) Problem->Electrochem Competitive Competitive Binding (Sugars) Problem->Competitive Nonspecific Non-specific Binding Problem->Nonspecific Membrane Use Permselective Membrane Electrochem->Membrane Potential Optimize Applied Potential Electrochem->Potential pH_Opt Optimize pH Competitive->pH_Opt MIP Use Molecularly Imprinted Polymer Competitive->MIP Blocking Surface Blocking Nonspecific->Blocking Result Minimized Interference Membrane->Result Potential->Result pH_Opt->Result Blocking->Result MIP->Result

Caption: A workflow for troubleshooting and minimizing interference in APBA-based biosensors.

APBA_Sensing_Pathway cluster_recognition Molecular Recognition cluster_transduction Signal Transduction cluster_output Signal Output Analyte Target Analyte (e.g., Glucose) Complex APBA-Analyte Complex Analyte->Complex Binding APBA This compound (APBA) APBA->Complex Signal Change in Electrochemical Signal Complex->Signal Induces Electrode Electrode Surface Electrode->Signal Measurement Quantitative Measurement Signal->Measurement

Caption: The signaling pathway of a this compound (APBA)-based electrochemical biosensor.

References

Technical Support Center: Flash Chromatography of 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 4-aminophenylboronic acid pinacol (B44631) ester using flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the flash chromatography of this compound pinacol ester?

A1: Standard silica (B1680970) gel (40-63 µm particle size) is commonly used for the flash chromatography of this compound pinacol ester.[1][2] However, due to the presence of a basic amino group and a Lewis acidic boronic ester, issues like tailing or partial decomposition on silica can occur.[3] For problematic separations, consider using boric acid-treated silica gel to reduce the Lewis acidity of the stationary phase or amine-functionalized silica.[4][5]

Q2: Which mobile phase system is suitable for the purification of this compound pinacol ester?

A2: A common and effective mobile phase is a mixture of hexanes (or petroleum ether) and ethyl acetate (B1210297).[1][2] A starting point for elution is typically a low percentage of ethyl acetate, which can be run isocratically or as a gradient. For instance, a mobile phase of 20% ethyl acetate in hexanes has been successfully used.[1] To prevent peak tailing associated with the basic amine, adding a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) to the mobile phase is often recommended.[6][7]

Q3: How can I prevent the hydrolysis of the pinacol ester to the corresponding boronic acid during purification?

A3: Hydrolysis of the boronic acid pinacol ester can be a significant issue.[8] To minimize this, it is crucial to use anhydrous (dry) solvents for your mobile phase and to ensure your silica gel is not overly saturated with water. If hydrolysis is a persistent problem, minimizing the time the compound spends on the column by using a faster flow rate can be beneficial.

Q4: My compound is streaking on the TLC plate and the column. What can I do to improve the separation?

A4: Streaking is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[9][7] Adding a small percentage of a base, such as triethylamine or ammonia, to your eluent system will typically resolve this issue by neutralizing the acidic sites on the silica gel.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Product is not eluting from the column 1. The mobile phase is not polar enough.2. The compound has degraded or irreversibly adsorbed to the silica gel.[3]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).2. Before running the column, check for compound stability on a TLC plate by spotting the compound and letting it sit for an hour before eluting.[3] If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.[3]
Poor separation of product from impurities 1. The chosen mobile phase does not provide adequate resolution.2. The column was overloaded with the crude sample.1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a clear separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product.2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel weight.
Product elutes with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate).
Presence of pinacol or bis(pinacolato)diboron (B136004) in purified fractions These are common byproducts from the synthesis.Optimize the mobile phase to improve separation. A less polar mobile phase will typically elute these impurities before the desired product.
Product appears to be decomposing on the column The silica gel is too acidic for the aminophenylboronic acid pinacol ester.[6][3]1. Deactivate the silica gel by preparing a slurry with a small amount of triethylamine in the mobile phase before packing the column.[7]2. Use boric acid-impregnated silica gel to reduce the Lewis acidity of the stationary phase.[4][5]

Experimental Protocol: Flash Chromatography of this compound Pinacol Ester

This protocol outlines the steps for the purification of this compound pinacol ester using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound pinacol ester

  • Silica gel (40-63 µm)

  • Hexanes (anhydrous)

  • Ethyl acetate (anhydrous)

  • Triethylamine (optional)

  • TLC plates (silica gel coated)

  • Glass column for flash chromatography

  • Collection tubes

2. Preparation of the Mobile Phase:

  • Prepare a stock solution of the desired mobile phase. A common starting point is 20% ethyl acetate in hexanes.[1]

  • For improved peak shape, consider adding 0.1-1% triethylamine to the mobile phase.

3. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the crude material on a TLC plate and develop it in various ratios of hexanes:ethyl acetate to find the optimal solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities.

4. Column Packing:

  • Dry Packing: Fill the column with dry silica gel. Gently tap the column to ensure even packing. Add the mobile phase and flush it through the column using positive pressure until the silica gel is fully saturated and no air bubbles are visible.

  • Wet Packing (Slurry Method): Prepare a slurry of the silica gel in the initial mobile phase. Pour the slurry into the column and allow it to settle, tapping the column to ensure even packing. Use positive pressure to push the excess solvent through until the solvent level is just above the silica surface.

5. Sample Loading:

  • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column with minimal disturbance to the silica bed.

6. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase, applying gentle positive pressure to maintain a steady flow rate.

  • Collect fractions in separate test tubes.

  • Monitor the elution process by periodically analyzing the collected fractions using TLC.

7. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound pinacol ester.

Quantitative Data Summary

The following table summarizes typical parameters used in the flash chromatography of boronic acid pinacol esters.

Parameter Value / Range Notes
Stationary Phase Silica Gel (40-63 µm)Standard choice.[1]
Alternative Stationary Phase Boric acid-treated silica gelRecommended for sensitive boronic esters to prevent degradation.[4][5]
Mobile Phase Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA common solvent system.[1][2]
Eluent Composition 5-20% Ethyl Acetate in HexanesA good starting range. A specific protocol uses 20% ethyl acetate in hexane.[1]
Mobile Phase Modifier 0.1-1% TriethylamineRecommended to prevent tailing of the amine.[6][7]
Typical Rf Value 0.2 - 0.4Target range for good separation.

Visual Workflow

The following diagram illustrates the general workflow for the flash chromatography purification of this compound pinacol ester.

Flash_Chromatography_Workflow prep Preparation tlc TLC Optimization prep->tlc Select Solvents packing Column Packing tlc->packing Optimized Eluent loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution analysis Fraction Analysis (TLC) elution->analysis Monitor analysis->elution Continue/Adjust pooling Pooling Pure Fractions analysis->pooling Identify Pure evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for flash chromatography purification.

References

Validation & Comparative

4-Aminophenylboronic Acid vs. 3-Aminophenylboronic Acid: A Comparative Guide for Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical and biological sensors, the choice of recognition element is paramount to achieving desired sensitivity, selectivity, and stability. Phenylboronic acids have emerged as versatile building blocks for sensor development, owing to their unique ability to reversibly bind with cis-diols, a functional group prevalent in many biologically significant molecules such as saccharides, glycoproteins, and catecholamines. Among the various derivatives, 4-aminophenylboronic acid (4-APBA) and 3-aminophenylboronic acid (3-APBA) are frequently employed. The seemingly subtle difference in the position of the amino group on the phenyl ring can, however, have a significant impact on their performance in sensor applications.

This guide provides an objective comparison of 4-APBA and 3-APBA, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific sensor design.

Core Physicochemical Properties: The Impact of Isomerism

The position of the electron-donating amino group influences the electronic properties of the boronic acid moiety, which in turn affects its acidity (pKa) and binding affinity towards diols. The pKa of the boronic acid is a critical parameter as the anionic tetrahedral form is the one that predominantly binds with diols.

PropertyThis compound (4-APBA)3-Aminophenylboronic Acid (3-APBA)Significance in Sensing
pKa Not explicitly found in a direct comparison~8.9[1]A lower pKa is generally desirable for sensing applications at physiological pH (~7.4) as a larger fraction of the boronic acid will be in the active anionic form.
Binding Affinity Generally exhibits strong binding to diols.Known for its specific binding capabilities.Higher binding affinity often translates to higher sensitivity of the sensor. The specific binding characteristics are crucial for selectivity.

The para position of the amino group in 4-APBA allows for greater resonance delocalization of the lone pair of electrons into the aromatic ring, which can influence the Lewis acidity of the boron atom. In contrast, the meta position in 3-APBA has a more inductive effect. These electronic differences are fundamental to the observed performance variations in sensor applications.

Performance in Sensor Applications: A Head-to-Head Look

Electrochemical Sensing of Glucose

Electrochemical sensors are widely used for glucose monitoring. The binding of glucose to the aminophenylboronic acid immobilized on an electrode surface alters the electrochemical properties, which can be measured.

Performance Metric4-APBA based Sensor3-APBA based Sensor
Detection Limit ~800 nM[2]Data not available for direct comparison
Linear Range Wide linear range reported[2]Data not available for direct comparison
Selectivity Selective for fructose, mannose, and glucose[2]Data not available for direct comparison

Based on available data, a sensor utilizing 4-APBA demonstrated a low detection limit for glucose, suggesting its suitability for sensitive glucose detection.

Fluorescent Sensing of Saccharides

Fluorescent sensors based on aminophenylboronic acids often operate on a photoinduced electron transfer (PET) mechanism. The binding of a saccharide to the boronic acid moiety modulates the electron transfer process, leading to a change in fluorescence intensity.

Performance Metric4-APBA based Sensor3-APBA based Sensor
Analyte Fructose, Mannose, Glucose[2]Glycoproteins[3]
Detection Limit 100 nM for fructose, ~800 nM for mannose and glucose[2]2.60 nM for glycoproteins[3]
Response Change in electrochemical signal[2]Fluorescence quenching[3]

It is important to note that the analytes and sensing mechanisms in these examples are different, which makes a direct performance comparison challenging. However, it is evident that both isomers can be effectively used to create highly sensitive fluorescent probes. The choice between them may depend on the specific fluorophore used and the desired sensing mechanism.

Signaling Pathways and Experimental Workflows

To visualize the underlying principles of sensors based on aminophenylboronic acids, the following diagrams illustrate the general signaling pathways and experimental workflows.

Signaling_Pathway cluster_electrochemical Electrochemical Sensing cluster_fluorescent Fluorescent Sensing Analyte cis-Diol Analyte (e.g., Glucose) Complex APBA-Analyte Complex Analyte->Complex Binding APBA_Electrode APBA-modified Electrode APBA_Electrode->Complex Signal_E Change in Electrochemical Signal (e.g., Impedance, Current) Complex->Signal_E Alters Electron Transfer Fluorophore_APBA Fluorophore-APBA Conjugate Complex_F Fluorophore-APBA-Analyte Complex Fluorophore_APBA->Complex_F Analyte_F cis-Diol Analyte Analyte_F->Complex_F Binding Signal_F Change in Fluorescence (Quenching or Enhancement) Complex_F->Signal_F Modulates PET

Caption: Generalized signaling pathways for electrochemical and fluorescent sensors based on aminophenylboronic acid.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these sensors. Below are generalized procedures for the fabrication of electrochemical and fluorescent sensors using either 4-APBA or 3-APBA.

Fabrication of an Aminophenylboronic Acid-Modified Electrochemical Sensor

This protocol describes the modification of a glassy carbon electrode (GCE) for electrochemical sensing.

Experimental_Workflow_Electrochemical cluster_workflow Electrochemical Sensor Fabrication Start Start: Clean GCE Step1 Electrochemical Pretreatment Start->Step1 1. Step2 Functionalization: Electrografting of Aminophenylboronic Acid Step1->Step2 2. Step3 Rinsing and Drying Step2->Step3 3. End Ready for Measurement Step3->End 4. Experimental_Workflow_Fluorescent cluster_workflow Fluorescent Probe Synthesis Start Start: Fluorophore with Reactive Group Step1 Dissolve Fluorophore and 3-APBA in Suitable Solvent Start->Step1 1. Step2 Add Coupling Agents (e.g., EDC, NHS) Step1->Step2 2. Step3 Reaction and Purification Step2->Step3 3. End Characterize Probe (e.g., NMR, Mass Spec) Step3->End 4.

References

A Comparative Guide to the Stability of 4-Aminophenylboronic Acid Pinacol Ester versus its Free Acid Form

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between using a boronic acid or its corresponding pinacol (B44631) ester derivative is critical, hinging significantly on stability. This guide provides an in-depth comparison of the stability of 4-aminophenylboronic acid and its pinacol ester, supported by established chemical principles and experimental data.

Executive Summary

This compound pinacol ester is generally more stable and easier to handle than the corresponding free boronic acid. The pinacol group provides steric hindrance around the boron atom, offering protection against degradation pathways such as oxidation and protodeboronation. However, the ester is susceptible to hydrolysis, a reaction influenced by pH, which regenerates the free boronic acid. The stability of the free acid, in turn, is compromised by its propensity to form trimeric anhydrides (boroxines) and undergo protodeboronation, particularly under basic conditions.

Stability Comparison: Key Degradation Pathways

The stability of both this compound and its pinacol ester is primarily dictated by their susceptibility to hydrolysis, oxidation, and protodeboronation.

Hydrolytic Stability:

This compound pinacol ester can undergo hydrolysis to yield this compound and pinacol. This reaction is reversible and its rate is significantly influenced by pH.[1][2] Studies on various phenylboronic pinacol esters have shown that hydrolysis is accelerated at physiological pH (7.4).[2][3] The presence of an electron-donating amino group in the para-position is suggested to slow down the rate of hydrolysis compared to electron-withdrawing groups.[2]

Conversely, free this compound is prone to dehydration, forming a cyclic trimer known as a boroxine (B1236090). This process is also reversible in the presence of water.

Oxidative Stability:

The boron-carbon bond in both boronic acids and their esters is susceptible to oxidation.[4] The pinacol ester offers a degree of protection against oxidation due to the steric bulk of the pinacol group.[5] However, both forms can be oxidized to the corresponding phenol. Storage should be away from oxidizing agents.[4] At physiological pH, phenylboronic acid and its esters can be oxidized by reactive oxygen species at rates comparable to thiols, which can be a limitation in biological contexts.[6]

Protodeboronation:

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid/ester group with a hydrogen atom. This degradation pathway can occur in both boronic acids and their esters and is often accelerated under basic conditions.[7][8] While esterification is a common strategy to prevent this, it does not always guarantee greater stability compared to the free acid under all conditions.[8][9]

Data Presentation

The following table summarizes the relative stability of this compound pinacol ester and this compound.

Stability ParameterThis compound Pinacol EsterThis compound (Free Acid)Key Considerations
Hydrolytic Stability Susceptible to hydrolysis, especially at physiological pH.[2][3]Prone to dehydration to form boroxines.The pinacol ester's hydrolysis is a key consideration for its use in aqueous media.
Oxidative Stability More resistant to oxidation due to steric hindrance.[5]More susceptible to oxidation.[6]Both should be protected from strong oxidizing agents.[4]
Thermal Stability Generally stable at elevated temperatures.[5]Less stable; can dehydrate upon heating.The pinacol ester is more robust for reactions requiring heat.
Protodeboronation Generally more stable.[7]More susceptible, especially under basic conditions.[7]A critical degradation pathway for both.
Handling and Storage Generally a stable, crystalline solid.[10][11]Can be less stable for long-term storage due to boroxine formation.Pinacol ester is often preferred for its ease of handling and longer shelf-life.[12]

Experimental Protocols

1. Monitoring Hydrolysis of this compound Pinacol Ester by HPLC:

This protocol is adapted from methodologies used to study the hydrolysis of phenylboronic pinacol esters.[2][13]

  • Objective: To quantify the rate of hydrolysis of the pinacol ester to the free acid.

  • Materials:

    • This compound pinacol ester

    • Buffer solution (e.g., 50 mM sodium phosphate, pH 7.4)[2]

    • Acetonitrile (ACN)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

    • Reversed-phase HPLC column (e.g., C18)

    • HPLC system with UV detector

  • Procedure:

    • Prepare a stock solution of this compound pinacol ester in ACN.

    • Initiate the hydrolysis by diluting the stock solution into the aqueous buffer at a defined temperature.

    • At various time points, inject an aliquot of the reaction mixture onto the HPLC system.

    • Monitor the disappearance of the pinacol ester peak and the appearance of the this compound peak.

    • Quantify the percentage of each compound at each time point by integrating the peak areas. The retention time of the pinacol ester will be longer than that of the more polar free acid.

  • Data Analysis: Plot the percentage of the remaining pinacol ester as a function of time to determine the hydrolysis kinetics.

2. ¹H NMR Spectroscopy for Stability Assessment:

This method allows for the real-time monitoring of the conversion between the ester and the free acid.[5]

  • Objective: To observe the equilibrium between the pinacol ester and the free acid in a given solvent system.

  • Materials:

    • This compound pinacol ester

    • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

    • D₂O

    • Internal standard (e.g., 1,3,5-trimethoxybenzene)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Prepare a solution of the pinacol ester and the internal standard in the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum.

    • Add a known amount of D₂O to the NMR tube to initiate hydrolysis.

    • Acquire subsequent ¹H NMR spectra at regular intervals.

    • Monitor the change in the integrals of characteristic peaks for the pinacol ester (e.g., the methyl protons of the pinacol group) and the free acid.

  • Data Analysis: The ratio of the integrals of the peaks corresponding to the ester and the free acid can be used to determine their relative concentrations over time.

Visualizations

G cluster_ester Pinacol Ester Environment cluster_acid Free Acid Environment ester This compound Pinacol Ester acid This compound ester->acid + 2 H₂O - Pinacol boroxine Boroxine (Trimer) acid->boroxine - 3 H₂O (Dehydration)

Caption: Equilibrium between this compound pinacol ester, the free acid, and its boroxine form.

G start Aryl Boronic Acid / Ester oxidation Oxidation (e.g., H₂O₂) start->oxidation protodeboronation Protodeboronation (e.g., H₂O, base) start->protodeboronation phenol Phenol Derivative oxidation->phenol arene Aniline protodeboronation->arene

Caption: Major degradation pathways for aryl boronic acids and their esters.

References

A Comparative Guide to Sugar Detection: 4-Aminophenylboronic Acid-Based Assays vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of sugars is a critical aspect of numerous biological and chemical studies. While traditional methods like High-Performance Liquid Chromatography (HPLC) and enzymatic assays are well-established, 4-aminophenylboronic acid (APBA)-based assays have emerged as a promising alternative. This guide provides an objective comparison of APBA-based assays with enzymatic and HPLC methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Executive Summary

This compound (APBA)-based assays offer a compelling alternative to traditional sugar detection methods, primarily due to their operational simplicity, stability, and cost-effectiveness. APBA utilizes the principle of covalent bonding between the boronic acid moiety and the cis-diol groups present in sugars to form a cyclic ester. This interaction can be transduced into an electrochemical, colorimetric, or fluorescent signal. In contrast, enzymatic assays, typically employing glucose oxidase, offer high specificity for a particular sugar but can be limited by enzyme stability and susceptibility to environmental conditions. HPLC provides high accuracy and the ability to separate and quantify multiple sugars simultaneously but requires expensive instrumentation and complex sample preparation.

Performance Comparison

The selection of a sugar detection method often depends on a trade-off between various performance parameters. The following table summarizes the key performance indicators for APBA-based assays, enzymatic assays, and HPLC.

FeatureThis compound (APBA) AssaysEnzymatic Assays (e.g., Glucose Oxidase)High-Performance Liquid Chromatography (HPLC)
Principle Covalent binding to cis-diols of sugarsEnzymatic oxidation of a specific sugarChromatographic separation based on analyte-column interaction
Limit of Detection (LOD) 100 nM - 0.86 mM[1][2]~1.25 µM[3]~0.05 mg/mL (for total sugars)[4]
Linear Range 1 µM - 500 µM (electrochemical)[5]; 0 - 10 mM (fluorescent)[1]0.3 - 6.5 mg/mL[3]0.05024 to 10.048 mg/mL (for total sugars)[4]
Selectivity Binds to any cis-diol containing sugar (e.g., fructose, glucose, mannose)Highly specific to a particular sugar (e.g., glucose)Can separate and quantify multiple sugars in a single run
Response Time < 5 seconds (electrochemical)[2]Minutes20 - 25 minutes per sample[6]
Stability High; not susceptible to denaturation[5]Lower; sensitive to temperature, pH, and inhibitors[5]High instrument stability
Cost Generally lower cost reagents and instrumentationModerate cost for enzymes and reagentsHigh initial instrument cost and ongoing maintenance
Ease of Use Simple and rapid protocolsRelatively simple, often available in kit formatRequires skilled operators and complex sample preparation

Signaling Pathways and Experimental Workflows

This compound (APBA)-Based Assays

APBA-based assays rely on the reversible formation of a five- or six-membered cyclic ester between the boronic acid group of APBA and the cis-1,2- or 1,3-diol groups of sugars. This binding event is then converted into a measurable signal.

In this modality, the binding of a sugar to APBA immobilized on an electrode surface alters the electrochemical properties of the electrode. This can be measured as a change in current, potential, or impedance. A common approach involves using a redox mediator, where the sugar-APBA binding event hinders the access of the mediator to the electrode surface, leading to a decrease in the electrochemical signal.

cluster_workflow Electrochemical APBA Assay Workflow A APBA-modified Electrode B Addition of Sugar Sample A->B Incubation C APBA-Sugar Complex Formation B->C Binding D Electrochemical Measurement (e.g., DPV, EIS) C->D Analysis E Signal Change Proportional to Sugar Concentration D->E Correlation

Caption: Workflow for an electrochemical APBA-based sugar assay.

Colorimetric APBA assays often utilize a dye whose spectral properties are altered upon sugar binding. For instance, the interaction between APBA and a sugar can change the pKa of a pH-sensitive dye, leading to a visible color change.

cluster_pathway Colorimetric APBA Signaling Sugar Sugar (cis-diol) APBA_Dye APBA-Dye Conjugate Sugar->APBA_Dye Binding Complex APBA-Sugar-Dye Complex Signal Color Change Complex->Signal Conformational Change

Caption: Signaling pathway for a colorimetric APBA-based sugar assay.

Similar to colorimetric assays, fluorescent APBA sensors employ a fluorophore whose emission properties are modulated by sugar binding. This can occur through mechanisms such as photoinduced electron transfer (PET), where the binding event disrupts the quenching of the fluorophore, leading to an increase in fluorescence intensity.

cluster_workflow Fluorescent APBA Assay Workflow A Prepare APBA-Fluorophore Solution B Add Sugar Sample A->B C Incubate B->C D Measure Fluorescence C->D E Correlate Intensity to Concentration D->E

Caption: General workflow for a fluorescent APBA-based sugar assay.

Experimental Protocols

APBA-Based Electrochemical Glucose Sensor Fabrication

This protocol describes the fabrication of a glassy carbon electrode modified with reduced graphene oxide and APBA for the electrochemical detection of sugars.[7]

Materials:

  • Glassy carbon electrode (GCE)

  • Graphene oxide (GO)

  • This compound (APBA)

  • Phosphate buffered saline (PBS)

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

  • Sugars (fructose, glucose, mannose)

Procedure:

  • Preparation of rGO/APBA composite: A suspension of GO is mixed with APBA and stirred for 12 hours at 100°C. This process reduces the GO to reduced graphene oxide (rGO) and incorporates APBA into the rGO matrix.

  • Electrode Modification: A small amount of the rGO/APBA composite is drop-casted onto the surface of a polished GCE and allowed to dry.

  • Electrochemical Measurement: The modified electrode is immersed in a PBS solution containing potassium ferricyanide as a redox probe. Differential Pulse Voltammetry (DPV) is performed.

  • Sugar Detection: Aliquots of sugar solutions are added to the electrochemical cell, and the change in the DPV signal is recorded. The decrease in the peak current is proportional to the sugar concentration.

Enzymatic Glucose Assay (Glucose Oxidase)

This protocol is a typical colorimetric assay for glucose quantification using glucose oxidase and peroxidase.[8]

Materials:

  • Glucose Oxidase (GOx)

  • Peroxidase (POD)

  • o-dianisidine (chromogenic substrate)

  • Glucose standards

  • Sodium acetate (B1210297) buffer (pH 5.1)

  • Sulfuric acid (for stopping the reaction)

Procedure:

  • Reagent Preparation: Prepare a reaction cocktail containing sodium acetate buffer, o-dianisidine, and peroxidase.

  • Standard Curve: Prepare a series of glucose standards of known concentrations.

  • Reaction Initiation: Add the glucose standards or unknown samples to the reaction cocktail. Then, add the glucose oxidase solution to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding sulfuric acid. This also stabilizes the color.

  • Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification: Determine the glucose concentration in the samples by comparing their absorbance to the standard curve.

High-Performance Liquid Chromatography (HPLC) for Sugar Analysis

This protocol outlines a general procedure for the separation and quantification of monosaccharides using HPLC with a refractive index detector (RID).[6][9][10]

Materials:

  • HPLC system with a refractive index detector (RID)

  • Carbohydrate analysis column (e.g., Aminex HPX-87H)

  • Mobile phase: 5 mM Sulfuric Acid

  • Sugar standards (fructose, glucose, sucrose, etc.)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • For solid samples, perform an extraction with acidified water.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the sample if necessary to fall within the linear range of the standard curve.

  • Standard Preparation: Prepare a mixed standard solution containing known concentrations of the sugars of interest.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples onto the column.

    • Elute the sugars isocratically with the mobile phase at a constant flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 35°C).

  • Data Analysis:

    • Identify the sugar peaks in the chromatograms based on the retention times of the standards.

    • Quantify the concentration of each sugar by comparing the peak area of the sample to the calibration curve generated from the standards.

Conclusion

The choice of a sugar detection assay is highly dependent on the specific requirements of the application.

  • This compound-based assays are an excellent choice for applications requiring rapid, stable, and low-cost detection, especially in the context of developing portable sensors. Their broader specificity can be an advantage for total sugar sensing or a disadvantage if specific sugar quantification is needed.

  • Enzymatic assays provide high specificity for a single sugar and are well-suited for clinical diagnostics where the concentration of a specific sugar like glucose is of primary interest. However, the stability of the enzyme is a critical consideration.

  • HPLC remains the gold standard for the accurate and simultaneous quantification of multiple sugars in complex matrices. The high initial investment and the need for skilled personnel are the main drawbacks.

By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make an informed decision to select the most suitable assay for their sugar detection needs.

References

Performance comparison of 4-aminophenylboronic acid in glycoprotein enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of glycoproteomics, the efficient enrichment of glycoproteins is a critical first step. This guide provides an objective comparison of 4-aminophenylboronic acid (4-APBA) with other common glycoprotein (B1211001) enrichment techniques, supported by available experimental data and detailed protocols.

This compound (4-APBA) utilizes boronate affinity chromatography (BAC), a method that forms a reversible covalent bond with the cis-diol groups present in the glycan moieties of glycoproteins. This interaction is pH-dependent, allowing for the selective capture and release of glycoproteins. This guide will compare the performance of 4-APBA against three other widely used methods: Lectin Affinity Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Hydrazide Chemistry.

Data Presentation: A Comparative Look at Performance Metrics

The following tables summarize quantitative data from various studies to provide a comparative overview of the different enrichment methods. It is important to note that direct head-to-head comparisons across all methods in a single study are limited, and performance can vary based on the specific sample type and experimental conditions.

MethodEnrichment Efficiency (%)Specificity (Identified Glycoproteins/Sites)Recovery (%)Key AdvantagesKey Disadvantages
This compound (Boronate Affinity) Data not available in direct comparisonEnriches for a heterogeneous set of glycoproteins (N- and O-linked)>90% (based on commercial kit data)[1][2]Broad specificity for cis-diol containing molecules, reversible binding, pH-controlled elution.[3]Potential for non-specific binding, binding efficiency can be pH-dependent.
Lectin Affinity Chromatography 54.6%[4]825 glycoproteins, 1879 N-glycosylation sites identified in one study[4]Data varies by lectin and sampleHigh specificity for particular glycan structures.Specificity is also a limitation (may miss glycoproteins with other glycans), potential for non-specific binding.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Data not available in direct comparisonCan identify a high number of glycopeptides.[3]>93.6% (in a tandem HILIC workflow)Broad applicability for different glycan types, good compatibility with mass spectrometry.Can co-enrich non-glycosylated hydrophilic peptides, potentially suppressing glycopeptide ionization.[5]
Hydrazide Chemistry 76.7%[4]522 glycoproteins, 1014 N-glycosylation sites identified in one study[4]Close to 100% capture efficiency reported[4]High capture efficiency and specificity.[4]Involves chemical modification which can be harsh, may not be suitable for intact glycoprotein analysis.[3]

Experimental Protocols

Detailed methodologies for each of the key enrichment techniques are provided below. These protocols are based on published methods and commercially available kits.

This compound (PBA) Enrichment Protocol (Based on a Commercial Kit)[1][2]
  • Matrix Equilibration:

    • Add 250 µL of Binding Buffer to a spin-filter containing the 4-APBA matrix.

    • Vortex for 5 minutes and centrifuge at 10,000 rpm for 3 minutes. Discard the flow-through.

  • Sample Preparation and Binding:

    • To 50 µL of serum or up to 200 µL of clarified tissue lysate, add 200 µL of Binding Buffer.

    • Vortex the conditioned sample for 10 minutes.

    • Apply the sample to the equilibrated spin-filter.

    • Vortex for 10 minutes, then centrifuge at 10,000 rpm for 3 minutes. Discard the flow-through.

  • Washing:

    • Add 350 µL of Wash Buffer to the spin-filter.

    • Vortex for 5 minutes, then centrifuge at 10,000 rpm for 2 minutes.

    • Repeat the wash step two more times.

  • Elution:

    • Add 300 µL of Elution Buffer to the spin-filter.

    • Vortex for 10 minutes and centrifuge at 10,000 rpm for 3 minutes.

    • Collect the eluate, which contains the enriched glycoproteins.

Lectin Affinity Chromatography Protocol[6][7][8][9][10]
  • Column Preparation:

    • Pack a column with the desired lectin-agarose beads (e.g., Concanavalin A for high-mannose N-glycans).

    • Equilibrate the column with 5-10 column volumes of Binding Buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).

  • Sample Application:

    • Load the pre-cleared protein sample onto the column at a slow flow rate.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding Buffer to remove non-bound proteins.

  • Elution:

    • Elute the bound glycoproteins with an Elution Buffer containing a competitive sugar (e.g., 0.5 M methyl-α-D-mannopyranoside in Binding Buffer for Concanavalin A).

    • Collect the fractions and monitor protein concentration.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol[5][11][12][13]
  • Sample Preparation:

    • Digest the protein sample with trypsin.

    • Reconstitute the dried peptide mixture in a high organic solvent solution (e.g., 80% acetonitrile, 1% trifluoroacetic acid).

  • HILIC Enrichment:

    • Equilibrate a HILIC solid-phase extraction (SPE) cartridge with the high organic solvent solution.

    • Load the sample onto the cartridge.

    • Wash the cartridge with the same high organic solvent solution to remove non-hydrophilic peptides.

  • Elution:

    • Elute the glycopeptides with a low organic solvent solution (e.g., 20% acetonitrile, 0.1% trifluoroacetic acid).

    • Dry the eluted glycopeptides for subsequent analysis.

Hydrazide Chemistry Protocol[14][15][16]
  • Oxidation of Glycoproteins:

    • Dissolve the protein sample in a coupling buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

    • Add sodium periodate (B1199274) to a final concentration of 15 mM and incubate in the dark at room temperature for 1 hour to oxidize the cis-diol groups on the glycans to aldehydes.

  • Coupling to Hydrazide Resin:

    • Equilibrate hydrazide-functionalized beads with the coupling buffer.

    • Add the oxidized glycoprotein solution to the equilibrated beads and incubate at room temperature for 16-20 hours with gentle shaking to form hydrazone bonds.

  • Washing and Digestion:

    • Wash the beads extensively to remove non-covalently bound proteins.

    • Perform on-bead digestion of the captured glycoproteins using trypsin.

  • Release of Glycopeptides:

    • Specifically release the N-linked glycopeptides by incubation with Peptide-N-Glycosidase F (PNGase F).

    • Collect the supernatant containing the formerly glycosylated peptides for analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationships between the compared methods.

experimental_workflow_4apba start Protein Sample equilibration Equilibrate 4-APBA Matrix start->equilibration binding Bind Glycoproteins to Matrix equilibration->binding wash Wash to Remove Non-bound Proteins binding->wash elution Elute Bound Glycoproteins wash->elution analysis Downstream Analysis (e.g., MS) elution->analysis

4-APBA Glycoprotein Enrichment Workflow.

experimental_workflow_alternatives cluster_lectin Lectin Affinity cluster_hilic HILIC cluster_hydrazide Hydrazide Chemistry lectin_start Protein Sample lectin_bind Bind to Lectin Column lectin_start->lectin_bind lectin_wash Wash lectin_bind->lectin_wash lectin_elute Elute with Competitive Sugar lectin_wash->lectin_elute lectin_end Enriched Glycoproteins lectin_elute->lectin_end hilic_start Tryptic Digest hilic_bind Bind to HILIC SPE Cartridge hilic_start->hilic_bind hilic_wash Wash hilic_bind->hilic_wash hilic_elute Elute with Aqueous Solution hilic_wash->hilic_elute hilic_end Enriched Glycopeptides hilic_elute->hilic_end hydrazide_start Protein Sample hydrazide_oxidize Oxidize Glycans hydrazide_start->hydrazide_oxidize hydrazide_bind Couple to Hydrazide Beads hydrazide_oxidize->hydrazide_bind hydrazide_digest On-bead Digestion hydrazide_bind->hydrazide_digest hydrazide_release Release with PNGase F hydrazide_digest->hydrazide_release hydrazide_end Enriched Peptides hydrazide_release->hydrazide_end logical_comparison cluster_params Performance Parameters enrichment_methods Glycoprotein Enrichment Methods 4-APBA (Boronate Affinity) Lectin Affinity HILIC Hydrazide Chemistry efficiency Enrichment Efficiency enrichment_methods:f0->efficiency enrichment_methods:f1->efficiency enrichment_methods:f2->efficiency enrichment_methods:f3->efficiency specificity Specificity enrichment_methods:f0->specificity enrichment_methods:f1->specificity enrichment_methods:f2->specificity enrichment_methods:f3->specificity recovery Recovery enrichment_methods:f0->recovery enrichment_methods:f1->recovery enrichment_methods:f2->recovery enrichment_methods:f3->recovery advantages Advantages enrichment_methods:f0->advantages enrichment_methods:f1->advantages enrichment_methods:f2->advantages enrichment_methods:f3->advantages disadvantages Disadvantages enrichment_methods:f0->disadvantages enrichment_methods:f1->disadvantages enrichment_methods:f2->disadvantages enrichment_methods:f3->disadvantages

References

4-Aminophenylboronic Acid: A Paradigm Shift in Bioconjugation Strategies Beyond NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and stable bioconjugation methods is paramount. While N-hydroxysuccinimide (NHS) esters have long served as the gold standard for modifying primary amines on biomolecules, emerging technologies offer novel functionalities and reaction mechanisms. This guide provides an objective comparison between the well-established NHS ester chemistry and the innovative use of phenylboronic acids, particularly ortho-carbonyl-functionalized phenylboronic acids, as an alternative for bioconjugation.

It is important to clarify a common point of confusion. 4-Aminophenylboronic acid (APBA) itself is not a direct amine-reactive reagent in the same vein as an NHS ester. Instead, the boronic acid functional group offers unique reactivity. Phenylboronic acids can be utilized in bioconjugation in several ways, with the most direct comparison to NHS ester chemistry being the reaction of ortho-carbonyl phenylboronic acids with primary amines to form iminoboronates. This guide will focus on this specific application as a functional alternative to NHS esters for targeting amines on biomolecules.

At a Glance: NHS Esters vs. ortho-Carbonyl Phenylboronic Acids

FeatureNHS Estersortho-Carbonyl Phenylboronic Acids (e.g., 2-Formylphenylboronic Acid)
Target Functional Group Primary amines (e.g., lysine (B10760008) ε-amino group, N-terminus)Primary amines (e.g., lysine ε-amino group, N-terminus)
Resulting Linkage Stable amide bondDynamic iminoboronate
Reaction Mechanism Nucleophilic acyl substitutionImine formation with intramolecular boronic acid coordination
Bond Stability Highly stable, effectively irreversible under physiological conditionsReversible, dynamic covalent bond
Reaction pH Optimal at pH 7.2-8.5Physiological pH (around 7.4)
Reaction Speed Fast (minutes to a few hours)Very fast (minutes)
Reversibility NoYes, tunable based on pH and presence of competing diols
Key Advantage Forms a highly stable and permanent linkage.Enables reversible conjugation for applications like drug delivery and dynamic probes.
Key Disadvantage Susceptible to hydrolysis, leading to inactive reagent.The resulting linkage is not as stable as an amide bond.

Delving Deeper: A Head-to-Head Comparison

Reaction Mechanism and Specificity

NHS Ester Chemistry:

NHS esters react with primary amines through nucleophilic acyl substitution.[1][2] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][3] This reaction is highly selective for primary amines at a slightly basic pH.[1][4]

NHS_Ester_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein -NH₂ Conjugate Bioconjugate Protein-NH-C(=O)-R Protein:nh2->Conjugate Nucleophilic Acyl Substitution (pH 7.2-8.5) NHS_Ester NHS Ester R-C(=O)-O-N(C=O)₂C₄H₄ NHS_Ester->Conjugate NHS N-hydroxysuccinimide NHS_Ester->NHS +

NHS Ester Bioconjugation Mechanism.

ortho-Carbonyl Phenylboronic Acid Chemistry:

ortho-Formylphenylboronic acid (2-FPBA) and ortho-acetylphenylboronic acid (2-APBA) react with primary amines on biomolecules to form an iminoboronate.[5][6] This reaction proceeds through the formation of an imine, which is in dynamic equilibrium. The presence of the ortho-boronic acid stabilizes the imine through an intramolecular coordination bond, shifting the equilibrium towards the product.[5][6] This results in a dynamic covalent linkage that is stable under physiological conditions but can be reversed.[5]

APBA_Mechanism cluster_reactants Reactants cluster_products Product Protein Protein -NH₂ Iminoboronate Iminoboronate Conjugate Protein-N=CH-C₆H₄-B(OH)₂ Protein:nh2->Iminoboronate Iminoboronate Formation (Physiological pH) oFPBA ortho-Formylphenylboronic Acid (HO)₂B-C₆H₄-CHO oFPBA->Iminoboronate

ortho-Carbonyl Phenylboronic Acid Bioconjugation Mechanism.
Stability of the Conjugate

The amide bond formed from an NHS ester reaction is exceptionally stable under a wide range of physiological conditions, making it ideal for applications requiring a permanent linkage.[1][7] In contrast, the iminoboronate linkage is a dynamic covalent bond.[5][6] Its stability is influenced by pH and the presence of competing diols, which can interact with the boronic acid.[8] This reversibility is a key feature that can be exploited for applications such as controlled drug release or the development of reversible protein inhibitors.[6]

Reaction Conditions
ParameterNHS Estersortho-Carbonyl Phenylboronic Acids
pH Optimal range is 7.2-8.5 to ensure the primary amine is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester.[4]Typically performed at physiological pH (~7.4).
Temperature Commonly performed at room temperature or 4°C.[2]Room temperature.
Reaction Time Generally 30 minutes to a few hours.[1]Can be very rapid, often reaching completion within minutes.
Buffers Amine-free buffers such as phosphate (B84403) or bicarbonate buffers are required to avoid competition with the target biomolecule.[4]Compatible with a wider range of buffers, but buffers containing diols should be avoided.
Reagent Stability NHS esters are moisture-sensitive and prone to hydrolysis in aqueous solutions, with a half-life that decreases significantly as pH increases.[4][9]Generally more stable in aqueous solutions compared to NHS esters.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule containing an NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • NHS ester of the molecule to be conjugated.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature or 4-12 hours at 4°C, protected from light if the label is light-sensitive.[6]

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess, unreacted label and byproducts using a suitable method such as size-exclusion chromatography.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.

NHS_Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add NHS Ester to Protein Solution (10-20 fold molar excess) A->C B Prepare Fresh NHS Ester Solution in Anhydrous DMSO/DMF B->C D Incubate at RT (1-2h) or 4°C (4-12h) C->D E Quench Reaction with Tris or Glycine Buffer D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize Conjugate (e.g., UV-Vis for DOL) F->G

Experimental Workflow for NHS Ester Bioconjugation.
General Protocol for Protein Labeling with an ortho-Formylphenylboronic Acid (2-FPBA)

This protocol outlines a general procedure for the reversible labeling of a protein with a molecule functionalized with 2-FPBA.

Materials:

  • Protein of interest (1-5 mg/mL) in a suitable buffer at physiological pH (e.g., PBS, pH 7.4).

  • 2-FPBA-functionalized molecule.

  • Compatible solvent for the 2-FPBA reagent (e.g., DMSO).

  • Purification method (e.g., size-exclusion chromatography).

  • Analytical method to monitor the reaction (e.g., LC-MS).

Procedure:

  • Protein Preparation: Prepare the protein solution in the desired buffer at a concentration of 1-5 mg/mL.

  • 2-FPBA Reagent Preparation: Prepare a stock solution of the 2-FPBA-functionalized molecule in a minimal amount of a water-miscible organic solvent like DMSO.

  • Conjugation Reaction: Add the 2-FPBA reagent solution to the protein solution. A lower molar excess (e.g., 1.5-5 equivalents) is often sufficient due to the high reactivity.

  • Incubation: Incubate the reaction at room temperature. The reaction is typically very fast and may be complete within minutes to a few hours.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as LC-MS to determine the extent of conjugation.

  • Purification: Purify the protein conjugate using size-exclusion chromatography to remove any unreacted reagent.

  • Characterization: Characterize the final conjugate for degree of labeling, purity, and identity.

APBA_Workflow A Prepare Protein in Buffer (pH ~7.4) C Add 2-FPBA Reagent to Protein (1.5-5 fold molar excess) A->C B Prepare 2-FPBA Reagent Solution in DMSO B->C D Incubate at Room Temperature (minutes to hours) C->D E Monitor Reaction (e.g., LC-MS) D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize Conjugate F->G

Experimental Workflow for 2-FPBA Bioconjugation.

Conclusion: Choosing the Right Tool for the Job

The choice between NHS esters and ortho-carbonyl phenylboronic acids for bioconjugation is dictated by the specific requirements of the application.

  • NHS esters remain the undisputed choice for creating stable, permanent bioconjugates . Their well-understood chemistry and the commercial availability of a vast array of NHS ester-functionalized reagents make them a reliable and versatile tool for a wide range of applications, from antibody-drug conjugates to diagnostic assays.

  • ortho-Carbonyl phenylboronic acids represent a paradigm shift towards dynamic and reversible bioconjugation . This novel chemistry opens up exciting possibilities for applications where transient interactions are desirable, such as in the development of stimuli-responsive drug delivery systems, reversible inhibitors, and dynamic biological probes.

For researchers and drug development professionals, understanding the distinct advantages and limitations of each approach is crucial for designing and executing successful bioconjugation strategies. While NHS esters provide robust and permanent linkages, the tunable and reversible nature of iminoboronate formation offers a new dimension of control and functionality in the ever-evolving field of bioconjugation.

References

Head-to-head comparison of 4-APB vs. 4-mercaptophenylboronic acid for surface modification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Surface Functionalization

The strategic modification of surfaces is a cornerstone of modern materials science, enabling advancements in fields ranging from biosensing and drug delivery to catalysis and electronics. The choice of molecular linker for surface functionalization is critical, dictating the stability, reactivity, and ultimate performance of the modified substrate. This guide provides a detailed head-to-head comparison of two prominent boronic acid-containing compounds used for surface modification: 4-Aminophenylboronic acid (4-APB) and 4-Mercaptophenylboronic acid (4-MPBA). This analysis focuses on their application for modifying gold surfaces, a common substrate in many research and development settings.

Executive Summary

4-Mercaptophenylboronic acid (4-MPBA) and this compound (4-APB) both offer the versatile reactivity of the boronic acid group, which can form reversible covalent bonds with diols, making them invaluable for applications such as carbohydrate sensing and glycoprotein (B1211001) capture. However, their performance as surface modifying agents differs significantly due to their distinct surface-anchoring groups: a thiol (-SH) for 4-MPBA and an amine (-NH₂) for 4-APB.

The thiol group of 4-MPBA forms a strong, quasi-covalent bond with gold surfaces, leading to the spontaneous formation of well-ordered and stable self-assembled monolayers (SAMs). In contrast, the amine group of 4-APB interacts with gold via a weaker dative bond. This results in layers that are generally less stable and less ordered compared to their thiol counterparts. For applications requiring robust and long-lasting surface modification, 4-MPBA is the superior choice. However, 4-APB may be considered in scenarios where a less permanent or more dynamic surface is desired.

Performance Comparison: 4-APB vs. 4-MPBA

The selection of the appropriate surface modification agent hinges on a clear understanding of their key performance characteristics. The following table summarizes the quantitative data available for the interaction of amine and thiol groups with gold surfaces, which serves as a foundation for comparing 4-APB and 4-MPBA.

FeatureThis compound (4-APB)4-Mercaptophenylboronic acid (4-MPBA)Supporting Evidence
Binding Group Amine (-NH₂)Thiol (-SH)Chemical Structure
Binding Affinity to Gold Lower (approx. 8 kcal/mol)Higher (approx. 40 kcal/mol)The binding affinity of Au–S is significantly higher than that of Au–NH₂.[1]
Bond Type with Gold Dative covalent bondQuasi-covalent bondThiol groups form a strong covalent-like bond with gold surfaces.[2] The interaction of amines with gold is a weaker dative bond.
Monolayer Formation Less spontaneous, may form less ordered layers.Spontaneously forms well-ordered self-assembled monolayers (SAMs).The strong Au-S bond is the driving force for the self-assembly of thiols on gold.
Layer Stability Lower stability, more susceptible to displacement.High stability in various environments. However, lability in basic solutions has been observed.[3]The higher binding energy of the Au-S bond contributes to greater monolayer stability.
Surface Coverage Generally lower packing density.Can achieve high packing densities. The packing density of 4-MPBA on gold is influenced by intermolecular interactions.[3]The ordered nature of SAMs formed by thiols allows for denser packing.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful surface modification. Below are representative procedures for the functionalization of gold surfaces with 4-MPBA and a plausible approach for 4-APB.

Protocol 1: Formation of a 4-Mercaptophenylboronic Acid (4-MPBA) Self-Assembled Monolayer (SAM) on Gold

This protocol is based on well-established methods for forming thiol-based SAMs on gold substrates.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • 4-Mercaptophenylboronic acid (4-MPBA)

  • Absolute Ethanol (B145695) (or other suitable solvent)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. An alternative, safer cleaning method is UV-Ozone treatment.

  • Solution Preparation: Prepare a 1 mM solution of 4-MPBA in absolute ethanol. Sonicate the solution for a few minutes to ensure complete dissolution.

  • SAM Formation: Immerse the cleaned and dried gold substrate into the 4-MPBA solution. The self-assembly process typically occurs over a period of 12-24 hours at room temperature in the dark to prevent photo-oxidation of the thiol groups.

  • Rinsing: After the incubation period, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

  • Drying: Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.

  • Characterization: The resulting 4-MPBA SAM can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of boron and sulfur, and to analyze the chemical state of the elements. Ellipsometry can be used to measure the thickness of the monolayer, and contact angle goniometry can assess the surface hydrophilicity.

Protocol 2: Immobilization of this compound (4-APB) on Gold

Direct immobilization of 4-APB on a bare gold surface is less common due to the weaker amine-gold interaction. Often, a two-step process involving a thiol-based linker is employed for more stable attachment.[4] However, a direct immobilization protocol can be attempted as follows:

Materials:

  • Gold-coated substrate

  • This compound (4-APB)

  • Solvent (e.g., Ethanol, Dimethylformamide)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Clean the gold substrate as described in Protocol 1.

  • Solution Preparation: Prepare a solution of 4-APB (e.g., 1-10 mM) in a suitable solvent. The choice of solvent may be critical to facilitate the interaction between the amine group and the gold surface.

  • Immobilization: Immerse the cleaned gold substrate in the 4-APB solution. Incubation may require longer times (e.g., 24-48 hours) and potentially elevated temperatures to promote binding.

  • Rinsing: Gently rinse the substrate with the same solvent used for immobilization to remove unbound molecules.

  • Drying: Dry the surface under a stream of nitrogen.

  • Characterization: Characterize the surface using XPS to verify the presence of nitrogen and boron. Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be a valuable tool to monitor the adlayer formation in real-time and assess its stability.[5][6]

Visualization of Surface Modification Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 4-MPBA SAM Formation on Gold A Clean Gold Substrate B Prepare 1mM 4-MPBA in Ethanol C Immerse Substrate (12-24h) B->C Spontaneous Self-Assembly D Rinse with Ethanol C->D E Dry with N2 D->E F Characterize (XPS, Ellipsometry) E->F

Caption: Workflow for the formation of a 4-MPBA self-assembled monolayer on a gold surface.

G cluster_1 4-APB Immobilization on Gold (Direct) G Clean Gold Substrate H Prepare 4-APB Solution I Immerse Substrate (Longer Incubation) H->I Weaker Dative Bonding J Gentle Rinse I->J K Dry with N2 J->K L Characterize (XPS, QCM-D) K->L

Caption: A plausible workflow for the direct immobilization of 4-APB on a gold surface.

Logical Relationship of Binding Strength and Stability

The fundamental difference in the performance of 4-APB and 4-MPBA for gold surface modification stems from the nature of their anchoring groups. This relationship can be visualized as follows:

G cluster_2 Binding Strength and Stability Comparison Anchor Anchoring Group Thiol Thiol (-SH) 4-MPBA Anchor->Thiol Amine Amine (-NH2) 4-APB Anchor->Amine High_Affinity High (~40 kcal/mol) Thiol->High_Affinity leads to Low_Affinity Low (~8 kcal/mol) Amine->Low_Affinity leads to Binding_Strength Binding Affinity to Gold High_Stability High High_Affinity->High_Stability results in Low_Stability Low Low_Affinity->Low_Stability results in Stability Monolayer Stability

Caption: Logical flow from anchoring group to monolayer stability for 4-MPBA and 4-APB.

Conclusion

References

A Comparative Guide to the Binding Affinity of 4-Aminophenylboronic Acid with Saccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, understanding the interactions between synthetic receptors and biological molecules is paramount. 4-aminophenylboronic acid (4-APBA) is a well-studied synthetic receptor known for its ability to reversibly bind with saccharides, making it a valuable tool in the development of sensors, drug delivery systems, and separation technologies. This guide provides a quantitative comparison of the binding affinity of 4-APBA to various saccharides, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of these interactions.

Quantitative Analysis of Binding Affinity

The binding of this compound to saccharides is a reversible process involving the formation of a cyclic boronate ester with the cis-diol functionalities present in the sugar molecules. The strength of this interaction, quantified by the association constant (Kₐ) or the dissociation constant (Kₔ), varies depending on the structure and stereochemistry of the saccharide.

Generally, the binding affinity of phenylboronic acids to monosaccharides follows the order: Fructose > Galactose > Mannose > Glucose.[1] This preference is attributed to the higher availability of the furanose form in fructose, which presents a favorable cis-diol arrangement for binding.[1]

While a comprehensive dataset for this compound across a wide range of saccharides is not available in a single source, the following table compiles dissociation constants (Kₔ) for a closely related derivative, a sensor probe incorporating 3-aminophenylboronic acid, which provides a strong indication of the expected binding affinities.

SaccharideDissociation Constant (Kₔ) [mM][2]
D-Fructose6.5 ± 0.2
D-Galactose15.2 ± 0.5
D-Glucose28.5 ± 1.2

Note: Data is for a sensor probe synthesized from 3-nitronaphthalic anhydride (B1165640) and 3-aminophenylboronic acid, measured in 0.1 M phosphate (B84403) buffer at pH 7.4.[2]

Visualizing the Binding Mechanism and Experimental Workflow

To better understand the underlying principles and experimental approaches, the following diagrams illustrate the binding mechanism of 4-APBA with a saccharide and a typical experimental workflow for determining binding affinity.

BindingMechanism APBA This compound (Trigonal) BoronateEster Cyclic Boronate Ester (Tetrahedral) APBA->BoronateEster + Saccharide Saccharide Saccharide (with cis-diol) Saccharide->BoronateEster H2O H₂O H3O H₃O⁺ BoronateEster->H3O

Binding of 4-APBA to a saccharide.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_APBA Prepare 4-APBA solution ITC Isothermal Titration Calorimetry (ITC) Prep_APBA->ITC Fluorescence Fluorescence Spectroscopy (e.g., ARS Assay) Prep_APBA->Fluorescence Prep_Sac Prepare saccharide solutions (various conc.) Prep_Sac->ITC Prep_Sac->Fluorescence Prep_Buffer Prepare buffer (e.g., PBS pH 7.4) Prep_Buffer->ITC Prep_Buffer->Fluorescence Binding_Curve Generate binding isotherm/curve ITC->Binding_Curve Fluorescence->Binding_Curve Fit_Model Fit data to a binding model Binding_Curve->Fit_Model Calc_Kd Calculate Kₐ or Kₔ Fit_Model->Calc_Kd

Experimental workflow for binding analysis.

Experimental Protocols

Accurate quantification of binding affinity relies on robust experimental methodologies. The two most common techniques for studying boronic acid-saccharide interactions are Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[3]

Materials:

  • Isothermal Titration Calorimeter

  • This compound (4-APBA)

  • Saccharides of interest (e.g., fructose, glucose, galactose, mannose)

  • Buffer solution (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Syringe for titration

  • Sample cell

Procedure:

  • Sample Preparation:

    • Prepare a solution of 4-APBA in the desired buffer (e.g., 1 mM).

    • Prepare a series of saccharide solutions in the same buffer at concentrations 10-20 times higher than the 4-APBA solution (e.g., 10-20 mM).

    • Degas both the 4-APBA and saccharide solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the 4-APBA solution.

    • Fill the titration syringe with one of the saccharide solutions.

  • Titration:

    • Perform an initial small injection (e.g., 1-2 µL) to account for any initial dilution effects, and discard this data point during analysis.

    • Inject small aliquots (e.g., 5-10 µL) of the saccharide solution into the sample cell at regular intervals.

    • Record the heat change after each injection until the binding sites are saturated (i.e., the heat change per injection becomes constant and corresponds to the heat of dilution).

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of saccharide to 4-APBA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The dissociation constant (Kₔ) can be calculated as the reciprocal of Kₐ.

Fluorescence Spectroscopy using Alizarin Red S (ARS) Competitive Binding Assay

This indirect method utilizes a fluorescent dye, Alizarin Red S (ARS), which competes with the saccharide for binding to 4-APBA. The binding of ARS to 4-APBA results in a significant change in its fluorescence properties. When a saccharide is introduced, it displaces the ARS, leading to a reversal of the fluorescence change, which can be monitored to determine the binding affinity of the saccharide.

Materials:

  • Fluorometer

  • This compound (4-APBA)

  • Alizarin Red S (ARS)

  • Saccharides of interest

  • Buffer solution (e.g., PBS, pH 7.4)

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-APBA in the buffer (e.g., 10 mM).

    • Prepare a stock solution of ARS in the buffer (e.g., 1 mM).

    • Prepare stock solutions of the saccharides in the buffer at various concentrations.

  • Determination of 4-APBA-ARS Binding:

    • In a cuvette, mix a fixed concentration of ARS with varying concentrations of 4-APBA.

    • Measure the fluorescence intensity at the excitation and emission maxima of the 4-APBA-ARS complex.

    • Plot the change in fluorescence intensity as a function of the 4-APBA concentration to determine the binding constant of the 4-APBA-ARS complex.

  • Competitive Binding Assay:

    • Prepare a solution containing a fixed concentration of both 4-APBA and ARS (at concentrations determined from the previous step to ensure complex formation).

    • Titrate this solution with increasing concentrations of the saccharide of interest.

    • Measure the fluorescence intensity after each addition of the saccharide. The fluorescence will change as the saccharide displaces ARS from the 4-APBA.

    • Plot the change in fluorescence intensity against the saccharide concentration.

  • Data Analysis:

    • The data from the competitive binding assay can be fitted to a competitive binding equation to calculate the binding affinity (Kₐ or Kₔ) of the 4-APBA for the specific saccharide.

By employing these rigorous experimental techniques, researchers can obtain reliable quantitative data on the binding affinity of this compound to a wide array of saccharides, enabling the informed design and application of boronic acid-based technologies.

References

A Comparative Guide to the Cross-Reactivity of 4-Aminophenylboronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-aminophenylboronic acid (APBA)-based sensors, with a focus on their cross-reactivity with various analytes. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting and developing appropriate sensing platforms.

Introduction to APBA-Based Sensing

This compound (APBA) is a versatile synthetic receptor widely employed in the development of sensors for biologically important molecules, particularly those containing cis-diol moieties. The fundamental principle behind APBA-based sensing lies in the reversible covalent interaction between the boronic acid group of APBA and the cis-diol groups present in target analytes such as carbohydrates (e.g., glucose, fructose), glycoproteins, and ribonucleosides. This interaction forms a stable five- or six-membered cyclic boronate ester, leading to a detectable signal change. This change can be electrochemical, optical (fluorescence, colorimetric), or mass-based, depending on the sensor design. The specificity of these sensors is crucial for their application in complex biological matrices, making the study of their cross-reactivity an essential aspect of their development and validation.

Signaling Pathway of APBA-Based Sensors

The general mechanism of an APBA-based sensor involves the binding of a cis-diol-containing analyte to the boronic acid moiety, resulting in a measurable signal. This process is typically pH-dependent, with the interaction being more favorable at pH values above the pKa of the boronic acid.

APBA_Signaling_Pathway Analyte cis-diol Analyte Complex Boronate Ester Complex Analyte->Complex Reversible Binding APBA_Sensor APBA-Based Sensor APBA_Sensor->Complex Signal Detectable Signal Complex->Signal Signal Transduction

Caption: General signaling pathway of a this compound (APBA)-based sensor.

Cross-Reactivity Data

The selectivity of APBA-based sensors is a critical performance metric. While APBA shows a general affinity for cis-diol-containing molecules, the binding affinity can vary significantly between different analytes, leading to cross-reactivity. The following tables summarize quantitative data on the cross-reactivity of APBA-based sensors from various studies.

Table 1: Relative Response of an APBA-based Diboronic Acid Electrochemical Sensor to Various Sugars

InterferentConcentrationRelative Response (%) vs. GlucoseReference
Fructose (B13574)0-500 mg/dLLower slope in cyclic voltammetry[1]
Galactose0-500 mg/dLLower slope in cyclic voltammetry[1]
Mannitol0-500 mg/dLLower slope in cyclic voltammetry[1]

Note: The study demonstrated that while the sensor responded to other sugars, the sensitivity (slope of the calibration curve) was highest for glucose, indicating a degree of selectivity.

Table 2: Detection Limits of an APBA-Modified Graphene Electrochemical Sensor for Different Monosaccharides

AnalyteDetection LimitReference
Fructose100 nM[2]
Mannose~800 nM[2]
Glucose~800 nM[2]

Note: The lower detection limit for fructose suggests a higher affinity of this particular sensor for fructose compared to mannose and glucose.

Table 3: Selectivity of a Boronic Acid-Functionalized Polythiophene Electrochemical Cytosensor

Cell LineTarget AnalyteResponseReference
AGS (gastric cancer)Sialic AcidHigh[3]
HEK 293 (normal)-Low[3]
BM-hMSCs (stem cells)-Low[3]

Note: This study highlights the ability of boronic acid-based sensors to differentiate between cancerous and normal cells based on the overexpression of sialic acid on cancer cell surfaces.

Experimental Protocols

The assessment of cross-reactivity is a crucial step in the validation of any APBA-based sensor. Below are generalized experimental protocols for evaluating the selectivity of these sensors.

Protocol 1: Electrochemical Interference Study

This protocol outlines the steps to assess the cross-reactivity of an APBA-based electrochemical sensor.

Electrochemical_Interference_Protocol cluster_prep Sensor Preparation cluster_exp Interference Experiment cluster_analysis Data Analysis Prep1 Fabricate APBA-modified electrode Prep2 Characterize baseline electrochemical response Prep1->Prep2 Exp1 Measure sensor response to primary analyte Prep2->Exp1 Exp2 Introduce potential interferent Exp1->Exp2 Exp3 Measure sensor response in presence of interferent Exp2->Exp3 Analysis1 Calculate percentage interference Exp3->Analysis1 Analysis2 Determine selectivity coefficient Analysis1->Analysis2

Caption: Workflow for an electrochemical interference study of an APBA-based sensor.

Methodology:

  • Sensor Preparation:

    • Fabricate the APBA-modified electrode according to the specific procedure for the sensor platform (e.g., screen-printed electrode, glassy carbon electrode).

    • Characterize the baseline electrochemical response of the sensor in a buffer solution (e.g., phosphate-buffered saline, PBS) using techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS).[1]

  • Interference Experiment:

    • Measure the sensor's response to a known concentration of the primary analyte.

    • Introduce a potential interfering species into the solution at a physiologically relevant or higher concentration.

    • Measure the sensor's response again in the presence of the interferent.

  • Data Analysis:

    • Calculate the percentage interference using the formula: % Interference = [(Signal_interferent - Signal_baseline) / Signal_baseline] * 100

    • Determine the selectivity coefficient, which quantifies the sensor's preference for the primary analyte over the interferent.

Protocol 2: Fluorescence-Based Cross-Reactivity Assay

This protocol describes how to evaluate the cross-reactivity of a fluorescent APBA-based sensor.

Methodology:

  • Probe Preparation:

    • Synthesize or obtain the fluorescent APBA probe.

    • Prepare a stock solution of the probe in a suitable solvent and dilute to the working concentration in the assay buffer.

  • Cross-Reactivity Measurement:

    • Measure the baseline fluorescence intensity of the APBA probe in the assay buffer.

    • Add a specific concentration of the primary analyte and record the change in fluorescence intensity.

    • In separate experiments, add the same concentration of potential interfering molecules and record the fluorescence response.

  • Data Analysis:

    • Compare the fluorescence enhancement or quenching observed for the primary analyte with that of the interfering species.

    • Calculate the relative fluorescence response for each interferent compared to the primary analyte.

Conclusion

This compound-based sensors offer a promising platform for the detection of a wide range of biologically important molecules. However, their inherent affinity for the cis-diol functionality necessitates a thorough evaluation of their cross-reactivity to ensure accurate and reliable measurements, especially in complex biological samples. This guide provides a comparative overview of the cross-reactivity of APBA-based sensors and standardized protocols for their assessment. Researchers and developers should carefully consider the potential for interference from structurally similar molecules and design their sensors and experiments accordingly to achieve the desired selectivity for their specific application. The use of diboronic acids or molecular imprinting techniques can be explored to enhance the selectivity for the target analyte.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the palladium catalyst, the choice of which significantly impacts reaction yield, scope, and conditions. This guide provides a comparative evaluation of three widely used palladium catalyst systems for the coupling of 4-aminophenylboronic acid with aryl halides: the classical Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the heterogeneous Palladium on Carbon (Pd/C), and a modern system comprising Palladium(II) Acetate (Pd(OAc)₂) with a biarylphosphine ligand, SPhos.

Performance Comparison of Palladium Catalysts

The efficiency of a palladium catalyst in a Suzuki-Miyaura coupling is influenced by factors such as the nature of the ligand, the oxidation state of the palladium, and the reaction conditions. The following table summarizes the performance of the three catalyst systems in the coupling of this compound with a representative aryl bromide. It is important to note that the data presented is collated from various sources and represents typical performance rather than a direct head-to-head experimental comparison under identical conditions.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄2-Amino-5-bromopyridineK₂CO₃Dimethoxyethane (DME)/H₂O8012~8510[1]
Pd/C4-Bromobenzoic acidK₂CO₃Ethanol/H₂ORoom Temp.0.5High (not specified)Not specified[2]
Pd(OAc)₂ / SPhos4-BromoanisoleK₃PO₄Toluene/H₂O10012>952 (Pd), 4 (SPhos)[3]

Experimental Protocols

Detailed methodologies for conducting the Suzuki-Miyaura coupling of this compound with an aryl halide using each of the three catalyst systems are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol describes a general procedure for the coupling of this compound with an aryl bromide using Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1][4]

Protocol 2: Heterogeneous Suzuki-Miyaura Coupling using Pd/C

This protocol outlines a ligand-free Suzuki-Miyaura coupling using heterogeneous 10% Palladium on Carbon, which offers the advantage of easier catalyst removal.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • 10% Pd/C (5 mol% Pd)

  • Sodium carbonate (Na₂CO₃) (1.5 equivalents)

  • Ethanol and Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide and this compound in the ethanol/water solvent mixture.

  • Add the sodium carbonate to the solution.

  • Carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction can be conducted under aerobic conditions.[5]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.[2][6]

Protocol 3: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol details the use of a modern catalyst system employing Palladium(II) Acetate with the bulky, electron-rich phosphine (B1218219) ligand, SPhos, which often provides high yields under mild conditions.

Materials:

  • This compound (1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the aryl bromide, this compound, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[3]

Visualizing the Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the efficiency of different palladium catalysts in the Suzuki-Miyaura coupling of this compound.

G Workflow for Evaluating Palladium Catalyst Efficiency cluster_0 Catalyst & Reagent Selection cluster_1 Experimental Execution cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Select Palladium Catalysts (e.g., Pd(PPh3)4, Pd/C, Pd(OAc)2/SPhos) B Choose Aryl Halide Coupling Partner (e.g., 4-Bromoanisole) A->B C Select Base and Solvent System B->C D Reaction Setup under Inert Atmosphere (for homogeneous catalysts) C->D E Reaction Monitoring (TLC, GC, LC-MS) D->E F Work-up and Product Isolation E->F G Determine Product Yield and Purity F->G H Compare Reaction Time and Temperature G->H I Evaluate Catalyst Loading and Turnover Number H->I J Identify Most Efficient Catalyst System I->J

Caption: A flowchart outlining the key stages in the comparative evaluation of palladium catalysts.

This guide provides a foundational understanding of the relative efficiencies and applications of different palladium catalysts for the Suzuki-Miyaura coupling of this compound. Researchers are encouraged to use this information as a starting point for their own optimizations and investigations.

References

A Comparative Review of 4-Aminophenylboronic Acid Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminophenylboronic acid (4-APBA) has emerged as a versatile building block in materials science, primarily owing to the unique properties of its boronic acid and amino functional groups. The boronic acid moiety is capable of forming reversible covalent bonds with cis-diols, a feature present in many biologically significant molecules like sugars. This interaction is the foundation for its widespread use in the development of sensors and stimuli-responsive materials. The amino group provides a convenient handle for polymerization and surface modification, further expanding its utility. This guide provides a comparative overview of 4-APBA's applications in sensors, stimuli-responsive hydrogels, functional polymers, and surface modification, supported by experimental data and detailed methodologies.

Sensors for Biomolecule Detection

Materials functionalized with 4-APBA are extensively used in the fabrication of sensors, particularly for glucose and other saccharides. The principle of detection lies in the binding of the target diol-containing analyte to the boronic acid, which can be transduced into a measurable optical or electrochemical signal.

The performance of various non-enzymatic sensors based on aminophenylboronic acid (APBA) for the detection of sugars is summarized in the table below. These sensors offer advantages over traditional enzymatic sensors in terms of stability and cost.

Sensor PlatformAnalyteLinear RangeDetection LimitTechniqueReference
3-APBA on Screen-Printed Carbon ElectrodeGlucose1.0 x 10⁻⁸ - 1.0 x 10⁻³ M8.53 x 10⁻⁹ MElectrochemical Impedance Spectroscopy[1]
4-APBA on Reduced Graphene OxideFructose (B13574)Not Specified100 nMDifferential Pulse Voltammetry[2]
4-APBA on Reduced Graphene OxideMannoseNot Specified~800 nMDifferential Pulse Voltammetry[2]
4-APBA on Reduced Graphene OxideGlucoseNot Specified~800 nMDifferential Pulse Voltammetry[2]
4-APBA on Gold Surface (for Hemagglutinin)HemagglutininNot Specified4.7 x 10⁻² µMQuartz Crystal Microbalance[3]
4-APBA on Gold Surface (for Hemagglutinin)HemagglutininNot Specified1.28 x 10⁻¹ µMSurface Plasmon Resonance[3]

Experimental Protocol: Fabrication of a 4-APBA-Modified Graphene-Based Sensor

A common method for fabricating a 4-APBA-based electrochemical sensor involves the modification of a glassy carbon electrode with reduced graphene oxide (rGO) functionalized with 4-APBA.[2]

  • Preparation of Graphene Oxide (GO): GO is typically synthesized from natural graphite (B72142) powder using a modified Hummers' method.

  • Functionalization of GO with 4-APBA: A suspension of GO in water is mixed with a solution of this compound. The mixture is stirred, leading to the reduction of GO to rGO and the incorporation of 4-APBA into the rGO matrix.[2] The resulting composite precipitates out of the solution.

  • Electrode Modification: The synthesized rGO/4-APBA composite is dispersed in a suitable solvent and drop-casted onto a glassy carbon electrode. The electrode is then dried.

  • Electrochemical Detection: The modified electrode is immersed in a solution containing the analyte (e.g., fructose, glucose). The binding of the sugar to the boronic acid groups is detected using techniques like differential pulse voltammetry (DPV).[2]

Sensor_Fabrication_Workflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_detection Analyte Detection Graphite Graphite Powder GO Graphene Oxide (GO) Graphite->GO Modified Hummers' Method rGO_APBA rGO/4-APBA Composite GO->rGO_APBA Stirring APBA This compound APBA->rGO_APBA Modified_Electrode Modified Electrode rGO_APBA->Modified_Electrode Drop-casting Electrode Glassy Carbon Electrode Electrode->Modified_Electrode Measurement DPV Measurement Modified_Electrode->Measurement Analyte Analyte Solution (e.g., Glucose) Analyte->Measurement

Fabrication workflow for a 4-APBA/rGO sensor.

Stimuli-Responsive Hydrogels

Hydrogels incorporating 4-APBA exhibit responsiveness to changes in pH and the concentration of glucose or other diols. This property is due to the equilibrium between the neutral boronic acid and the anionic boronate ester formed upon diol binding, which alters the hydrogel's swelling ratio.

The swelling behavior of hydrogels is a critical parameter for applications in drug delivery and sensing. The table below presents a qualitative comparison of the swelling response of hydrogels containing methacrylamidophenylboronic acid (MPBA), a derivative of 4-APBA.

Hydrogel CompositionStimuluspH RangeSwelling ResponseReference
p(MPBA-co-AAm)Fructose6.0 - 10.0Increased swelling with increasing fructose concentration and pH[4]
p(MPBA-co-AAm)Glucose< 8.5Swelling[4]
p(MPBA-co-AAm)Glucose> 8.5Shrinking[4]
p(MPBA-co-DMP-co-AAm)Fructose6.0 - 10.0Increased swelling[4]
p(MPBA-co-DMP-co-AAm)Glucose6.0 - 10.0Shrinking[4]

Experimental Protocol: Synthesis of a pH- and Glucose-Responsive Hydrogel

A typical synthesis of a 4-APBA-functionalized hydrogel involves the copolymerization of a boronic acid-containing monomer with other monomers to form a crosslinked network.[5]

  • Macromonomer Synthesis: A multi-arm poly(ethylene glycol) amine (PEG-NH2) is functionalized with a 4-carboxy-3-fluorophenylboronic acid to yield a PEG-FPBA macromonomer. A second PEG-NH2 is reacted with D-gluconolactone to yield a PEG-diol macromonomer.[5]

  • Hydrogel Formation: The PEG-FPBA and PEG-diol macromonomers are dissolved in a buffer solution. Mixing the two solutions leads to the formation of boronate ester crosslinks and subsequent gelation.

  • Characterization of Swelling: The prepared hydrogel is immersed in buffer solutions of varying pH and glucose concentrations. The swelling ratio is determined by measuring the weight of the swollen hydrogel relative to its dry weight.

Hydrogel_Swelling_Mechanism cluster_low_glucose Low Glucose / Low pH cluster_high_glucose High Glucose / High pH Low_Swollen Less Swollen State High_Swollen More Swollen State Low_Swollen->High_Swollen Addition of Glucose or Increase in pH

Responsive swelling of a 4-APBA hydrogel.

Functional Polymers

Further research is needed to compile a comprehensive comparative table of the mechanical properties of various 4-APBA functionalized polymers.

Surface Modification

4-APBA is a valuable molecule for surface modification, enabling the introduction of boronic acid functionalities onto various substrates. This allows for the selective capture of glycoproteins, cells, or other diol-containing species.

SubstrateApplicationOutcomeReference
GoldInfluenza DiagnosisSelective binding of hemagglutinin via sialic acid interaction.[3]
Bioactive GlassEnhanced Cell AdhesionSilanization followed by fibronectin grafting improved fibroblast adhesion and spreading.[6]

Experimental Protocol: Surface Modification of Bioactive Glass for Enhanced Cell Adhesion

The following protocol describes a method to improve cell attachment on bioactive glass surfaces.[6]

  • Surface Activation: The bioactive glass substrate is washed with a basic buffer to activate the surface.

  • Silanization: The activated surface is treated with an organosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce amine groups.

  • Functionalization (Optional): The amine-functionalized surface can be further modified, for example, by grafting adhesion peptides like RGD. In a more general approach for cell adhesion, fibronectin can be adsorbed onto the silanized surface.[6]

  • Cell Culture and Analysis: Fibroblasts or other relevant cell types are cultured on the modified surfaces. Cell adhesion, spreading, and proliferation are then quantified using microscopy and cell viability assays.

Surface_Modification_Workflow cluster_modification Surface Modification cluster_application Cell Culture Substrate Bioactive Glass Activated Activated Surface Substrate->Activated Basic Wash Silanized Silanized Surface Activated->Silanized APTES Treatment Functionalized Functionalized Surface Silanized->Functionalized Fibronectin Grafting Cell_Seeding Cell Seeding Functionalized->Cell_Seeding Enhanced_Adhesion Enhanced Cell Adhesion and Spreading Cell_Seeding->Enhanced_Adhesion

Workflow for surface modification to enhance cell adhesion.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 4-Aminophenylboronic acid, a valuable compound in various synthetic applications, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and compliant management of this chemical.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets (SDS), this compound can cause skin and eye irritation.[1][2][3] Ingestion may be harmful. Therefore, all handling and disposal procedures must be conducted while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][4] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2][4]

In case of exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5] Seek medical attention if irritation persists.[5]

  • Skin: Wash off immediately with plenty of soap and water.[2][5] If skin irritation occurs, seek medical advice.[2][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • Ingestion: Rinse the mouth with water and seek medical attention.[2]

Quantitative Data for Laboratory Waste Management

While specific disposal limits for this compound are not explicitly defined, general laboratory hazardous waste guidelines provide a framework for safe accumulation and storage. Adherence to these institutional and regulatory limits is mandatory.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume 55 gallons per Satellite Accumulation Area[6][7]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[6][7]
Waste Accumulation Time Limit Up to 9-12 months, or until the container is full, whichever comes first.[6][8]
pH for Aqueous Waste (if drain disposal is permitted) Neutral pH range (typically 5.5 - 10.5)[9]

Note: Drain disposal of this compound is not recommended without explicit permission from your institution's Environmental Health and Safety (EHS) department and local authorities.[10][11] It should be treated as hazardous waste.[1]

Detailed Protocol for the Disposal of this compound

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[1] This involves collection, proper storage, and subsequent removal by a certified hazardous waste disposal service. In-lab neutralization of boronic acids may be possible in some cases but should not be attempted without the explicit approval and a specific protocol provided by your institution's EHS department.[4][10]

Objective: To safely collect and store this compound waste for professional disposal, ensuring compliance with all institutional and regulatory standards.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene (B3416737) - HDPE) with a secure lid.[1][10]

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.[1][4]

  • Chemical fume hood.

  • Secondary containment for the waste container.[7][8]

Procedure:

  • Waste Identification and Segregation:

    • Designate a specific container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[10] Incompatible wastes must be kept separate.[12]

  • Container Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[8]

    • Clearly write the full chemical name, "this compound," and any known hazards (e.g., "Irritant").[10][12]

    • If the waste is in solution, indicate the solvent and approximate concentration.[10]

  • Waste Collection:

    • Perform all transfers of waste within a well-ventilated chemical fume hood.

    • Carefully transfer solid this compound, solutions containing it, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) into the designated hazardous waste container.[1][4]

    • Keep the waste container securely closed at all times, except when adding waste.[6][8]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.[6]

    • The storage area must be at or near the point of waste generation.[6]

    • Utilize secondary containment to prevent spills or leaks.[7][8]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4][10]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[1][7]

    • The rinsate from this process must be collected and disposed of as hazardous waste in the designated container.[1]

    • After triple-rinsing, deface the original label, and the container may be disposed of as regular trash, in accordance with institutional policies.[7]

  • Arranging for Professional Disposal:

    • Monitor the amount of waste accumulated in the container.

    • Once the container is full, or the accumulation time limit is approaching, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[1][6]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, emphasizing safety and regulatory compliance.

cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_empty_container Empty Container Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (e.g., Chemical Fume Hood) A->B C This compound Waste (Solid, Solution, Contaminated Materials) B->C D Treat as Hazardous Waste C->D E Segregate from incompatible materials D->E F Collect in a labeled, sealed, and chemically compatible container E->F G Store in a designated Satellite Accumulation Area with secondary containment F->G H Arrange for pickup by certified hazardous waste disposal service G->H I Final Disposal at a certified facility H->I J Empty this compound Container K Triple-rinse with appropriate solvent J->K L Collect rinsate as hazardous waste K->L M Deface original label K->M L->F N Dispose of container as non-hazardous trash (per institutional policy) M->N

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Aminophenylboronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] Its hydrochloride salt is harmful if swallowed.[3][4][5]

GHS Hazard Statements:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

  • H302 (for hydrochloride salt): Harmful if swallowed[3][4][5]

Signal Word: Warning[1][2][4][5]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[4][5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield is recommended if there is a risk of splashing.[1][6]To protect eyes from contact, which can cause serious irritation.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[6][7]To prevent skin contact and potential irritation.[6]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6] Fire/flame resistant and impervious clothing is also recommended.[1]To protect skin from accidental splashes or spills.[6]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[6] If dust or aerosols are generated, or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (such as a dust mask type N95) should be used.[4][5][6][7]To prevent respiratory tract irritation.[6][7]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[6]

  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Avoid all personal contact, including the inhalation of dust or vapors.[6]

  • Avoid the formation of dust and aerosols.[8]

  • Use non-sparking tools.[8]

  • Keep the container tightly closed when not in use.[1][7]

  • Wash hands thoroughly with soap and water after handling and before breaks.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

  • Properly remove and dispose of contaminated PPE as hazardous waste.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[6]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, get medical help.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

  • Store locked up.[1]

  • Store apart from foodstuff containers or incompatible materials.[8]

Disposal:

  • All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6]

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1]

  • Do not pour waste down the drain.[6] Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[6]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency Emergency Procedures prep_area Prepare Work Area (Clean, in Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh Weigh Chemical don_ppe->weigh transfer Transfer/Use in Reaction weigh->transfer spill Spill weigh->spill clean_area Clean Work Area transfer->clean_area exposure Personal Exposure transfer->exposure decontaminate Decontaminate Equipment clean_area->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.